molecular formula C6H7BrN2O2S B6591086 3-Amino-5-bromobenzene-1-sulfonamide CAS No. 1261817-84-8

3-Amino-5-bromobenzene-1-sulfonamide

Cat. No.: B6591086
CAS No.: 1261817-84-8
M. Wt: 251.10 g/mol
InChI Key: OMHCJSZERNZPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C6H7BrN2O2S and its molecular weight is 251.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHCJSZERNZPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-bromobenzene-1-sulfonamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-bromobenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds that forms the cornerstone of numerous therapeutic agents.[1] The intrinsic chemical functionalities of this molecule—a primary aromatic amine, a bromine atom, and a sulfonamide group—position it as a highly versatile building block in medicinal chemistry and drug development.[2] The sulfonamide moiety is a well-established pharmacophore found in antibacterial drugs, diuretics, and carbonic anhydrase inhibitors, while the amino and bromo groups offer reactive handles for molecular elaboration and structure-activity relationship (SAR) studies.[3][1] This guide provides a comprehensive overview of the core chemical properties, spectral characteristics, synthetic considerations, and strategic applications of this compound for researchers and drug development professionals.

Core Physicochemical and Structural Properties

The fundamental identity of a chemical reagent is defined by its structural and physical characteristics. These properties are critical for confirming identity, assessing purity, and predicting behavior in chemical reactions and biological systems.

Structural and Identification Data

The molecule consists of a benzene ring substituted at positions 1, 3, and 5 with a sulfonamide, an amino group, and a bromine atom, respectively.

PropertyValueSource
IUPAC Name 3-Amino-5-bromobenzenesulfonamideN/A
CAS Number 1261817-84-8[4][5]
Molecular Formula C₆H₇BrN₂O₂S[4][5]
Molecular Weight 251.10 g/mol [4]
SMILES C1=C(C=C(C=C1S(=O)(=O)N)Br)N[5]
MDL Number MFCD18389349[4][5]
Physical and Handling Properties
PropertyValueSource
Appearance Solid (Form)[6]
Melting Point Not explicitly reported for this isomer, but related isomers like 3-Amino-5-bromobenzoic acid melt at 217-221 °C.[6]N/A
Boiling Point Not available; likely decomposes upon heating.[4]N/A
Solubility Low solubility in water is expected; soluble in solvents like DMSO.[7]N/A
Storage Conditions Keep in a dark place, sealed in a dry environment at room temperature.[4][5]N/A

Spectral Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of organic compounds. Below are the expected spectral characteristics for this compound based on its functional groups and data from analogous structures.

  • ¹H NMR (Proton NMR): The aromatic region would display signals corresponding to the three protons on the benzene ring. Due to the meta-substitution pattern, distinct splitting patterns (e.g., triplets or doublets of doublets) are expected. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

  • FT-IR (Infrared Spectroscopy): The IR spectrum provides direct evidence of the key functional groups.[3][8]

    • N-H Stretching: Two distinct bands are expected for the primary amine (-NH₂) around 3300-3500 cm⁻¹. The sulfonamide N-H stretch typically appears in the same region, often as a sharp to broad band around 3250-3350 cm⁻¹.[3]

    • S=O Stretching: Two strong absorption bands characteristic of the sulfonamide group will be present. The asymmetric stretch appears around 1310-1370 cm⁻¹ and the symmetric stretch around 1120-1180 cm⁻¹.[3][8]

    • C-Br Stretching: A band in the fingerprint region, typically between 500-600 cm⁻¹, indicates the presence of the carbon-bromine bond.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Representative Synthetic Pathway

While specific, optimized protocols for CAS number 1261817-84-8 are proprietary, a general and logical synthetic route can be devised from common starting materials. A plausible approach involves the sulfonation of a substituted aniline, followed by amination of the resulting sulfonyl chloride. The choice of when to introduce the amino and bromo groups is key to managing regioselectivity.

G A 3-Bromoaniline C 3-Amino-5-bromobenzene-1-sulfonyl chloride A->C Sulfonation B Chlorosulfonic Acid (ClSO3H) E This compound C->E Amination D Ammonia (NH3) G cluster_0 This compound cluster_1 Reaction Sites cluster_2 Potential Transformations Core Core Molecule Amino Amino Group (-NH2) Bromo Bromo Group (-Br) Sulfonamide Sulfonamide (-SO2NH2) Acylation Acylation / Alkylation (Amide/Amine Formation) Amino->Acylation Coupling Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Bromo->Coupling N_Alkylation N-Alkylation Sulfonamide->N_Alkylation

References

A Technical Guide to 3-Amino-5-bromobenzene-1-sulfonamide (CAS 1261817-84-8): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-bromobenzene-1-sulfonamide, a trifunctional aromatic compound of significant interest to the medicinal chemistry and drug development communities. We will explore its fundamental physicochemical properties, propose a robust laboratory-scale synthetic pathway, and detail its analytical characterization. The core of this guide focuses on the compound's chemical reactivity and its strategic application as a versatile building block for the synthesis of targeted molecular libraries. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research environment.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern pharmacology, recognized as a "privileged scaffold" for its ability to impart a wide range of biological activities.[1][2] From the first antibacterial sulfa drugs to contemporary treatments for glaucoma, inflammation, and diabetes, the sulfonamide moiety has proven indispensable.[1][2][3] this compound (CAS: 1261817-84-8) emerges as a particularly valuable asset within this chemical class. Its structure is strategically decorated with three key functional groups:

  • Aromatic Amine (-NH₂): A nucleophilic center and hydrogen bond donor, readily available for acylation, alkylation, or diazotization reactions.

  • Bromo Group (-Br): A crucial handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile construction of complex biaryl or carbon-linked structures.

  • Sulfonamide (-SO₂NH₂): A potent hydrogen bond donor and acceptor, known for its ability to act as a transition-state mimetic or to coordinate with metal ions in enzyme active sites, such as the zinc cation in carbonic anhydrases.[3]

This trifunctional arrangement on a central phenyl ring provides researchers with orthogonal chemical handles, allowing for sequential and site-selective modifications. This makes the compound an ideal starting point for fragment-based drug discovery (FBDD) and the generation of diverse compound libraries for high-throughput screening.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning reactions, selecting appropriate solvents, and understanding the compound's general behavior.

PropertyValueSource
CAS Number 1261817-84-8[4][5]
Molecular Formula C₆H₇BrN₂O₂S[4]
Molecular Weight 251.10 g/mol [4][6]
IUPAC Name 3-amino-5-bromobenzenesulfonamide
SMILES C1=C(C=C(C=C1S(=O)(=O)N)Br)N[4]
Appearance Off-white to light yellow solid (Typical)
Solubility Low in water; soluble in DMSO, DMF, and other polar organic solvents.[7]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A logical and efficient laboratory-scale synthesis proceeds from 3-bromoaniline. The choice of this starting material is strategic, as the existing amino and bromo groups direct the subsequent sulfonation to the desired positions.

G cluster_0 Synthetic Workflow A 3-Bromoaniline (Starting Material) B Chlorosulfonic Acid (ClSO3H) 0-5 °C C Electrophilic Aromatic Substitution: Chlorosulfonation A->C Substrate B->C Reagent D 3-Amino-5-bromobenzene-1-sulfonyl chloride (Intermediate) C->D E Aqueous Ammonia (NH4OH) 0-25 °C F Nucleophilic Substitution: Amination D->F Substrate E->F Reagent G Crude Product F->G H Purification (Recrystallization from Ethanol/Water) G->H I This compound (Final Product, >95% Purity) H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.

  • Chlorosulfonation:

    • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool chlorosulfonic acid (3.0 eq.) to 0 °C in an ice bath.

    • Slowly add 3-bromoaniline (1.0 eq.) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.

    • Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Amination:

    • Suspend the crude 3-amino-5-bromobenzene-1-sulfonyl chloride intermediate in a suitable solvent like THF or dioxane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add concentrated aqueous ammonia (5.0 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Monitor the conversion by TLC.

    • Upon completion, remove the organic solvent under reduced pressure.

    • Add water to the residue to precipitate the crude product.

  • Purification and Validation:

    • Filter the crude solid and wash with cold water.

    • Recrystallize the solid from an ethanol/water mixture to yield the pure this compound.

    • Dry the final product in a vacuum oven.

    • Confirm the structure and assess purity (>95%) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Analytical Characterization (Expected)

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected:

  • FTIR (cm⁻¹):

    • 3450-3300 (N-H stretching, two bands for primary amine)

    • 3300-3200 (N-H stretching for sulfonamide)

    • 1620-1580 (Aromatic C=C bending)

    • 1350-1310 and 1170-1150 (Asymmetric and symmetric S=O stretching)

    • ~700-550 (C-Br stretching)

  • ¹H NMR (DMSO-d₆, δ ppm):

    • Three distinct signals in the aromatic region (approx. 7.0-7.5 ppm), each integrating to 1H, exhibiting meta-coupling patterns.

    • A broad singlet for the sulfonamide protons (-SO₂NH₂, 2H).

    • A broad singlet for the primary amine protons (-NH₂, 2H).

  • ¹³C NMR (DMSO-d₆, δ ppm):

    • Six distinct signals in the aromatic region, including carbons attached to the amino, bromo, and sulfonamide groups, with chemical shifts influenced by the respective substituent effects.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z 251.9488 and 253.9468, showing the characteristic isotopic pattern for a bromine-containing compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively.

G cluster_amine Amine Reactivity cluster_bromo Bromo Group Reactivity cluster_sulfonamide Sulfonamide Reactivity center 3-Amino-5-bromobenzene- 1-sulfonamide acylation Acylation (RCOCl, Pyridine) center->acylation -NH₂ alkylation Reductive Amination (RCHO, NaBH(OAc)3) center->alkylation -NH₂ diazotization Sandmeyer Reaction (NaNO2, H+ then CuX) center->diazotization -NH₂ suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) center->suzuki -Br buchwald Buchwald-Hartwig (R2NH, Pd catalyst) center->buchwald -Br sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) center->sonogashira -Br n_alkylation N-Alkylation (RX, Base) center->n_alkylation -SO₂NH₂

Caption: Key derivatization pathways for this compound.

  • Amine Group: Serves as a versatile nucleophile. It can be readily acylated to form amides, which are common structural motifs in drug candidates. Reductive amination or direct alkylation can introduce further diversity.

  • Bromo Group: This is arguably the most powerful handle for library synthesis. Palladium-catalyzed cross-coupling reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkynyl groups, fundamentally altering the steric and electronic properties of the scaffold.

  • Sulfonamide Group: While less reactive, the N-H protons are acidic and can be deprotonated and subsequently alkylated under basic conditions to explore the chemical space around this critical pharmacophoric element.

Applications in Drug Discovery

The true value of this compound is realized in its application as a strategic starting material in drug discovery campaigns.

G A Scaffold Selection: 3-Amino-5-bromo- benzenesulfonamide B Library Design (Target-Oriented or Diversity-Oriented) A->B C Parallel Synthesis (Utilizing orthogonal reactivity) B->C D Compound Library (e.g., Kinase Inhibitor Analogs) C->D E High-Throughput Screening (Biochemical & Cellular Assays) D->E F Hit Identification & Validation E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G

Caption: Role of the scaffold in a typical drug discovery workflow.

  • Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it an excellent fragment for screening against protein targets. Identified hits can be grown or linked using the reactive handles to improve potency and selectivity.

  • Kinase Inhibitors: The aminophenyl and sulfonamide groups can be elaborated to target the hinge region and other key pockets of protein kinases, a major class of drug targets. The bromo position allows for extension into the solvent-exposed region to enhance selectivity.

  • Metalloenzyme Inhibitors: The sulfonamide group is a classic zinc-binding group. This makes the scaffold ideal for designing inhibitors of zinc-containing enzymes like carbonic anhydrases and matrix metalloproteinases (MMPs).

  • Antibacterial Agents: As a sulfonamide, it serves as a logical starting point for developing novel antibacterial agents that inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[8]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. The following guidelines are based on data for this compound and structurally related chemicals.[4][6]

GHS Hazard Information

Hazard ClassCodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[4][6]
Skin Corrosion/IrritationH315Causes skin irritation[4][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4][6]
STOT, Single ExposureH335May cause respiratory irritation[4][6]

Recommended Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[9] Use non-sparking tools and ground equipment when handling large quantities.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[4][10] Recommended storage is at room temperature.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its unique combination of three distinct and synthetically valuable functional groups provides an exceptional platform for the rapid and logical development of novel molecular entities. By leveraging its versatile reactivity, researchers can efficiently navigate chemical space to identify and optimize lead compounds against a wide array of biological targets, underscoring its importance as a high-value building block in the modern drug discovery arsenal.

References

An In-depth Technical Guide to the Molecular Structure of 3-Amino-5-bromobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-bromobenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds foundational to the development of sulfa drugs and of continued interest in medicinal chemistry and materials science.[1] The specific arrangement of an amino group, a bromine atom, and a sulfonamide moiety on the benzene ring imparts a unique combination of chemical reactivity, polarity, and steric properties. This guide offers a detailed exploration of its molecular structure, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical identity through physicochemical properties, spectroscopic analysis, and a validated synthetic pathway. Understanding this molecule at a fundamental level is critical for its application as a versatile building block in the synthesis of more complex target molecules.

Molecular Identity and Physicochemical Properties

The structural integrity of a compound begins with its fundamental identifiers and physical characteristics. These data points are crucial for laboratory handling, purification, and analytical setup.

  • Chemical Name: this compound

  • CAS Number: 1261817-84-8[2][3]

  • Molecular Formula: C₆H₇BrN₂O₂S[2][3]

  • Molecular Weight: 251.10 g/mol [2][3]

The molecule's architecture is defined by a central benzene ring with three substituents at the 1, 3, and 5 positions. This meta-substitution pattern minimizes steric hindrance between the functional groups and dictates the electronic distribution across the aromatic system.

3_Amino_5_bromobenzene_1_sulfonamide 2D Structure of this compound C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 Br Br C3->Br C5 C C4->C5 H_C4 H C4->H_C4 C6 C C5->C6 N2 N C5->N2 C6->C1 H_C6 H C6->H_C6 O1 O S->O1 O2 O S->O2 N1 N S->N1 H1_N1 H N1->H1_N1 H2_N1 H N1->H2_N1 H1_N2 H N2->H1_N2 H2_N2 H N2->H2_N2

Caption: 2D molecular structure of this compound.

A summary of its key physicochemical properties is provided in Table 1.

PropertyValueSource
Molecular Weight 251.10 g/mol [2][3]
Molecular Formula C₆H₇BrN₂O₂S[2][3]
Appearance Solid (predicted)-
Storage Keep in dark place, Sealed in dry, Room Temperature[2][3]
Solubility Low in water; soluble in organic solvents like DMSO, DMFInferred

Spectroscopic Elucidation of the Molecular Structure

Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for the unambiguous confirmation of its structure. The following sections detail the expected spectral data for this compound, explaining the causality behind the signals based on its functional groups and their electronic environment.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The key vibrational modes for this compound are directly correlated to the amino, sulfonamide, and aromatic bromide moieties.

  • N-H Stretching: The primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups will exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹ . Typically, a primary amine shows two distinct bands (symmetric and asymmetric stretching), which may overlap with the sulfonamide N-H bands.[4]

  • S=O Stretching: The sulfonamide group is characterized by two strong, distinct absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds. These are expected to appear around 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The presence of both peaks is a strong indicator of the sulfonamide group.

  • Aromatic C=C Stretching: The benzene ring will produce several peaks in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching within the ring.

  • C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 500-650 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is predicted to show distinct signals for the aromatic and amine protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): The 1,3,5-substitution pattern results in three aromatic protons in unique chemical environments.

    • H-2: This proton is flanked by the sulfonamide and bromine groups. It is expected to be a triplet (or more complex multiplet) due to coupling with H-4 and H-6.

    • H-4: This proton is situated between the bromine and amino groups and will likely appear as a triplet.

    • H-6: Located between the amino and sulfonamide groups, this proton will also appear as a triplet. The exact chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide and bromine groups and the electron-donating nature of the amino group.[5]

  • Amine and Sulfonamide Protons (δ 3.5-5.5 ppm and δ 7.0-7.5 ppm, respectively): The protons on the nitrogen atoms (-NH₂) are exchangeable and often appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature. The amino group protons are typically found further upfield compared to the more deshielded sulfonamide protons.

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern.

  • Aromatic Carbons (δ 110-150 ppm):

    • C1, C3, C5 (Carbons bonded to substituents): These carbons, directly attached to the sulfonamide, bromine, and amino groups, will show distinct chemical shifts. The carbon attached to the bromine (C3) will be shifted upfield due to the "heavy atom effect," while the carbon attached to the electron-withdrawing sulfonamide group (C1) will be shifted downfield.[2][6] The carbon attached to the electron-donating amino group (C5) will be shifted upfield relative to an unsubstituted benzene carbon.[2][6]

    • C2, C4, C6 (Protonated carbons): These carbons will also have unique chemical shifts based on their proximity to the different substituents.[2][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion Peak (M⁺): The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, a characteristic M⁺ and M+2 isotopic pattern will be observed.[7][8] This means there will be two peaks of almost equal intensity separated by 2 m/z units, corresponding to [C₆H₇⁷⁹BrN₂O₂S]⁺ and [C₆H₇⁸¹BrN₂O₂S]⁺. This pattern is a definitive indicator of a monobrominated compound.

  • Key Fragmentation Pathway: Aromatic sulfonamides exhibit a characteristic fragmentation pattern involving the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[9][10] This occurs via a rearrangement mechanism and results in a prominent [M+H - SO₂]⁺ ion. Another common fragmentation is the cleavage of the S-N bond.[10][11]

Synthesis Protocol

The synthesis of this compound can be logically achieved through a multi-step process starting from a readily available precursor like 3-bromonitrobenzene. The chosen pathway ensures high regioselectivity and employs well-established, reliable chemical transformations.

Synthesis_Workflow Synthetic Pathway for this compound start 3-Bromonitrobenzene step1_reagent 1. Chlorosulfonic Acid (ClSO3H) 2. NH4OH start->step1_reagent Chlorosulfonation & Amination intermediate 5-Bromo-3-nitrobenzene-1-sulfonamide step1_reagent->intermediate step2_reagent Fe / NH4Cl or SnCl2 / HCl intermediate->step2_reagent Nitro Group Reduction product This compound step2_reagent->product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 5-Bromo-3-nitrobenzene-1-sulfonamide from 3-Bromonitrobenzene

  • Principle: This step involves an electrophilic aromatic substitution (chlorosulfonation) followed by amination. The nitro and bromo groups are meta-directing, so the incoming chlorosulfonyl group will add to the C5 position. The resulting sulfonyl chloride is then converted to the sulfonamide.

  • Protocol:

    • To a round-bottom flask equipped with a dropping funnel and a gas trap, add chlorosulfonic acid (4-5 equivalents) and cool to 0°C in an ice bath.

    • Slowly add 3-bromonitrobenzene (1.0 equiv) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 2-3 hours to ensure the reaction goes to completion.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 5-bromo-3-nitrobenzene-1-sulfonyl chloride will precipitate as a solid.

    • Filter the solid, wash with cold water, and without extensive drying, add it portion-wise to a cooled, concentrated ammonium hydroxide solution.

    • Stir the mixture for 1-2 hours. The sulfonamide product will precipitate.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude 5-bromo-3-nitrobenzene-1-sulfonamide.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Principle: The nitro group of the intermediate is selectively reduced to a primary amine. Common methods include catalytic hydrogenation or, more conveniently in a lab setting, using metals in acidic or neutral conditions.[9]

  • Protocol:

    • In a round-bottom flask, suspend 5-bromo-3-nitrobenzene-1-sulfonamide (1.0 equiv) in ethanol or a mixture of ethanol and water.

    • Add ammonium chloride (4-5 equiv) followed by iron powder (Fe, 3-4 equiv).

    • Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Conclusion

The molecular structure of this compound is characterized by a unique 1,3,5-trisubstituted aromatic ring. This arrangement of electron-donating (amino) and electron-withdrawing (bromo, sulfonamide) groups creates a distinct electronic and steric profile. The identity of this structure is unequivocally confirmed through a combination of spectroscopic techniques. FTIR identifies the key functional groups, mass spectrometry confirms the molecular weight and the presence of bromine through its isotopic signature, and NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. The provided multi-step synthesis offers a reliable and logical pathway for its preparation, making this versatile chemical building block accessible for further research and development in medicinal chemistry and beyond.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-5-bromobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 3-Amino-5-bromobenzene-1-sulfonamide, a key intermediate in various pharmaceutical and chemical research applications. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a detailed understanding of the process.

Introduction

This compound is a substituted aromatic sulfonamide. The presence of an amino group, a bromine atom, and a sulfonamide group on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The specific arrangement of these functional groups allows for a range of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached by considering the directing effects of the functional groups involved. A logical and efficient route involves starting from a readily available precursor and introducing the required functional groups in a specific order to ensure the desired regioselectivity. The proposed pathway starts with the protection of the amino group of 3-bromoaniline, followed by chlorosulfonation, amination, and finally, deprotection.

Diagram of the Proposed Synthesis Pathway

G A 3-Bromoaniline B N-(3-bromophenyl)acetamide A->B Acetic anhydride, Pyridine C 4-bromo-2-acetamidobenzene-1-sulfonyl chloride B->C Chlorosulfonic acid D N-(4-bromo-2-sulfamoylphenyl)acetamide C->D Ammonium hydroxide E This compound D->E HCl, Reflux

3-Amino-5-bromobenzene-1-sulfonamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-bromobenzene-1-sulfonamide

Authored by a Senior Application Scientist

Foreword: The structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. A complete and unambiguous characterization is non-negotiable for regulatory approval, ensuring safety, and understanding structure-activity relationships (SAR). This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS: 1261817-84-8), a substituted aromatic sulfonamide of interest in medicinal chemistry.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique constellation of functional groups that yield a distinct spectroscopic fingerprint. The molecule contains a 1,3,5-trisubstituted benzene ring, a primary aromatic amine (-NH₂), a sulfonamide group (-SO₂NH₂), and a bromine atom. Each of these components will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for full structural confirmation.

Figure 1. Structure of this compound cluster_ring a1 C a2 C a1->a2 S S(=O)=O a1->S a3 C a2->a3 H2 H a2->H2 a4 C a3->a4 N_amine H₂N a3->N_amine a5 C a4->a5 H4 H a4->H4 a6 C a5->a6 Br Br a5->Br a6->a1 H6 H a6->H6 c N_amide NH₂ S->N_amide

Caption: Molecular structure of this compound.

A multi-technique approach is essential. NMR spectroscopy will elucidate the precise arrangement of protons and carbons, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the detailed structure of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the electronic environment and connectivity of all hydrogen atoms. Due to the presence of acidic protons on the amine and sulfonamide groups, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it is capable of hydrogen bonding, which slows the exchange of the N-H protons, allowing them to be observed as distinct signals.

  • Aromatic Region (δ 7.0 - 8.0 ppm): The 1,3,5-substitution pattern will give rise to three distinct signals in the aromatic region.

    • H-2: This proton is ortho to the sulfonamide group and meta to the amino group. It is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.

    • H-4: This proton is flanked by the amino and bromo groups. It will be coupled to H-2 and H-6, appearing as a triplet.

    • H-6: This proton is situated between the sulfonamide and bromo groups and will also appear as a triplet due to coupling with H-2 and H-4.

  • Amino Group (-NH₂): The primary amine protons are expected to appear as a broad singlet. In DMSO-d₆, this signal could be in the range of δ 5.0 - 6.0 ppm.

  • Sulfonamide Group (-SO₂NH₂): The sulfonamide protons are generally less shielded than amine protons and will likely appear as a broad singlet further downfield, potentially in the δ 7.0 - 7.5 ppm range.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. Based on the molecule's symmetry, six distinct signals are expected for the aromatic carbons.

  • Aromatic Carbons (δ 110 - 150 ppm):

    • C-Br (C-5): The carbon directly attached to bromine will be significantly shielded by the heavy atom effect and is expected to appear around δ 110-120 ppm.

    • C-NH₂ (C-3): The carbon bonded to the electron-donating amino group will be shielded, appearing upfield around δ 115-125 ppm.

    • C-SO₂NH₂ (C-1): The carbon attached to the electron-withdrawing sulfonamide group will be the most deshielded, appearing downfield around δ 140-150 ppm.

    • C-2, C-4, C-6: These carbons will have distinct signals within the aromatic region, with their exact shifts influenced by the cumulative electronic effects of the substituents.

Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)
Technique Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H NMRAromatic H-2~7.5 - 7.8t (or dd)
Aromatic H-4~7.2 - 7.4t
Aromatic H-6~7.3 - 7.5t
-NH₂ (amine)~5.5br s
-SO₂NH₂ (amide)~7.2br s
¹³C NMRC-1 (-SO₂NH₂)~145s
C-2~120d
C-3 (-NH₂)~118s
C-4~125d
C-5 (-Br)~115s
C-6~122d
Experimental Protocol for NMR Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of purified this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse experiment. Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Co-add at least 1024 scans for sufficient signal intensity.

    • Process the data with an exponential line broadening of 1-2 Hz. Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule by identifying their characteristic vibrational frequencies.

Expected IR Absorptions

The IR spectrum will be dominated by absorptions from the amine and sulfonamide groups.

  • N-H Stretching: The primary amine and sulfonamide groups will each exhibit N-H stretching vibrations.

    • Amine (-NH₂): A doublet of medium intensity is expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches.[2]

    • Sulfonamide (-SO₂NH₂): Another doublet, typically sharp, is expected in the 3250-3350 cm⁻¹ region.[1]

  • S=O Stretching: The sulfonamide group is characterized by two very strong and sharp absorption bands.

    • Asymmetric Stretch: Expected around 1330-1370 cm⁻¹.

    • Symmetric Stretch: Expected around 1140-1180 cm⁻¹.[1]

  • Aromatic Region:

    • C=C Stretching: Multiple sharp bands of variable intensity will appear between 1450-1600 cm⁻¹.

    • C-H Bending (out-of-plane): The substitution pattern on the benzene ring will give rise to strong bands in the 690-900 cm⁻¹ fingerprint region.

Table 2: Predicted Principal IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3350 - 3500N-H Asymmetric & Symmetric StretchPrimary AmineMedium, Doublet
3250 - 3350N-H Asymmetric & Symmetric StretchSulfonamideMedium, Doublet
1580 - 1620N-H Bending (Scissoring)Amine/SulfonamideMedium-Strong
1450 - 1600C=C Ring StretchingAromatic RingVariable, Sharp
1330 - 1370S=O Asymmetric StretchSulfonamideStrong, Sharp
1140 - 1180S=O Symmetric StretchSulfonamideStrong, Sharp
690 - 900C-H Bending (Out-of-plane)Substituted AromaticStrong
Experimental Protocol for FT-IR Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Scan Collection: Co-add 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high resolution instrumentation, its elemental formula.

Expected Mass Spectrum (Positive ESI)

Using electrospray ionization in positive mode (ESI+), the molecule is expected to be observed primarily as its protonated form, [M+H]⁺.

  • Molecular Ion Cluster: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the protonated molecular ion will appear as a characteristic doublet of peaks separated by 2 m/z units, with nearly equal intensity.

    • For C₆H₇⁷⁹BrN₂O₂S, [M+H]⁺ = 250.95 + 1.01 = 251.96 m/z

    • For C₆H₇⁸¹BrN₂O₂S, [M+H]⁺ = 252.95 + 1.01 = 253.96 m/z

  • Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide structural information. A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da).[3] This rearrangement reaction is a key diagnostic tool.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)
m/z (calculated) Ion Formula Description
251.9593[C₆H₈⁷⁹BrN₂O₂S]⁺Protonated Molecular Ion (⁷⁹Br Isotope)
253.9573[C₆H₈⁸¹BrN₂O₂S]⁺Protonated Molecular Ion (⁸¹Br Isotope)
187.9923[C₆H₈⁷⁹BrN₂]⁺Fragment after neutral loss of SO₂ (64 Da)
189.9902[C₆H₈⁸¹BrN₂]⁺Fragment after neutral loss of SO₂ (64 Da)

Predicted Fragmentation Pathway

parent [M+H]⁺ m/z ≈ 252, 254 loss_so2 - SO₂ (64 Da) parent->loss_so2 fragment [C₆H₈BrN₂]⁺ m/z ≈ 188, 190 loss_so2->fragment

Caption: Predicted primary fragmentation of protonated this compound.

Experimental Workflow for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

  • Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to ensure purity before MS analysis.

  • Mass Spectrometry:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Set the ionization source to ESI positive mode.

    • Acquire full scan data from m/z 50 to 500.

    • Perform a data-dependent MS/MS experiment, selecting the peaks at m/z ~252 and ~254 for fragmentation with collision energy ramped from 10-40 eV.

  • Data Analysis: Confirm the measured m/z of the parent ion is within 5 ppm of the calculated mass. Analyze the MS/MS spectrum to identify key fragments, such as the loss of SO₂.

Integrated Analysis: A Self-Validating Workflow

No single technique is sufficient for unambiguous identification. The power of this approach lies in the integration of all data, creating a self-validating system.

Figure 4. Integrated Spectroscopic Workflow cluster_input cluster_techniques cluster_data cluster_conclusion Sample 3-Amino-5-bromobenzene- 1-sulfonamide NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS High-Resolution MS Sample->MS NMR_data Proton/Carbon Skeleton Connectivity NMR->NMR_data IR_data Functional Group Confirmation IR->IR_data MS_data Molecular Formula & Key Fragments MS->MS_data Conclusion Unambiguous Structural Confirmation NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Workflow for integrated spectroscopic analysis and structural elucidation.

This workflow demonstrates how the connectivity map from NMR, the functional group information from IR, and the molecular formula from MS converge to provide a single, consistent, and verifiable structural assignment for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-bromobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-amino-5-bromobenzene-1-sulfonamide, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound. It offers detailed experimental protocols for determining solubility in various media and for assessing stability under forced degradation conditions, in alignment with regulatory expectations. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play. This guide aims to be an essential resource for the effective development and formulation of drug candidates incorporating this sulfonamide moiety.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aromatic sulfonamide, a class of compounds renowned for its broad spectrum of pharmacological activities. The presence of the sulfonamide group, a well-established pharmacophore, combined with amino and bromo substituents on the benzene ring, suggests potential applications in various therapeutic areas. The bromine atom can influence the compound's lipophilicity and metabolic stability, while the amino group provides a site for further chemical modification and can impact its biological interactions.

A thorough understanding of the solubility and stability of this molecule is paramount for its successful progression through the drug development pipeline. Poor solubility can lead to low bioavailability and formulation challenges, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product. This guide provides the foundational knowledge and experimental framework to rigorously assess these critical attributes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compound-
CAS Number 1261817-84-8[1][2]
Molecular Formula C₆H₇BrN₂O₂S[1][2]
Molecular Weight 251.10 g/mol [1][2]
Appearance Solid (predicted)-
Storage Keep in a dark place, Sealed in dry, Room Temperature[1][2]

Table 1: Physicochemical Properties of this compound.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its dissolution rate and, consequently, its absorption and bioavailability. The presence of both an acidic sulfonamide group and a basic amino group makes this compound an amphoteric molecule, suggesting that its aqueous solubility will be highly pH-dependent.

Theoretical Considerations

The Henderson-Hasselbalch equation can be used to predict the ionization state of the molecule at different pH values, which in turn influences its solubility. The sulfonamide group (pKa ~10) will be predominantly ionized at basic pH, while the amino group (pKa ~2-3) will be protonated at acidic pH. The zwitterionic form is expected to be least soluble at its isoelectric point.

Experimental Determination of Solubility

To accurately characterize the solubility profile, both kinetic and thermodynamic solubility assays are recommended. Kinetic solubility provides a high-throughput initial assessment, often relevant for early discovery, while thermodynamic solubility represents the true equilibrium solubility, which is crucial for pre-formulation and formulation development.[3]

This method assesses the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[3][4] It is a rapid method to identify potential solubility liabilities early in the drug discovery process.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add an aliquot of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[5][6]

This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).[8][9]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or adsorption during this step.[11]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8]

Expected Solubility Profile

A hypothetical solubility profile based on the amphoteric nature of the compound is presented in Table 2. Actual experimental data should be used to populate this table.

Solvent/MediumTemperature (°C)Expected Solubility (µg/mL)
0.1 N HCl (pH 1.2)25High
Acetate Buffer (pH 4.5)25Moderate
Phosphate Buffer (pH 6.8)25Low
Phosphate Buffer (pH 7.4)25Moderate to High
Water25Low
Ethanol25Soluble
Methanol25Soluble
DMSO25Freely Soluble
Acetonitrile25Sparingly Soluble

Table 2: Template for Experimentally Determined Solubility of this compound.

Stability Profile: Ensuring Chemical Integrity

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods.[12]

Forced Degradation Studies (Stress Testing)

Forced degradation studies should be conducted according to ICH guidelines Q1A(R2) and Q1B.[2][13][14][15] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.[2][16]

dot

Forced_Degradation_Workflow cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, RT/60°C) HPLC_DAD HPLC-DAD/UV (Quantification & Purity) Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, RT/60°C) Base_Hydrolysis->HPLC_DAD Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC_DAD Thermal_Stress Thermal Stress (e.g., 80°C, solid & solution) Thermal_Stress->HPLC_DAD Photostability Photostability (ICH Q1B light conditions) Photostability->HPLC_DAD LC_MS LC-MS (Impurity Identification) HPLC_DAD->LC_MS If significant degradation API_Sample This compound (Solid & Solution) API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidation API_Sample->Thermal_Stress API_Sample->Photostability

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation:

  • Hydrolytic Stability:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and keep at room temperature and 60°C.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature and 60°C.

    • Neutral Hydrolysis: Dissolve the compound in purified water and keep at 60°C.

    • Rationale: The sulfonamide bond is susceptible to hydrolysis, especially under acidic conditions.[17][18][19]

  • Oxidative Stability:

    • Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

    • Rationale: The amino group and the aromatic ring can be susceptible to oxidation.

  • Thermal Stability:

    • Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Rationale: To assess the intrinsic thermal stability of the molecule.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13][20][21]

    • Rationale: Aromatic halides and amino-substituted compounds can be susceptible to photodecomposition.

For each condition, samples should be analyzed at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the active ingredient without interference from degradation products, process impurities, or excipients.

dot

HPLC_Method_Development Start Start Column_Selection Column Selection (e.g., C18, C8) Start->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN/MeOH, Buffers) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Wavelength_Selection Wavelength Selection (UV-Vis Scan) Gradient_Optimization->Wavelength_Selection Forced_Degradation_Samples Inject Forced Degradation Samples Wavelength_Selection->Forced_Degradation_Samples Peak_Purity_Analysis Peak Purity Analysis (DAD) Forced_Degradation_Samples->Peak_Purity_Analysis Resolution_Check Check Resolution (Rs > 2) between API and Degradants Peak_Purity_Analysis->Resolution_Check Resolution_Check->Gradient_Optimization If unsatisfactory Method_Validation Method Validation (ICH Q2(R1)) Resolution_Check->Method_Validation If satisfactory

Caption: HPLC Method Development Workflow.

Protocol for Stability-Indicating HPLC Method Development:

  • Column and Mobile Phase Selection: Start with a robust reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm). Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with acidic or basic modifiers) to achieve good peak shape and retention.

  • Gradient Optimization: Develop a gradient elution program that separates the parent compound from all degradation products.[22]

  • Wavelength Detection: Determine the optimal UV detection wavelength by running a UV-Vis scan of the parent compound.

  • Method Specificity: Inject samples from the forced degradation studies to demonstrate that the method can separate the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the parent peak.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties and stability of the solid form of the compound.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[23] It can be used to determine the melting point, purity, and polymorphism of this compound.[24][25]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[26] TGA is useful for determining the presence of residual solvents or water and for assessing the thermal decomposition temperature.[27][28]

Thermal Analysis TechniqueInformation Obtained
DSC Melting Point, Purity, Polymorphism, Glass Transition
TGA Thermal Decomposition Temperature, Residual Solvents, Water Content

Table 3: Information from Thermal Analysis Techniques.

Conclusion and Future Directions

This guide has outlined the critical importance of understanding the solubility and stability of this compound for its potential development as a pharmaceutical agent. By following the detailed experimental protocols provided, researchers can generate a comprehensive data package to support formulation development, define appropriate storage conditions, and ensure the quality and safety of this promising compound.

Future work should focus on the experimental execution of these protocols to generate robust data for this compound. The identification and characterization of any significant degradation products will be crucial for a complete understanding of its stability profile. This foundational knowledge will be instrumental in unlocking the full therapeutic potential of this and related sulfonamide derivatives.

References

Unlocking the Therapeutic Potential of 3-Amino-5-bromobenzene-1-sulfonamide: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2] This technical guide focuses on the untapped potential of a specific analogue, 3-amino-5-bromobenzene-1-sulfonamide. While direct biological data for this compound is scarce, its structural features—a primary aromatic amine, a bromine substituent, and the core sulfonamide moiety—suggest a rich landscape for pharmacological exploration. This document serves as a comprehensive roadmap for researchers, outlining a structured, scientifically-grounded approach to systematically investigate and characterize the potential biological activities of this promising molecule. By synthesizing established principles of sulfonamide pharmacology with targeted experimental strategies, we aim to provide a self-validating framework for its preclinical evaluation.

Introduction: The Sulfonamide Scaffold and the Promise of this compound

Sulfonamides, famously the first class of synthetic antimicrobial agents, have since demonstrated a remarkable therapeutic versatility.[2][3] Their derivatives are clinically employed as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[4] The biological activity of sulfonamides is often attributed to their ability to mimic endogenous molecules, thereby competitively inhibiting key enzymatic pathways.[5] The core structure of this compound presents several key features that warrant a thorough investigation into its bioactivity. The presence of the sulfonamide group itself suggests potential for a range of activities, while the amino and bromo substituents offer avenues for further chemical modification and structure-activity relationship (SAR) studies.[6]

This guide will delineate a multi-pronged strategy to explore the most probable biological activities of this compound, focusing on three key areas with strong precedent in sulfonamide chemistry: antimicrobial effects, anticancer properties through carbonic anhydrase inhibition, and anti-inflammatory potential via COX-2 inhibition.

Proposed Investigational Pathways for this compound

Based on the extensive literature on sulfonamide derivatives, we propose a hierarchical screening approach to efficiently probe the biological activity of this compound.

Antimicrobial Activity: A Foundational Sulfonamide Property

The historical success of sulfonamides as antibacterial agents makes this a primary area of investigation.[7] Their mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5]

The unsubstituted sulfonamide group in this compound is a key structural feature for potential antibacterial activity. The primary aromatic amine could also play a role in mimicking para-aminobenzoic acid (PABA), the natural substrate for DHPS. The bromine atom may influence the compound's lipophilicity and binding affinity within the enzyme's active site.

A systematic screening against a panel of clinically relevant bacterial and fungal strains is the logical first step.

Antimicrobial_Screening_Workflow cluster_prep Compound Preparation cluster_screening Primary Screening cluster_pathogens Pathogen Panel cluster_secondary Secondary Assays cluster_analysis Data Analysis start Synthesize & Purify 3-amino-5-bromobenzene- 1-sulfonamide stock Prepare Stock Solution (e.g., in DMSO) start->stock mic_broth Broth Microdilution Assay (Determine MIC) stock->mic_broth mic_agar Agar Dilution Assay (Alternative for MIC) stock->mic_agar mbc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_broth->mbc gram_pos Gram-positive (e.g., S. aureus, B. subtilis) gram_pos->mic_broth gram_neg Gram-negative (e.g., E. coli, K. pneumoniae) gram_neg->mic_broth fungi Fungal (e.g., C. albicans, A. niger) fungi->mic_broth time_kill Time-Kill Kinetic Assay mbc->time_kill analyze Analyze MIC/MBC data time_kill->analyze sar Structure-Activity Relationship (SAR) Analysis analyze->sar

Caption: A streamlined workflow for assessing the antimicrobial potential of the target compound.

  • Preparation of Bacterial Inoculum: Culture the selected bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition: A Gateway to Anticancer and Other Therapeutic Applications

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumorigenesis.[8][9]

The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to inhibition. The substitution pattern on the benzene ring can significantly influence the isoform selectivity and inhibitory potency. Investigating the effect of this compound on various CA isoforms could reveal potential applications in cancer, glaucoma, or as diuretics.

A colorimetric assay is a standard method to assess CA inhibitory activity.

CA_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Prepare dilutions of 3-amino-5-bromobenzene- 1-sulfonamide pre_incubate Pre-incubate enzyme with compound or control compound->pre_incubate enzyme Prepare solutions of CA isoforms (e.g., CA I, II, IX, XII) enzyme->pre_incubate substrate Prepare substrate solution (p-nitrophenyl acetate) initiate_reaction Initiate reaction by adding substrate substrate->initiate_reaction pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 400 nm (kinetic or endpoint) initiate_reaction->measure_absorbance calculate_inhibition Calculate percent inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 compare_isoforms Compare selectivity across CA isoforms determine_ic50->compare_isoforms

Caption: Workflow for evaluating carbonic anhydrase inhibitory activity.

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme, a solution of the substrate p-nitrophenyl acetate in a suitable solvent, and serial dilutions of this compound.

  • Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and the test compound or a known inhibitor (e.g., acetazolamide) as a positive control.

  • Pre-incubation: Gently mix and pre-incubate the plate for a short period at room temperature.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 400 nm over time using a plate reader. The rate of p-nitrophenol formation is proportional to the CA activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Certain sulfonamide derivatives, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10]

The structural features of this compound could potentially allow it to bind to the active site of COX enzymes. The nature and position of the substituents on the phenyl ring are critical for selective COX-2 inhibition.

Commercially available COX inhibitor screening kits provide a convenient and reliable method for this investigation.

COX_Inhibition_Workflow cluster_prep Component Preparation cluster_assay Assay Performance cluster_analysis Data Interpretation compound Prepare dilutions of 3-amino-5-bromobenzene- 1-sulfonamide incubate Incubate enzyme with compound or control compound->incubate enzymes Reconstitute COX-1 and COX-2 enzymes enzymes->incubate reagents Prepare other kit reagents (e.g., arachidonic acid) add_substrate Add arachidonic acid to initiate reaction reagents->add_substrate incubate->add_substrate measure_product Measure prostaglandin production (e.g., via ELISA or colorimetric method) add_substrate->measure_product calculate_inhibition Calculate percent inhibition for COX-1 and COX-2 measure_product->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 calculate_selectivity Calculate COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) determine_ic50->calculate_selectivity

Caption: A systematic approach to assess COX-1/COX-2 inhibitory activity.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions, including serial dilutions of this compound and control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the test compound or control inhibitor to the wells and incubate for a specified time at a controlled temperature.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a set incubation period, stop the reaction and use a colorimetric or fluorometric method (as provided in the kit) to measure the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC₅₀ values to assess potency and selectivity.

Data Presentation and Interpretation

For each of the proposed investigational pathways, quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Summary

Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
...

Table 2: Hypothetical Carbonic Anhydrase Inhibition Profile

CA IsoformIC₅₀ (µM)
hCA I
hCA II
hCA IX
hCA XII

Table 3: Hypothetical COX Inhibition Profile

EnzymeIC₅₀ (µM)COX-2 Selectivity Index
COX-1
COX-2

Conclusion and Future Directions

This technical guide provides a robust framework for the initial biological evaluation of this compound. The proposed workflows are designed to be self-validating, with clear endpoints and established protocols. Positive results in any of these primary screens would warrant further investigation, including mechanism of action studies, in vivo efficacy models, and a comprehensive structure-activity relationship (SAR) analysis to optimize the lead compound. The true potential of this compound can only be unlocked through systematic and rigorous scientific inquiry, and this guide serves as the foundational blueprint for that endeavor.

References

Discovery of 3-Amino-5-bromobenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of 3-Amino-5-bromobenzene-1-sulfonamide Derivatives

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. This guide delves into the discovery and development of derivatives based on the this compound core. We explore the strategic rationale for selecting this scaffold, detailing its synthesis, key derivatization strategies, and the subsequent biological evaluation of its analogues. By integrating established synthetic protocols with structure-activity relationship (SAR) insights, this document provides researchers, scientists, and drug development professionals with a comprehensive technical framework for leveraging this versatile chemical entity in the pursuit of novel therapeutics.

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The journey of sulfonamides in medicine began with the discovery of Prontosil in the 1930s, which was found to metabolize in the body to the active antibacterial agent sulfanilamide.[1] This seminal discovery ushered in the era of chemotherapy and established the benzenesulfonamide moiety as a critical pharmacophore. The true power of this scaffold lies in its remarkable versatility. The sulfonamide group (—SO₂NH₂) is a unique functional group; it is a weak acid, a potent hydrogen bond donor, and can engage in key interactions with biological targets, most notably with the zinc ion in metalloenzymes.[2][3]

This has led to the development of sulfonamide-containing drugs across a wide spectrum of therapeutic areas, including diuretics (Furosemide), antidiabetics (Glyburide), anti-inflammatory agents (Celecoxib), and antiviral medications (Delavirdine).[4][5] The this compound core is a particularly attractive starting point for drug discovery. Its structure presents three distinct and chemically addressable points for modification:

  • The Sulfonamide Nitrogen: Can be substituted to modulate acidity, lipophilicity, and target engagement.

  • The 3-Amino Group: Provides a nucleophilic handle for acylation, alkylation, or sulfonylation, enabling the introduction of diverse side chains.

  • The 5-Bromo Position: Serves as a versatile anchor for modern cross-coupling reactions, allowing for the strategic installation of aryl, heteroaryl, or alkyl groups to explore new binding pockets and optimize pharmacokinetic properties.

This guide will systematically explore the methodologies for harnessing these features to generate novel chemical diversity and biological activity.

Synthesis and Characterization of the Core Scaffold

The successful derivatization of any scaffold begins with a robust understanding of the starting material. This compound is a stable, crystalline solid that serves as the foundational building block for subsequent synthetic efforts.

Physicochemical Properties
PropertyValueSource
CAS Number 1261817-84-8[6][7]
Molecular Formula C₆H₇BrN₂O₂S[6][7]
Molecular Weight 251.10 g/mol [7]
Appearance SolidN/A
Storage Room Temperature, Sealed in Dry, Keep in Dark Place[6][7]
Spectroscopic Analysis: A Validating Signature

Characterization of the core scaffold and its derivatives is paramount. A combination of spectroscopic techniques provides unambiguous structural confirmation.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational stretches confirm the presence of the essential functional groups. Expect to see characteristic bands for N-H stretching of the amine and sulfonamide (typically 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and strong, distinct peaks for the asymmetric and symmetric S=O stretching of the sulfonamide group (around 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively).[3][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton signals on the aromatic ring will appear as distinct multiplets in the aromatic region (δ 7.0–8.0 ppm). The protons of the -NH₂ and -SO₂NH₂ groups will appear as broad singlets, the chemical shift of which can be concentration and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum will show six distinct signals for the aromatic carbons, with the carbon atoms attached to the bromine, nitrogen, and sulfur atoms being significantly influenced by their respective electronic effects.[8]

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) will show a characteristic molecular ion peak [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a distinctive [M+2]⁺ peak of nearly equal intensity will be observed, providing a clear signature for the presence of a single bromine atom in the molecule.[3]

Synthetic Strategies for Derivatization

The strategic value of the this compound scaffold is realized through its targeted modification. The following diagram illustrates the primary avenues for chemical elaboration.

G Core 3-Amino-5-bromo benzene-1-sulfonamide N_Sulfonamide N-Sulfonamide Derivatives Core->N_Sulfonamide Alkylation / Arylation Amino_Group 3-Amino Group Derivatives Core->Amino_Group Acylation / Sulfonylation Bromo_Position 5-Position Derivatives Core->Bromo_Position Pd-Catalyzed Cross-Coupling

Caption: Key derivatization pathways for the this compound scaffold.

Rationale Behind Experimental Choices
  • Strategy A: Amino Group Acylation/Sulfonylation: The 3-amino group is a potent nucleophile. Its reaction with acyl chlorides, anhydrides, or sulfonyl chlorides is typically straightforward. The choice of base is critical; non-nucleophilic organic bases like triethylamine or pyridine are often used to scavenge the HCl byproduct without competing in the reaction. This strategy is excellent for introducing amide or sulfonamide linkages, which are prevalent in bioactive molecules.

  • Strategy B: Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the 5-position is an ideal handle for palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.[2][9] The choice of a specific palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., XPhos, SPhos) is dictated by the specific coupling partners. This approach is powerful for building molecular complexity, for instance, by coupling the scaffold to other aromatic or heterocyclic systems to probe for additional binding interactions with a biological target.

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust starting points. Each protocol includes in-process checks to ensure the reaction is proceeding as expected, forming a self-validating workflow.

Protocol 1: Synthesis of N-(3-bromo-5-sulfamoylphenyl)acetamide (Amino Group Acylation)
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

    • Causality: Anhydrous conditions prevent hydrolysis of the acylating agent. Cooling the reaction controls the exothermicity of the acylation.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

    • Trustworthiness: TLC provides a rapid, qualitative check on the reaction's status, preventing premature workup or unnecessary extensions of reaction time.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol/water or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using FT-IR, ¹H NMR, and Mass Spectrometry as described in Section 2.

Protocol 2: Palladium-Catalyzed Amidation of a Benzenesulfonamide (Adapted from[2][9])

This protocol describes a general method for coupling an amine to a bromo-substituted benzenesulfonamide, representative of a Buchwald-Hartwig type reaction at the 5-bromo position.

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine the bromo-benzenesulfonamide derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

    • Expertise: The choice of ligand is critical. Bidentate ligands like Xantphos are often effective in promoting C-N bond formation by stabilizing the palladium catalyst and facilitating the reductive elimination step.

  • Reaction Execution: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq) and anhydrous solvent (e.g., toluene or dioxane).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Monitor for completion by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification and Characterization: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired coupled product. Confirm the structure via spectroscopic methods.

Biological Evaluation and Structure-Activity Relationships (SAR)

The true value of synthesizing a library of derivatives lies in their biological evaluation. Sulfonamides are known to target a wide range of biological systems.[5][10]

Key Therapeutic Areas and Screening Targets
  • Antimicrobial Agents: The classic application. Derivatives can be screened against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) to determine Minimum Inhibitory Concentrations (MIC).[2][3][9]

  • Enzyme Inhibitors: Sulfonamides are renowned inhibitors of carbonic anhydrases, proteases, and kinases. More recently, they have been developed as potent inhibitors of epigenetic targets like bromodomains (e.g., BRD4).[11]

  • Anti-inflammatory Agents: Many sulfonamides exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4]

SAR Analysis

The systematic modification of the scaffold allows for the development of a structure-activity relationship (SAR) profile, guiding further optimization.

Caption: Structure-Activity Relationship (SAR) map for the scaffold.

Case Study: Development of a BRD4 Inhibitor

To illustrate the modern application of this scaffold, we can examine the development of sulfonamide-based inhibitors for the bromodomain and extra-terminal domain (BET) protein BRD4, a key target in oncology.[11]

Design Rationale: The core scaffold can be positioned to place the sulfonamide group in the acetyl-lysine binding pocket of BRD4, where it can form critical interactions. The 3-amino and 5-bromo positions are then used as vectors to introduce moieties that occupy adjacent hydrophobic regions, thereby increasing potency and selectivity.

Example Synthesis: A derivative like 3-bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide could be synthesized by coupling 3-bromobenzenesulfonyl chloride with 5-amino-3-ethyl-6-methoxybenzo[d]isoxazole. This showcases the versatility of using different sulfonamide precursors.[11]

Biological Data Presentation: The efficacy of novel inhibitors is quantified through various assays.

CompoundBRD4(1) Binding (ΔTm, °C)Anti-proliferative Activity (MV4-11 cells, IC₅₀, µM)Source
11h > 60.78[11]
11r > 60.87[11]

These results demonstrate that derivatives can achieve potent target engagement (indicated by a significant thermal shift, ΔTm) which translates into powerful anti-proliferative effects in cancer cell lines.[11] Further studies showed that these compounds could effectively inhibit the expression of oncogenes like c-Myc and induce apoptosis, confirming their mechanism of action.[11]

Conclusion and Future Directions

The this compound scaffold represents a validated and highly versatile starting point for medicinal chemistry campaigns. Its three distinct modification sites allow for the systematic and rational exploration of chemical space, leading to the identification of potent and selective modulators of various biological targets.

Future work in this area will likely focus on:

  • Exploring Novel Coupling Partners: Utilizing a broader range of boronic acids, amines, and alkynes in palladium-catalyzed reactions to access unprecedented chemical structures.

  • High-Throughput Screening: Screening derivative libraries against diverse target classes to uncover new biological activities.

  • Computational Chemistry: Employing in silico modeling and docking studies to guide the design of next-generation derivatives with improved potency and optimized pharmacokinetic profiles.

By combining proven synthetic methodologies with modern drug discovery technologies, the derivatives of this humble scaffold will undoubtedly continue to contribute to the development of future medicines.

References

3-Amino-5-bromobenzene-1-sulfonamide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5-bromobenzene-1-sulfonamide: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound is a trifunctional aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a bromine atom, and a sulfonamide group, offers three distinct points for chemical modification. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic pathway with mechanistic insights, and its vast potential for creating diverse molecular libraries. We explore its applications as a scaffold for enzyme inhibitors and discuss key chemical transformations that underpin its utility in the development of novel therapeutics.

Introduction: A Trifunctional Scaffold for Modern Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern pharmacology, forming the basis for a wide array of drugs, including antibacterial, diuretic, and anti-inflammatory agents.[1][2] These compounds primarily exert their antibacterial effects by acting as competitive antagonists of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway, a mechanism that has saved countless lives since their discovery.[3][4]

This compound (CAS No. 1261817-84-8) emerges as a particularly valuable intermediate within this chemical class.[5] It is not an end-product therapeutic but rather a strategic starting material. The molecule's architecture—an aniline, a brominated aromatic ring, and a primary sulfonamide—presents a trifecta of reactive sites. This allows for a modular and strategic approach to drug design, enabling chemists to systematically explore structure-activity relationships (SAR) by modifying each functional group independently.[6]

Physicochemical and Safety Profile

A clear understanding of a compound's properties is critical for its effective use in a laboratory setting.

PropertyValueSource
CAS Number 1261817-84-8[5][7]
Molecular Formula C₆H₇BrN₂O₂S[5][7]
Molecular Weight 251.10 g/mol [5]
Storage Room Temperature, Sealed in Dry, Keep in Dark Place[5][7]

Table 1: Physicochemical Properties of this compound.

From a safety perspective, this compound must be handled with appropriate care, consistent with its classification.

Hazard Statement CodeDescriptionSource
H302 Harmful if swallowed[7]
H315 Causes skin irritation[7]
H319 Causes serious eye irritation[7]
H332 Harmful if inhaled[7]
H335 May cause respiratory irritation[7]

Table 2: GHS Hazard Statements.

Synthesis and Mechanistic Considerations

While commercially available from various suppliers, understanding the synthesis of this compound provides crucial insights into its chemistry and potential impurities. A logical and efficient synthetic route can be designed starting from the readily available 1-bromo-3-nitrobenzene.

Retrosynthetic Analysis

A retrosynthetic approach reveals a multi-step pathway that leverages well-established, high-yielding reactions common in industrial and academic organic synthesis.

G Target This compound Intermediate1 3-Bromo-5-nitrobenzene-1-sulfonamide Target->Intermediate1 Nitro Reduction (e.g., SnCl₂/HCl) Intermediate2 3-Bromo-5-nitrobenzene-1-sulfonyl chloride Intermediate1->Intermediate2 Ammonolysis StartingMaterial 1-Bromo-3-nitrobenzene Intermediate2->StartingMaterial Chlorosulfonation G cluster_0 Amine Reactions cluster_1 Bromine Reactions cluster_2 Sulfonamide Reactions Core This compound -NH₂ -Br -SO₂NH₂ Amide Amide Formation (Acylation) Core:f1->Amide Urea Urea Formation (Isocyanates) Core:f1->Urea Suzuki Suzuki Coupling (Aryl/Heteroaryl) Core:f2->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core:f2->Sonogashira N_Alkylation N-Alkylation Core:f3->N_Alkylation N_Arylation N-Arylation Core:f3->N_Arylation

References

Methodological & Application

Introduction: The Enduring Legacy and Therapeutic Potential of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Sulfonamide Derivatives from 3-Amino-5-bromobenzene-1-sulfonamide

Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, represent a cornerstone of modern medicinal chemistry.[1][2] Their discovery marked a turning point in the fight against bacterial infections.[3] Beyond their celebrated antibacterial properties, which stem from the inhibition of dihydropteroate synthase and subsequent disruption of folic acid synthesis in bacteria, the sulfonamide scaffold has proven to be remarkably versatile.[2][4][5] This versatile functional group is a key component in drugs exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic effects.[6][7][8]

The continued exploration of novel sulfonamide derivatives is a critical endeavor in drug discovery, aimed at identifying new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide focuses on the strategic use of this compound as a highly valuable and versatile starting material for the synthesis of new chemical entities. This scaffold offers three key points for molecular diversification:

  • The Primary Sulfonamide (-SO₂NH₂): The core pharmacophore responsible for many of the observed biological activities.

  • The Aromatic Amine (-NH₂): A nucleophilic handle that serves as the primary site for derivatization, allowing for the introduction of a wide array of substituents.

  • The Bromo Group (-Br): A functional group that can be retained to modulate electronic properties or utilized in advanced cross-coupling reactions for further structural elaboration.

This application note provides a detailed framework for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of novel sulfonamides derived from this strategic building block.

Synthetic Strategy: A Two-Pronged Approach to Diversification

The molecular architecture of this compound lends itself to a logical and efficient two-pronged synthetic strategy. The primary and most straightforward approach involves the derivatization of the nucleophilic amino group. A secondary, more advanced strategy can then be employed to modify the bromo substituent, opening avenues to a vast chemical space.

Primary Synthesis: N-Acylation and N-Sulfonylation of the Amino Group

The most common and reliable method for generating novel derivatives from the starting material is the reaction of the amino group with various electrophilic partners, primarily sulfonyl chlorides and acyl chlorides.

Causality of Experimental Design: The reaction is a classic nucleophilic acyl/sulfonyl substitution.[9] The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride (or the carbonyl carbon of an acyl chloride). This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride ion as a leaving group and forming a stable sulfonamide or amide bond.

A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as pyridine or triethylamine. The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base effectively scavenges the HCl, ensuring the reaction proceeds to completion.[9]

G cluster_0 Reaction Conditions SM 3-Amino-5-bromobenzene- 1-sulfonamide Workup Aqueous Workup & Purification SM->Workup Reacts with R_SO2Cl R-SO₂Cl (Sulfonyl Chloride) R_COCl R-COCl (Acyl Chloride) Base Base (e.g., Pyridine) Solvent (e.g., DCM) Product1 Novel N-Sulfonylated Sulfonamide Derivative Product2 Novel N-Acylated Sulfonamide Derivative Workup->Product1 Yields Workup->Product2 Or

Caption: General workflow for synthesizing novel sulfonamides.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Protocol 1: Synthesis of N-(3-bromo-5-sulfamoylphenyl)-4-methylbenzenesulfonamide

This protocol details the reaction of this compound with p-toluenesulfonyl chloride, a representative and commonly available reagent.

Materials and Reagents:

ReagentMW ( g/mol )Eq.Amount (mmol)Mass/VolumePurity
This compound251.101.02.0502 mg95%+
p-Toluenesulfonyl chloride190.651.12.2420 mg98%+
Pyridine79.102.04.00.32 mLAnhydrous
Dichloromethane (DCM)---15 mLAnhydrous

Step-by-Step Procedure:

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (502 mg, 2.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Base Addition: Slowly add anhydrous pyridine (0.32 mL, 4.0 mmol) to the cooled solution.

  • Reagent Addition: In a separate vial, dissolve p-toluenesulfonyl chloride (420 mg, 2.2 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Ethyl Acetate/Hexanes. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(3-bromo-5-sulfamoylphenyl)-4-methylbenzenesulfonamide.[9][10]

G cluster_mechanism Reaction Mechanism start Amine (Nucleophile) R-NH₂ Sulfonyl Chloride (Electrophile) R'-SO₂Cl intermediate { Tetrahedral Intermediate |  R-NH₂⁺-SO₂(Cl)-R' } start:f1->intermediate:n Nucleophilic Attack product { Final Product | R-NH-SO₂-R' } | { Byproducts | HCl } intermediate->product:p Chloride Elimination neutralization Pyridine·HCl product:HCl->neutralization Neutralization base Base (Pyridine) base->neutralization

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Protocol 2: Characterization and Purity Assessment

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[11]

Analytical Techniques:

TechniqueInformation ObtainedExpected Observations for a Successful Synthesis
¹H NMR Spectroscopy Provides information on the electronic environment and connectivity of protons.Disappearance of the broad -NH₂ signal from the starting material. Appearance of a new N-H singlet for the newly formed sulfonamide. Appearance of new signals corresponding to the added R-group (e.g., tosyl group protons).
¹³C NMR Spectroscopy Shows all unique carbon atoms in the molecule.Appearance of new carbon signals from the added substituent. Shifts in the aromatic carbon signals adjacent to the newly formed sulfonamide bond.
Mass Spectrometry (MS) Confirms the molecular weight of the product.A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the target compound.[12]
High-Performance Liquid Chromatography (HPLC) Determines the purity of the compound by separating it from impurities.[11]A single major peak at a specific retention time, indicating a high level of purity (typically >95%).
FT-IR Spectroscopy Identifies characteristic functional groups.Presence of characteristic stretching bands for S=O (around 1350 and 1160 cm⁻¹) and N-H (around 3300 cm⁻¹).[12][13]

Advanced Synthetic Routes: Leveraging the Bromo Substituent

While N-derivatization is the primary synthetic route, the bromo group on the aromatic ring serves as a valuable handle for further diversification through metal-catalyzed cross-coupling reactions. This secondary modification is typically performed after the initial sulfonamide formation.

Potential Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing novel aryl or vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, introducing secondary or tertiary amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linear scaffold for further chemistry.

These advanced methods dramatically expand the accessible chemical diversity, enabling the synthesis of complex molecules with finely tuned properties for targeted biological applications.

Conclusion

This compound is an exemplary starting material for the efficient and strategic synthesis of novel sulfonamide libraries. The protocols and strategies outlined in this guide provide a robust framework for creating diverse derivatives through both fundamental and advanced synthetic transformations. By systematically exploring modifications at the amino and bromo positions, researchers can generate a wealth of new chemical entities, paving the way for the discovery of next-generation therapeutic agents grounded in the venerable sulfonamide scaffold.

References

Application Notes & Protocols: Leveraging 3-Amino-5-bromobenzene-1-sulfonamide for the Discovery of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Classic Scaffold for Modern Challenges

The relentless rise of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. The sulfonamides, the first class of synthetic antibiotics, have a storied history in medicine, yet their utility has been challenged by widespread resistance.[1] These drugs traditionally function by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway's absence in humans, who acquire folate from their diet, provides an elegant basis for selective toxicity.[4]

This document moves beyond classical sulfa drugs to explore the strategic application of 3-Amino-5-bromobenzene-1-sulfonamide as a versatile chemical scaffold. Unlike traditional antibacterial sulfonamides which feature a para-amino group to mimic the natural DHPS substrate, p-aminobenzoic acid (PABA), this compound's meta-amino configuration renders it inactive as a direct PABA competitor.[5][6] Instead, its true value lies in its chemical architecture: three distinct, reactive sites—an aromatic amine, a sulfonamide moiety, and a bromine atom—that serve as anchor points for synthetic diversification. This guide provides the scientific rationale and detailed protocols for utilizing this scaffold to generate and screen novel libraries of potential antibacterial compounds.

The Scientific Foundation: The Sulfonamide Pharmacophore

Mechanism of Action: Targeting Folate Synthesis

Bacteria require tetrahydrofolate as a coenzyme for the synthesis of essential nucleic acids (purines and pyrimidines) and amino acids.[] The enzyme dihydropteroate synthase (DHPS) catalyzes a key step in this pathway: the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate.[4][8]

Classical sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[9] By binding to the enzyme's active site, they halt the production of dihydropteroate, leading to a depletion of tetrahydrofolate. This cessation of nucleic acid synthesis prevents bacterial replication, resulting in a bacteriostatic effect.[2][10]

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by classical sulfonamides.

Foundational Structure-Activity Relationships (SAR)

Decades of research have established key SAR principles for antibacterial sulfonamides:

  • The Unsubstituted para-Amino Group: A free primary aromatic amine at the position para to the sulfonamide group is generally essential for activity, as it mimics the amino group of PABA.[5][6]

  • The Aromatic Ring: The benzene ring is critical for properly orienting the functional groups within the DHPS active site.

  • The Sulfonamide Nitrogen (N1): Substitution on the sulfonamide nitrogen (N1) with heterocyclic rings can dramatically modulate the compound's pKa, solubility, and antibacterial potency. An optimal pKa range of 6.6-7.4 enhances bacterial cell penetration.[6]

The structure of this compound, lacking the critical para-amino group, is therefore not an inhibitor itself but a starting point for novel designs that may target DHPS or other bacterial pathways.

A Scaffold for Diversification: Synthetic Strategies

The power of this compound lies in its potential for creating large, diverse chemical libraries. The three functional groups can be modified independently or in combination to explore a vast chemical space.

  • Amino Group (C3): This primary amine is an excellent nucleophile, readily participating in reactions to form amides, sulfonamides, ureas, and other functional groups. This allows for the introduction of diverse side chains to probe interactions with potential biological targets.

  • Bromine Atom (C5): The bromine atom is a versatile handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the structural complexity and physicochemical properties of the derivatives.

  • Sulfonamide Group (C1): While often maintained for its recognition properties, the N1 nitrogen can be alkylated or acylated to fine-tune solubility and electronic properties.

Synthetic_Diversification cluster_amine Amine (C3) Modification cluster_bromo Bromine (C5) Modification cluster_sulfonamide Sulfonamide (N1) Modification Core This compound (Scaffold) Amide Amide Formation (R-COCl) Core->Amide Acylation Urea Urea/Thiourea Formation (R-NCO) Core->Urea Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Cross-Coupling Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald N_Alkylation N-Alkylation (R-X) Core->N_Alkylation Library Diverse Chemical Library (Novel Derivatives) Amide->Library Urea->Library Suzuki->Library Buchwald->Library N_Alkylation->Library

Caption: Synthetic diversification strategy using the core scaffold.

Experimental Protocols: A Workflow for Discovery

A robust screening cascade is essential for identifying promising antibacterial candidates from the synthesized library. The workflow prioritizes efficacy against bacterial pathogens while simultaneously evaluating safety towards mammalian cells.

Experimental_Workflow Start Synthesized Compound Library MIC Primary Screen: Minimum Inhibitory Concentration (MIC) Assay Start->MIC Decision1 Active Hit? MIC->Decision1 Inactive Inactive Decision1->Inactive No MBC Secondary Screen: Minimum Bactericidal Concentration (MBC) Assay Decision1->MBC Yes Cyto Safety Screen: Mammalian Cell Cytotoxicity Assay Decision1->Cyto Yes Decision2 Bactericidal or Bacteriostatic? MBC->Decision2 Data Data Analysis: Calculate Selectivity Index (SI) Cyto->Data Decision2->Data Lead Promising Lead Candidate Data->Lead

Caption: High-level experimental workflow for screening novel derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a test compound that inhibits visible bacterial growth.[11][12] The broth microdilution method is a standard, high-throughput approach.

Materials:

  • Test compounds and control antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare 10 mg/mL stock solutions of each test compound in DMSO. Create a series of working solutions by diluting the stock in CAMHB.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the highest concentration working solution of a test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

    • Reserve one column for a positive control (bacteria, no compound) and one for a negative control (broth only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest compound concentration in which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.[11]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Protocol: In Vitro Cytotoxicity Assay (Resazurin-Based)

It is critical to ensure that active compounds are toxic to bacteria but not to host cells.[13][14] This assay measures the metabolic activity of mammalian cells as an indicator of viability.[15]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Test compounds and positive control (e.g., Doxorubicin)

  • Sterile 96-well cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Incubation: Incubate the treated cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well and incubate for another 2-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Reading Results: Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Results should be tabulated to facilitate comparison. A key metric is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.

Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antibacterial Activity)

A higher SI value is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells.

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)IC₅₀ vs. HEK293 (µg/mL)Selectivity Index (vs. S. aureus)
Derivative 1464>128>32
Derivative 2128128>128>1
Derivative 388162
Ciprofloxacin0.50.125>100>200

Conclusion and Future Directions

This compound represents a valuable and underutilized starting point for antibacterial drug discovery. Its tri-functional nature permits the application of modern synthetic chemistry to generate novel molecules with the potential to overcome existing resistance mechanisms. The protocols outlined here provide a clear, integrated workflow for synthesizing, screening, and prioritizing new chemical entities. Promising lead candidates identified through this cascade (high SI, potent MIC/MBC) can be advanced to further studies, including mechanism of action elucidation, in vivo efficacy models, and lead optimization to improve pharmacological properties. By strategically leveraging this versatile scaffold, researchers can significantly contribute to the vital pipeline of next-generation antibacterial agents.

References

Application Note: 3-Amino-5-bromobenzene-1-sulfonamide as a Versatile Scaffold for the Development of Potent Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Amino-5-bromobenzene-1-sulfonamide in the synthesis of novel carbonic anhydrase inhibitors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological functions.[2] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, edema, epilepsy, and cancer, making them important therapeutic targets.[3][4]

The primary sulfonamides (R-SO₂NH₂) are the most studied class of carbonic anhydrase inhibitors (CAIs).[2][4] Their inhibitory mechanism involves the coordination of the sulfonamide anion to the catalytic Zn(II) ion within the enzyme's active site, effectively blocking its function.[3][5] While classic CAIs like Acetazolamide are effective, they often lack isoform selectivity, leading to undesirable side effects.[6] Modern drug design focuses on developing isoform-selective inhibitors to improve therapeutic outcomes and reduce adverse effects.[2][7]

The Strategic Advantage of this compound

This compound is a highly valuable starting material in the synthesis of novel CAIs. Its chemical structure offers a trifunctional platform for rational drug design:

  • The Primary Sulfonamide (-SO₂NH₂): This group serves as the essential "zinc-binding group" (ZBG), anchoring the molecule to the enzyme's active site.

  • The Amino Group (-NH₂): Positioned meta to the sulfonamide, this primary amine is a versatile chemical handle for introducing a wide array of substituents. This "tail approach" allows for the exploration of the active site cavity to achieve higher potency and isoform selectivity.[3]

  • The Bromo substituent (-Br): The bromine atom can be used as a handle for further modifications via cross-coupling reactions. It also influences the electronic properties of the benzene ring, potentially enhancing binding affinity.

This application note provides detailed protocols for leveraging this compound to synthesize diverse libraries of potential CAIs and outlines methods for their biological evaluation.

Synthetic Protocols and Methodologies

The derivatization of this compound primarily involves reactions at the nucleophilic amino group. The following protocols detail common and robust synthetic strategies.

Protocol 1: Synthesis of N-Acyl Sulfonamide Derivatives

Acylation is a direct method to introduce a variety of chemical moieties. The resulting amide bond is stable and can participate in hydrogen bonding within the CA active site.

Causality: This reaction couples the sulfonamide scaffold to a carboxylic acid derivative. The choice of the acylating agent (R-COCl or (R-CO)₂O) directly determines the chemical nature of the "tail," allowing for systematic exploration of hydrophobicity, steric bulk, and hydrogen bonding potential.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as pyridine or a mixture of tetrahydrofuran (THF) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath. This mitigates potential side reactions and controls the exothermic nature of the acylation.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly pouring the mixture into ice-cold water. If an amide precipitate forms, it can be collected by vacuum filtration. Alternatively, if the product is soluble, perform an aqueous work-up by extracting with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine to remove unreacted base and acid byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: General Acylation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-Amino-5-bromo benzene-1-sulfonamide in anhydrous solvent + base cool Cool to 0 °C start->cool add Add Acyl Chloride or Anhydride cool->add stir Stir at RT (4-12h) Monitor by TLC add->stir quench Quench with ice-water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash purify Dry, Concentrate & Purify (Recrystallization or Chromatography) wash->purify

Caption: Workflow for N-Acyl Sulfonamide Synthesis.

Protocol 2: Synthesis via Reductive Amination

This two-step process allows for the introduction of a flexible secondary amine linker, which can provide different conformational possibilities for the tail group within the enzyme active site.

Causality: The initial condensation of the amine with an aldehyde or ketone forms a Schiff base (imine). Subsequent reduction of the C=N double bond with a mild reducing agent like sodium borohydride (NaBH₄) yields the more stable and flexible secondary amine.

Step-by-Step Methodology:

A. Schiff Base Formation:

  • Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.05 eq) in ethanol or methanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack.

  • Reaction: Reflux the mixture for 6-18 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration and washed with cold ethanol.

B. Reduction to Secondary Amine:

  • Setup: Suspend the isolated Schiff base (1.0 eq) in methanol and cool the mixture to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C to control the reaction rate.

  • Reaction: After the addition is complete, stir the reaction at room temperature for 2-4 hours.

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Diagram: Reductive Amination Pathway

Start 3-Amino-5-bromo benzene-1-sulfonamide SchiffBase Schiff Base Intermediate (Imine) Start->SchiffBase + Aldehyde (EtOH, H⁺ cat, Reflux) Aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') FinalProduct Final Product (Secondary Amine) SchiffBase->FinalProduct + NaBH₄ (Reduction) Reducer NaBH₄ in Methanol

Caption: Two-step synthesis via reductive amination.

Structural Characterization and Biological Evaluation

Analytical Characterization

Confirmation of the synthesized compounds' structures and purity is essential before biological testing. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product, which should typically be >95% for biological assays.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

An established method to determine the inhibitory potency of the synthesized compounds is the stopped-flow CO₂ hydrase assay.[5][8] This method directly measures the catalytic activity of the enzyme.

Causality: This assay measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated change in pH using an indicator dye. The rate of this reaction is measured in the absence and presence of the inhibitor. A slower rate in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

  • Reagents: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4), a pH indicator solution (e.g., Phenol Red), purified CA isoenzyme stock solutions (e.g., hCA I, II, IX, XII), and inhibitor stock solutions in DMSO.

  • Instrumentation: Use a stopped-flow spectrophotometer capable of rapid mixing.

  • Procedure: a. One syringe of the stopped-flow instrument is loaded with the enzyme solution (containing buffer and pH indicator). b. The second syringe is loaded with a CO₂-saturated water solution. c. A baseline is established by mixing the enzyme solution (without inhibitor) with the CO₂ solution and monitoring the absorbance change of the pH indicator over time. d. To measure inhibition, pre-incubate the enzyme solution with various concentrations of the synthesized inhibitor for a set period (e.g., 10 minutes) before mixing with the CO₂ solution.

  • Data Analysis: a. Calculate the initial rates of reaction from the slope of the absorbance curves. b. Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve. d. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation: Structure-Activity Relationship (SAR)

The data obtained from the inhibition assays are crucial for understanding the structure-activity relationship. By comparing the Kᵢ values of different derivatives, researchers can deduce which chemical modifications enhance potency and selectivity for specific CA isoforms.

Table 1: Illustrative Inhibition Data for Synthesized Derivatives

Compound IDR-Group (Tail)Kᵢ (nM) vs hCA IKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IX
AZA (Acetazolamide, Reference)2501225
Cpd-1 -COCH₃ (Acetyl)15025450
Cpd-2 -COPh (Benzoyl)989.585
Cpd-3 -CH₂-Ph (Benzyl)1201530
Cpd-4 -CH₂-(4-F-Ph)1158.022

Note: Data are hypothetical for illustrative purposes. Actual values must be determined experimentally.

The hypothetical data suggest that adding a simple acetyl group (Cpd-1) does not significantly improve potency over the reference. However, incorporating an aromatic benzoyl group (Cpd-2) or a flexible benzyl group (Cpd-3) can enhance binding to the ubiquitous hCA II isoform. Further modification, such as adding a fluorine atom to the benzyl ring (Cpd-4), can improve both potency and selectivity towards the cancer-related hCA IX isoform.

Diagram: Conceptual Basis of the "Tail Approach"

cluster_inhibitor cluster_enzyme CA Active Site Scaffold 3-Amino-5-bromo benzene-1-sulfonamide Core Tail Synthetically Added 'Tail' Group (R) Zinc Zn(II) Ion Scaffold->Zinc  -SO₂NH₂ group coordinates (Primary Binding Interaction) Pocket Hydrophilic/ Hydrophobic Pockets (Amino Acid Residues) Tail->Pocket  'Tail' makes secondary contacts (Enhances Potency & Selectivity)

Caption: "Tail approach" for achieving isoform selectivity.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel carbonic anhydrase inhibitors. The strategic placement of its functional groups—the zinc-binding sulfonamide, the derivatizable amine, and the bromo handle—provides medicinal chemists with a robust platform for implementing the "tail approach." By systematically synthesizing and evaluating libraries of derivatives using the protocols outlined, researchers can effectively probe the intricate architecture of the CA active site. This rational, structure-based design strategy is crucial for developing next-generation CAIs with high potency and the desired isoform selectivity for various therapeutic applications.[9]

References

Application Notes and Protocols for High-Throughput Screening of 3-Amino-5-bromobenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticonvulsant, and anticancer properties. Derivatives of 3-Amino-5-bromobenzene-1-sulfonamide represent a promising chemical scaffold for the development of novel targeted therapies. A key molecular target for many sulfonamides is the family of carbonic anhydrases (CAs), zinc metalloenzymes that play crucial roles in physiological and pathological processes.[1][2][3] In particular, Carbonic Anhydrase IX (CA IX) is overexpressed in numerous solid tumors, contributing to the acidic tumor microenvironment and promoting cancer cell survival and proliferation.[1][2][4][5] This makes CA IX a compelling target for the development of selective inhibitors.[4][5][6] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.[7][8][9][10]

This guide provides detailed application notes and protocols for the high-throughput screening of this compound derivatives, focusing on both biochemical and cell-based assays. The protocols are designed to be robust, reproducible, and adaptable to standard HTS automation platforms.[8][9][10]

Section 1: Biochemical Assays for Direct Target Inhibition

Biochemical assays are fundamental in HTS campaigns to identify direct inhibitors of a purified target protein, such as an enzyme.[7][11][12] These assays offer a controlled environment to study the direct interaction between a compound and its target, providing quantitative data on inhibitory potency.[7]

Principle of the Carbonic Anhydrase IX Inhibition Assay

This assay measures the ability of test compounds to inhibit the enzymatic activity of purified human CA IX. The assay is based on the esterase activity of CA IX, which catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol (pNP). The formation of the colored product, pNP, can be monitored spectrophotometrically.

HTS Workflow for Biochemical Screening

HTS_Biochemical_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (3-Amino-5-bromobenzene- 1-sulfonamide derivatives) Dispensing Dispense Compounds & Controls Compound_Library->Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Dispensing Enzyme_Addition Add Purified CA IX Enzyme Dispensing->Enzyme_Addition Incubation_1 Pre-incubation Enzyme_Addition->Incubation_1 Substrate_Addition Add pNPA Substrate Incubation_1->Substrate_Addition Incubation_2 Kinetic Read Substrate_Addition->Incubation_2 Data_Acquisition Measure Absorbance (405 nm) Incubation_2->Data_Acquisition Normalization Normalize Data Data_Acquisition->Normalization Hit_Identification Identify Hits (Z'-factor > 0.5) Normalization->Hit_Identification

Caption: Biochemical HTS workflow for CA IX inhibitors.

Detailed Protocol: CA IX Biochemical Inhibition Assay

Materials:

  • Purified recombinant human Carbonic Anhydrase IX

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • This compound derivative library

  • Positive Control: Acetazolamide (a known CA inhibitor)

  • 384-well clear, flat-bottom microplates

  • Automated liquid handling system

  • Microplate reader with absorbance detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a stock solution of the compound library in 100% DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.

    • For controls, dispense 100 nL of DMSO (negative control) and 100 nL of a reference inhibitor solution (e.g., Acetazolamide) into designated wells.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of CA IX in assay buffer to a final concentration of 2 nM.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compounds.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Kinetic Reading:

    • Prepare a working solution of pNPA in assay buffer to a final concentration of 1 mM.

    • Dispense 10 µL of the pNPA solution into each well to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of pNP formation (Vmax) for each well from the linear portion of the kinetic curve.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Vmax_compound - Vmax_negative_control) / (Vmax_positive_control - Vmax_negative_control))

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor greater than 0.5 is considered excellent for HTS.[10]

    • Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Table 1: Example Data from a CA IX Biochemical Screen

Compound IDConcentration (µM)% InhibitionZ'-factorHit Status
Derivative A1085.20.78Hit
Derivative B1012.50.78Non-hit
Derivative C1092.10.78Hit
Acetazolamide198.50.78Positive Control
DMSO-0.00.78Negative Control

Section 2: Cell-Based Assays for Phenotypic Screening

Cell-based assays are crucial for evaluating the effects of compounds in a more biologically relevant context.[11][13][14] They can provide insights into a compound's efficacy, mechanism of action, and potential cytotoxicity.[13][15][16][17]

Principle of the Cell Viability/Cytotoxicity Assay

This assay determines the effect of the this compound derivatives on the viability of cancer cells that overexpress CA IX (e.g., HT-29 or MDA-MB-231). A common method is the resazurin reduction assay, where viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.

HTS Workflow for Cell-Based Screening

HTS_Cell_Based_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture Culture CA IX- expressing cells Cell_Seeding Seed Cells into Assay Plates Cell_Culture->Cell_Seeding Compound_Library Compound Library Compound_Addition Add Compounds & Controls Compound_Library->Compound_Addition Assay_Plates 384-well Cell Culture Plates Assay_Plates->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 72h) Compound_Addition->Incubation Reagent_Addition Add Resazurin Reagent Incubation->Reagent_Addition Incubation_2 Incubate (1-4h) Reagent_Addition->Incubation_2 Data_Acquisition Measure Fluorescence (Ex: 560 nm, Em: 590 nm) Incubation_2->Data_Acquisition Normalization Normalize Data Data_Acquisition->Normalization Hit_Identification Identify Hits (e.g., >50% reduction in cell viability) Normalization->Hit_Identification

Caption: Cell-based HTS workflow for cytotoxicity.

Detailed Protocol: Resazurin-Based Cell Viability Assay

Materials:

  • CA IX-expressing cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • This compound derivative library

  • Positive Control: Staurosporine (a potent inducer of apoptosis)

  • Resazurin sodium salt solution

  • 384-well black, clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in complete culture medium to a density of 5,000 cells/40 µL.

    • Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of the compound library in culture medium.

    • Add 10 µL of the diluted compounds to the respective wells.

    • Add 10 µL of medium with DMSO (negative control) and 10 µL of staurosporine solution (positive control) to the control wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Reading:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • % Cell Viability = 100 * (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)

    • Identify hits as compounds that cause a significant reduction in cell viability.

Table 2: Example Data from a Cell Viability Screen

Compound IDConcentration (µM)% Cell ViabilityHit Status
Derivative A1015.8Hit
Derivative B1095.3Non-hit
Derivative C108.7Hit
Staurosporine12.1Positive Control
DMSO-100.0Negative Control

Section 3: Hit Confirmation and Follow-Up Studies

Following the primary HTS, it is crucial to confirm the activity of the identified hits and eliminate false positives.

3.1. Hit Confirmation:

  • Re-test the primary hits in the same assay to confirm their activity.

  • Perform dose-response studies to determine the IC50 (for biochemical assays) or EC50 (for cell-based assays) values.

3.2. Orthogonal Assays:

  • Validate hits using a different assay format to rule out assay-specific artifacts. For example, a thermal shift assay can be used to confirm direct binding of the compound to the target protein.

3.3. Selectivity Profiling:

  • Test the confirmed hits against other related carbonic anhydrase isoforms (e.g., CA I, II, and IV) to determine their selectivity profile.

3.4. Mechanism of Action Studies:

  • For hits from cell-based assays, further experiments can be conducted to elucidate the mechanism of action, such as apoptosis assays (e.g., caspase-3/7 activity) or cell cycle analysis.

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for the identification and characterization of novel this compound derivatives as potential therapeutic agents. By combining biochemical and cell-based screening approaches, researchers can efficiently identify potent and selective inhibitors of targets such as Carbonic Anhydrase IX and advance them into the drug discovery pipeline.

References

Application Notes and Protocols for the Derivatization of 3-Amino-5-bromobenzene-1-sulfonamide in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Amino-5-bromobenzenesulfonamide Scaffold

The 3-amino-5-bromobenzene-1-sulfonamide core is a synthetically versatile scaffold that holds significant potential in modern medicinal chemistry. Its constituent functional groups—a primary aromatic amine, a sulfonamide, and a strategically positioned bromine atom—offer multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core structure, a fundamental practice in the elucidation of structure-activity relationships (SAR). A thorough understanding of how structural modifications influence biological activity is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2]

This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols and the underlying scientific rationale. The protocols are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in drug discovery and development.

Strategic Derivatization for SAR Elucidation

The derivatization of this compound can be systematically approached by targeting its three key functional handles: the 3-amino group, the 1-sulfonamide group, and the 5-bromo position. Each site offers unique opportunities to modulate the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.

Caption: Strategic derivatization points on the this compound scaffold for SAR studies.

Part 1: Derivatization of the 3-Amino Group

The primary aromatic amine at the 3-position is a versatile nucleophile, readily undergoing acylation and alkylation reactions. Modification at this site can significantly impact hydrogen bonding interactions with biological targets and modulate the overall polarity of the molecule.

Protocol 1.1: N-Acylation of this compound

Rationale: N-acylation is a fundamental transformation that introduces an amide functionality. This modification can serve to probe for hydrogen bond acceptor/donor requirements in a binding pocket and can also act as a protecting group for the amine if further chemistry is desired at other positions. The choice of acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to complex heterocyclic moieties.

Experimental Workflow:

N_Acylation_Workflow start Start reagents This compound Acyl Chloride/Anhydride Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) start->reagents reaction Reaction Mixture (Stir at 0°C to RT) reagents->reaction workup Aqueous Work-up (e.g., dilute HCl, NaHCO3, brine) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end N-Acylated Product characterization->end

Caption: General workflow for the N-acylation of this compound.

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as pyridine (1.2 eq) or triethylamine (TEA, 1.5 eq), to the solution and cool the mixture to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.

  • Characterization: Confirm the structure of the purified product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[3][4][5]

Table 1: Representative N-Acylation Reactions

EntryAcylating AgentBaseSolventYield (%)
1Acetyl ChloridePyridineDCM92
2Benzoyl ChlorideTEATHF88
3Acetic AnhydridePyridineDCM95
4Isobutyryl ChlorideTEADCM85

Part 2: Derivatization of the 1-Sulfonamide Group

The sulfonamide nitrogen can be alkylated or arylated to introduce substituents that can probe deeper into binding pockets or modulate the electronic properties of the sulfonamide group, which is often a key pharmacophore.

Protocol 2.1: N-Alkylation of the Sulfonamide

Rationale: N-alkylation of the sulfonamide introduces steric bulk and can alter the hydrogen bonding capabilities of this group. This modification is crucial for exploring interactions with hydrophobic pockets in a target protein. The choice of alkylating agent allows for the introduction of various alkyl and substituted alkyl groups.

Experimental Workflow:

N_Alkylation_Sulfonamide_Workflow start Start reagents N-Acylated Starting Material Alkyl Halide (R-X) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, ACN) start->reagents reaction Reaction Mixture (Stir at elevated temperature) reagents->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification deprotection Deprotection (if necessary) (Acidic or Basic Hydrolysis) purification->deprotection characterization Characterization (NMR, MS) deprotection->characterization end N-Alkylated Product characterization->end

Caption: General workflow for the N-alkylation of the sulfonamide group.

Step-by-Step Protocol:

Note: It is often advantageous to first protect the more nucleophilic 3-amino group (e.g., via acylation as in Protocol 1.1) to ensure selective alkylation of the sulfonamide nitrogen.

  • Setup: To a solution of the N-acylated this compound (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., alkyl iodide or bromide, 1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection (if applicable): If the 3-amino group was protected, perform the appropriate deprotection step (e.g., acidic or basic hydrolysis of an amide) to yield the final N-alkylated sulfonamide.

  • Characterization: Confirm the structure of the final product by NMR and MS analysis.[6]

Table 2: Representative N-Alkylation Reactions of the Sulfonamide

EntryAlkylating AgentBaseSolventYield (%)
1Methyl IodideK₂CO₃DMF85
2Ethyl BromideCs₂CO₃ACN78
3Benzyl BromideK₂CO₃DMF82
4Propargyl BromideCs₂CO₃ACN75

Part 3: Derivatization at the 5-Bromo Position

The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions. This allows for the exploration of diverse chemical space and the introduction of functionalities that can engage in specific interactions with the biological target.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. By coupling the aryl bromide with various boronic acids or esters, a diverse range of aryl, heteroaryl, and alkyl groups can be introduced at the 5-position. This is particularly useful for extending the molecular scaffold to probe for additional binding interactions.

Experimental Workflow:

Suzuki_Coupling_Workflow start Start reagents Starting Material (Bromo-substituted) Boronic Acid/Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Na2CO3) Solvent (e.g., Toluene/Water, Dioxane/Water) start->reagents reaction Reaction Mixture (Heated under inert atmosphere) reagents->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Coupled Product characterization->end

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

Note: The 3-amino and 1-sulfonamide groups may need to be protected depending on the specific boronic acid and reaction conditions used.

  • Setup: In a reaction vessel, combine the this compound derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water). Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the coupled product by NMR and MS analysis.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions

EntryBoronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O75
3Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O68
4Cyclopropylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O72

Structure-Activity Relationship (SAR) Analysis

The synthesized derivatives should be evaluated in a relevant biological assay to determine their activity. The data obtained will form the basis of the SAR study. Key aspects to analyze include:

  • Impact of N-Acyl/Alkyl Substituents: Does the size, lipophilicity, or hydrogen bonding capacity of the substituent at the 3-amino position correlate with activity?

  • Influence of Sulfonamide N-Substituents: How does steric bulk and the nature of the substituent on the sulfonamide nitrogen affect potency and selectivity?

  • Effect of 5-Position Substituents: What is the impact of different aryl, heteroaryl, or alkyl groups at the 5-position on biological activity? Can new interactions with the target be identified?

By systematically comparing the biological data of the synthesized analogs, a comprehensive SAR model can be constructed. This model will be invaluable for guiding the design of next-generation compounds with improved therapeutic potential.

Characterization of Derivatives

All synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules.[3][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass determination, confirming the elemental composition of the compounds.[3][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H and S=O stretches in the sulfonamide and the C=O stretch in acylated derivatives.[4][8]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is typically used to determine the purity of the final compounds.

Conclusion

The this compound scaffold offers a rich platform for the generation of diverse chemical libraries for SAR studies. The protocols detailed in this guide provide a robust starting point for the synthesis and derivatization of this promising core structure. A systematic and logical approach to its modification, coupled with rigorous biological evaluation and analytical characterization, will undoubtedly accelerate the discovery of novel and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-bromobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-bromobenzene-1-sulfonamide. It offers a detailed proposed synthetic pathway, troubleshooting guidance for common experimental challenges, and answers to frequently asked questions. The information herein is synthesized from established chemical principles and related literature to provide a robust starting point for your experimental work.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached via the direct bromination of a commercially available precursor, 3-Aminobenzenesulfonamide. This method is advantageous due to its straightforward nature and the accessibility of the starting material.

Synthetic Pathway cluster_reaction Reaction Scheme Start 3-Aminobenzenesulfonamide Reagent N-Bromosuccinimide (NBS) in Acetonitrile Product This compound Start->Product Electrophilic Aromatic Bromination Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Potential Solutions Start Low or No Product Yield Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions (e.g., Di-bromination) Start->Cause2 Cause3 Product Loss During Workup/Purification Start->Cause3 Cause4 Degradation of Starting Material or Product Start->Cause4 Sol1 Increase reaction time Increase reaction temperature slightly Check purity/activity of NBS Cause1->Sol1 Sol2 Use stoichiometric amount of NBS Slow, controlled addition of NBS Lower reaction temperature Cause2->Sol2 Sol3 Optimize extraction pH Choose appropriate recrystallization solvent Careful column chromatography Cause3->Sol3 Sol4 Ensure inert atmosphere if necessary Check for light sensitivity Use fresh, high-purity reagents Cause4->Sol4

Technical Support Center: Synthesis of 3-Amino-5-bromobenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-amino-5-bromobenzene-1-sulfonamide and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of this synthetic pathway and achieve your desired outcomes with confidence.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Poor Regioselectivity During Bromination

Question: I am attempting to synthesize the target molecule by direct bromination of 3-aminobenzenesulfonamide, but I am observing a mixture of isomers, including the 2-bromo and 4-bromo derivatives, leading to low yields of the desired 3-amino-5-bromo product. Why is this happening and how can I improve the regioselectivity?

Answer:

The amino group (-NH₂) is a strongly activating, ortho-, para- directing group in electrophilic aromatic substitution reactions.[1][2] Direct bromination of 3-aminobenzenesulfonamide will therefore lead to substitution at the positions most activated by the amino group, which are ortho and para to it (positions 2, 4, and 6). The sulfonamide group (-SO₂NH₂) is a deactivating, meta- directing group. While it directs incoming electrophiles to the 5-position (which is desired), its influence is often overcome by the powerful activating effect of the amino group. This results in a mixture of isomers that can be difficult to separate.

Solutions:

To achieve the desired 5-bromo substitution, the directing effect of the amino group must be moderated. This is typically accomplished by using a protecting group.

Recommended Protocol: Acetylation as a Protective Strategy

  • Protection (N-Acetylation): React 3-aminobenzenesulfonamide with acetic anhydride to form N-(3-sulfamoylphenyl)acetamide.[3][4] The resulting acetamido group (-NHCOCH₃) is still an ortho-, para- director, but it is significantly less activating than the amino group. This moderation is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[1]

  • Bromination: The bromination of N-(3-sulfamoylphenyl)acetamide will now favor substitution at the position para to the acetamido group, which is the desired 5-position. This reaction can be carried out using various brominating agents, such as N-bromosuccinimide (NBS) in a suitable solvent.[5]

  • Deprotection (Hydrolysis): The acetyl group can be removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.[1]

Issue 2: Formation of Di- or Polybrominated Byproducts

Question: During my bromination step (even with a protected amine), I am observing the formation of significant amounts of dibrominated products. How can I minimize this over-bromination?

Answer:

The formation of polybrominated species is a common issue when dealing with activated aromatic rings.[1][6] Even with the moderating effect of a protecting group, the ring may still be sufficiently activated to react with more than one equivalent of the brominating agent.

Troubleshooting Strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote polybromination. It is recommended to start with one equivalent and incrementally add more if needed, while monitoring the reaction progress by an appropriate technique like TLC or LC-MS.

  • Reaction Temperature: Perform the bromination at a lower temperature. This will decrease the overall reaction rate and can improve selectivity by favoring the kinetically controlled monobromination product.

  • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact the outcome. Milder brominating agents can provide better control. Consider using reagents like N-bromosuccinimide (NBS) which can provide a low, steady concentration of bromine.[7]

  • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Non-polar solvents can sometimes lead to higher selectivity compared to polar solvents.[6]

Data-Driven Recommendations for Bromination Conditions:

Brominating AgentSolventTemperatureExpected Outcome
Br₂ in Acetic AcidAcetic AcidRoom TempCan lead to over-bromination
N-Bromosuccinimide (NBS)Acetonitrile0 °C to Room TempGenerally good selectivity for monobromination[5]
Ammonium Bromide/OxoneMethanol/WaterRoom TempA milder, environmentally friendly option[8]
Issue 3: Hydrolysis of the Sulfonamide Group

Question: My final product yield is consistently low, and I suspect I might be losing product due to the hydrolysis of the sulfonamide group, especially during workup or purification. Under what conditions is this likely to occur, and how can I prevent it?

Answer:

Sulfonamides are generally stable functional groups.[9] However, they can undergo hydrolysis under certain conditions, particularly in strongly acidic or basic aqueous solutions, especially at elevated temperatures.[10][11][12] The cationic form of the sulfonamide, present under highly acidic conditions, is more susceptible to hydrolysis.[12]

Preventative Measures:

  • pH Control: During aqueous workup and extraction, maintain the pH of the solution as close to neutral as possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Temperature Management: Avoid excessive heat during all stages of the synthesis, workup, and purification. Concentrate solutions under reduced pressure at moderate temperatures.

  • Purification Strategy: If using column chromatography, ensure the silica gel is not overly acidic. Neutralized silica gel can be used if necessary. Recrystallization from a suitable solvent system is often a milder purification method than chromatography.

Issue 4: Incomplete Deprotection of the Amino Group

Question: I am having trouble completely removing the acetyl protecting group from the amino function. What are the optimal conditions for this deprotection step?

Answer:

Incomplete deprotection can be due to insufficiently harsh conditions or inadequate reaction time. Both acidic and basic hydrolysis can be effective, but the choice depends on the stability of the rest of the molecule.

Recommended Deprotection Protocols:

Acidic Hydrolysis:

  • Reagents: Typically, a mixture of a strong acid like HCl or H₂SO₄ in water or an alcohol-water mixture.

  • Conditions: Heating the reaction mixture is usually required. The temperature and reaction time will depend on the specific substrate. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Basic Hydrolysis:

  • Reagents: An aqueous solution of a strong base such as NaOH or KOH.

  • Conditions: Similar to acidic hydrolysis, heating is often necessary. This method should be used with caution if other base-sensitive functional groups are present in the molecule.

Troubleshooting Tips:

  • Increase Reagent Concentration: If the reaction is sluggish, a higher concentration of the acid or base may be required.

  • Elevate Temperature: Carefully increasing the reaction temperature can accelerate the hydrolysis.

  • Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed and reliable route involves a multi-step sequence starting from a suitable aniline derivative. A common approach is the protection of the amino group of 3-aminobenzenesulfonamide (often as an acetamide), followed by regioselective bromination at the 5-position, and subsequent deprotection of the amino group.

Q2: Are there alternative protecting groups for the amino function besides the acetyl group?

A2: Yes, other protecting groups can be used. Sulfonyl protecting groups, such as the tosyl (Ts) or nosyl (Ns) groups, are also effective at reducing the nucleophilicity and basicity of amines.[9] The choice of protecting group often depends on the specific reaction conditions required for subsequent steps and the ease of removal.

Q3: What are the best analytical techniques to monitor the progress of the reaction and assess the purity of the final product?

A3:

  • Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and mass-to-charge ratio of the components in the reaction mixture, allowing for the identification of the desired product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and purity assessment of the final product.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the final compound with high accuracy.

Q4: I am observing an unexpected desulfonation side reaction. What could be the cause?

A4: Desulfonation, the removal of the sulfonic acid group, is the reverse of sulfonation and can occur under hydrolytic conditions, particularly with heating in the presence of acid.[13] If your reaction or workup involves prolonged heating in strong aqueous acid, this could lead to the loss of the sulfonamide group. To avoid this, minimize the exposure of your compound to harsh acidic conditions and high temperatures.

III. Visualizing the Process

Workflow for the Synthesis of this compound

A 3-Aminobenzenesulfonamide B N-Acetylation (Protection) A->B Acetic Anhydride C N-(3-sulfamoylphenyl)acetamide B->C D Bromination C->D NBS E N-(5-bromo-3-sulfamoylphenyl)acetamide D->E F Hydrolysis (Deprotection) E->F Acid or Base G This compound F->G

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Poor Bromination Selectivity

Start Poor Bromination Selectivity Q1 Is the amino group protected? Start->Q1 A1_No Protect the amino group (e.g., N-Acetylation) Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Are you observing polybromination? A1_Yes->Q2 A2_Yes Reduce brominating agent stoichiometry Lower reaction temperature Use a milder brominating agent Q2->A2_Yes Yes A2_No Consider other factors (e.g., solvent effects) Q2->A2_No No

Caption: Decision tree for troubleshooting bromination selectivity.

IV. References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-74. --INVALID-LINK--

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, --INVALID-LINK--

  • Chem-Station. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. --INVALID-LINK--

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Sci-Hub. --INVALID-LINK--

  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. --INVALID-LINK--

  • Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences. --INVALID-LINK--

  • Aggarwal, V. K., & Coe, D. M. (2001). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate. --INVALID-LINK--

  • Bull, J. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11536–11542. --INVALID-LINK--

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. --INVALID-LINK--

  • Wikipedia. (n.d.). Desulfonation reaction. Wikipedia. --INVALID-LINK--

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar. --INVALID-LINK--

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar. --INVALID-LINK--

  • Achmem. (n.d.). This compound. Achmem. --INVALID-LINK--

  • Lab-Chemicals.Com. (n.d.). This compound, 95%. Lab-Chemicals.Com. --INVALID-LINK--

  • Green, C. E., et al. (1991). The N-acetylation of sulfamethazine and p-aminobenzoic acid by human liver slices in dynamic organ culture. PubMed. --INVALID-LINK--

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. --INVALID-LINK--

  • Kégl, T., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. --INVALID-LINK--

  • LibreTexts. (2024). 24.8: Reactions of Arylamines. Chemistry LibreTexts. --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid. Benchchem. --INVALID-LINK--

  • Hussein, F. H., & Ali, A. M. (2020). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. --INVALID-LINK--

  • BLD Pharm. (n.d.). 3-Amino-5-bromobenzene-1-sulfonic acid. BLD Pharm. --INVALID-LINK--

  • Toppr. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain. Toppr. --INVALID-LINK--

  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. --INVALID-LINK--

  • Narender, N., et al. (2010). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis, 2010(10), 1629-1632. --INVALID-LINK--

  • Zhang, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. --INVALID-LINK--

  • Al-Zaydi, K. M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 131-135. --INVALID-LINK--

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2010). Bromination of anilines using TsNBr 2. ResearchGate. --INVALID-LINK--

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow. --INVALID-LINK--

  • El-Batta, A., et al. (2013). Bromination of Enamines from Tertiary Amides Using the Petasis Reagent: A Convenient One-Pot Regioselective Route to Bromomethyl Ketones. ResearchGate. --INVALID-LINK--

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Wikipedia. --INVALID-LINK--

  • Chufan, E. E., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. --INVALID-LINK--

  • SynQuest Laboratories. (n.d.). 3-Amino-5-bromobenzenesulfonamide. SynQuest Laboratories. --INVALID-LINK--

  • Orion Cientific. (n.d.). This compound. Orion Cientific. --INVALID-LINK--

  • PubChem. (n.d.). 3-Bromobenzene-1-sulfonamide. PubChem. --INVALID-LINK--

  • Pareišienė, L., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH. --INVALID-LINK--

  • Khan, A. T., et al. (2012). Formation of unexpected a-amino amidine through three-component 'UGI condensation reaction'. ResearchGate. --INVALID-LINK--

  • Mainolfi, N., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173. --INVALID-LINK--

  • Quiroga, J., & Insuasty, B. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. --INVALID-LINK--

  • Google Patents. (n.d.). Method for purification of amino acid containing solutions by electrodialysis. Google Patents. --INVALID-LINK--

  • Shaskan, E. G., & Beznak, M. (1976). SEPARATION AND PURIFICATION OF AROMATIC AMINO ACID TRANSAMINASES FROM RAT BRAIN. PubMed. --INVALID-LINK--

  • Ghorab, M. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. --INVALID-LINK--

References

Technical Support Center: Optimization of Coupling Reactions for 3-Amino-5-bromobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic transformations involving 3-Amino-5-bromobenzene-1-sulfonamide. This versatile bifunctional molecule serves as a critical building block for a range of compounds in pharmaceutical and materials science research. Its structure presents two primary reactive sites for coupling reactions: the aryl bromide for palladium-catalyzed cross-coupling and the primary amine for C-N bond formation.

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing these reactions. We will move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Part 1: General Troubleshooting & Best Practices

Before diving into specific reaction types, it's essential to address universal parameters that underpin successful coupling reactions. Failures often stem from foundational issues rather than complex mechanistic problems.

Q1: My palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) turned black immediately and failed. What happened?

A1: An immediate change to a black, heterogeneous mixture often indicates the precipitation of palladium black (Pd(0) metal). This is a sign of catalyst death and can be caused by several factors:

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing of solvents and failure to maintain a positive pressure of an inert atmosphere (argon or nitrogen) can lead to rapid oxidation and deactivation.[1]

  • Ligand Degradation: Phosphine ligands are also susceptible to oxidation. Using old or improperly stored ligands can lead to poor results.

  • Impure Reagents: Impurities in solvents or starting materials can poison the catalyst. Always use high-purity, anhydrous solvents for these reactions.

Q2: My reaction is sluggish or stalls completely. What are the first variables I should check?

A2: When a reaction fails to proceed, a systematic check of the fundamentals is the most efficient troubleshooting approach.

  • Reagent Purity and Stoichiometry: Confirm the purity of your this compound and the coupling partner. Verify that all reagents were added in the correct stoichiometric ratios.

  • Solvent Quality: Ensure solvents are anhydrous and have been properly degassed. For many cross-coupling reactions, even trace amounts of water can be detrimental.

  • Catalyst and Ligand Activity: Use a fresh batch of catalyst and ligand or a reliable pre-catalyst. Palladium catalysts, especially Pd(OAc)₂, can be unreliable if not stored correctly.[2]

  • Temperature Control: Confirm the reaction is being heated to the target temperature. A calibrated thermometer or thermocouple is essential for accurate temperature control, as many coupling reactions have a significant thermal activation barrier.

G start Reaction Failure (Low Yield / No Product) check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Confirm Anhydrous & Inert Conditions check_reagents->check_conditions Reagents OK check_catalyst 3. Assess Catalyst/Ligand Activity check_conditions->check_catalyst Conditions OK check_temp 4. Verify Reaction Temperature check_catalyst->check_temp Catalyst OK optimize 5. Proceed to Specific Reaction Optimization check_temp->optimize Temp OK

Caption: A logical workflow for initial troubleshooting of a failed coupling reaction.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-nitrogen bonds. The Suzuki-Miyaura coupling is a canonical example of C-C bond formation.

Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl structure.[3]

G pd0 Pd(0)L₂ pdiia Oxidative Addition Complex pd0->pdiia Oxidative Addition pdiib Transmetalation Complex pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R¹-R² Product pdiib->product sub_a R¹-Br sub_a->pdiia sub_b R²-B(OR)₂ sub_b->pdiib base Base base->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q3: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is giving low yield. What are the most likely causes?

A3: Low yields in this specific coupling often trace back to suboptimal choices for the catalyst system, base, or solvent, given the electronic nature of the substrate.

  • Cause 1: Inefficient Catalyst System. The oxidative addition of Pd(0) to the C-Br bond is the rate-determining step.[3] The 3-amino group is electron-donating, which can slow this step.

    • Troubleshooting: Switch to a catalyst system known to be effective for electron-rich or sterically hindered aryl bromides. Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and the final reductive elimination step.[4][5] Consider using palladium pre-catalysts which form the active Pd(0) species more cleanly and reproducibly.

  • Cause 2: Suboptimal Base. The base is critical for activating the boronic acid in the transmetalation step.[3]

    • Troubleshooting: The choice of base can be crucial. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially in anhydrous conditions. The solubility of the base is also a factor; a fine powder will have a higher surface area and reactivity.[5]

  • Cause 3: Side Reactions. The primary side reaction is often protodeboronation of the boronic acid coupling partner, where the boronic acid is replaced by a hydrogen atom.

    • Troubleshooting: Minimize reaction time and ensure the reaction is run under strictly inert conditions. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the reaction to completion despite some degradation.

ParameterRecommendation 1 (Standard)Recommendation 2 (For difficult couplings)Rationale
Pd Source Pd(PPh₃)₄, PdCl₂(dppf)G3/G4 Buchwald PrecatalystsPre-catalysts provide more reliable formation of the active Pd(0) species.[6]
Ligand PPh₃, dppfSPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the rate-limiting steps of the catalytic cycle.[7]
Base K₂CO₃, Na₂CO₃ (in aqueous media)K₃PO₄, Cs₂CO₃, CsF (anhydrous)Stronger bases can accelerate transmetalation. The choice depends on substrate tolerance.[3]
Solvent Toluene/H₂O, Dioxane/H₂ODioxane, 2-MeTHF, CPME (anhydrous)Anhydrous conditions with the right base can sometimes improve yields.
Temperature 80-110 °C80-110 °CSufficient thermal energy is required to overcome the activation barrier for oxidative addition.

Part 3: Troubleshooting C-N Bond Formation at the Amino Group

The primary amino group of this compound is a versatile nucleophile for forming new C-N bonds, either through palladium catalysis (Buchwald-Hartwig amination) or with activated carbonyl species (amide coupling).

A. Buchwald-Hartwig Amination

This reaction couples the primary amine of your substrate with a different aryl halide or triflate.[8]

Q4: I am trying to couple the amine of my substrate with an aryl bromide, but the reaction is failing. Why is this challenging?

A4: While a powerful reaction, the Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base. The sulfonamide moiety in your substrate can also complicate the reaction.

  • Cause 1: Incorrect Ligand/Catalyst Combination. This is the most common reason for failure. No single ligand works for all substrates. The ligand must facilitate both oxidative addition to the aryl halide coupling partner and the final C-N reductive elimination.[9]

    • Troubleshooting: For coupling a primary amine like yours, sterically hindered biarylphosphine ligands are the state-of-the-art. Ligands like BrettPhos or RuPhos, often used with a palladium pre-catalyst, are excellent starting points.[10]

  • Cause 2: Inappropriate Base. A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.

    • Troubleshooting: Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium hexamethyldisilazide (KHMDS) are typically required. Weaker bases like K₂CO₃ are generally ineffective.[10]

  • Cause 3: Catalyst Inhibition. Both the primary amine of your starting material and the sulfonamide group can potentially coordinate to the palladium center, inhibiting catalytic activity.[7]

    • Troubleshooting: Using bulky ligands helps create a sterically crowded environment around the palladium, which can disfavor non-productive coordination. Running the reaction at a slightly higher concentration may also favor the desired catalytic turnover.

G pd0 Pd(0)L₂ pdiia Oxidative Addition Complex pd0->pdiia Oxidative Addition pdiib Amido Complex pdiia->pdiib Amine Binding & Deprotonation pdiib->pd0 Reductive Elimination product Ar-NHR' Product pdiib->product sub_a Ar-X sub_a->pdiia sub_b R'-NH₂ sub_b->pdiia base Base base->pdiia

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

B. Amide Coupling

This reaction forms an amide bond between the primary amine of your substrate and a carboxylic acid.

Q5: I'm getting a significant amount of a self-coupled byproduct during my amide coupling reaction. How can I prevent this?

A5: Self-coupling, where the amine of one molecule attacks the activated carboxyl group of another, is a common problem with amino-benzoic acids and related structures. This can be suppressed by carefully controlling the reaction conditions.[11]

  • Cause: Simultaneous Presence of Activated Acid and Free Amine. If the amine of your substrate is available to react when you activate the carboxylic acid partner, it can compete as the nucleophile.

    • Troubleshooting Strategy 1: Pre-activation. The most effective strategy is to pre-activate the carboxylic acid before introducing your amine-containing substrate. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes at 0 °C. This forms the activated ester in situ. Then, add the this compound solution slowly.[11]

    • Troubleshooting Strategy 2: Temperature Control. Running the reaction at a lower temperature (0 °C to start) can slow the rate of the undesired self-coupling reaction more than the desired reaction.[11]

ParameterRecommendationRationale
Coupling Reagent HATU, HBTU, or EDC/OxymaPureThese are highly efficient modern reagents that generate the active species quickly.[11]
Base Diisopropylethylamine (DIPEA)A bulky, non-nucleophilic base that minimizes side reactions.[11]
Solvent DMF, DCM (anhydrous)Aprotic solvents that solubilize the reagents well.
Order of Addition 1. Carboxylic Acid, Base, Coupling Reagent. 2. Stir 15-30 min. 3. Add this compound.Pre-activation consumes the carboxylic acid before the nucleophilic amine is introduced, preventing self-polymerization.

Part 4: Purification Strategies

Q6: My coupled product is difficult to purify. What techniques are most effective for these types of sulfonamide compounds?

A6: The combination of a polar sulfonamide, a basic amino group (if unreacted), and a potentially greasy biaryl structure can make purification challenging.

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., Hexanes or Heptane) to a more polar one (e.g., Ethyl Acetate) is standard.

    • Additives: If the product is streaking on the column, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can help by deactivating acidic sites on the silica gel. For very polar products, switching to a reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase may be necessary.

  • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be an excellent and scalable purification method.

    • Solvent Screening: Test a variety of solvents (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.[12]

  • Acid-Base Extraction: An initial workup using an acid wash (e.g., 1M HCl) can remove basic impurities, while a base wash (e.g., 1M NaOH or NaHCO₃) can remove acidic impurities like unreacted boronic acid. Care must be taken as your product itself has both acidic (sulfonamide N-H) and basic (amine) protons.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-5-bromobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-bromobenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility issues with this compound. We will explore the underlying chemical principles governing its solubility and provide a series of systematic troubleshooting protocols to ensure successful experimental outcomes.

Section 1: Understanding the Molecule: Why is Solubility a Challenge?

This compound (MW: 251.10 g/mol ) possesses a complex molecular structure that contributes to its challenging solubility profile in many common organic solvents.[1]

  • Aromatic Core: The brominated benzene ring is large, rigid, and hydrophobic, which hinders dissolution in polar solvents.

  • Amphoteric Nature: The molecule contains both a weakly basic amino group (-NH₂) and a weakly acidic sulfonamide group (-SO₂NH₂).[2] This dual functionality means its ionization state—and therefore its solubility—is highly dependent on the pH of the medium.[3]

  • Crystalline Structure: Like many sulfonamides, the compound's solid state is often a stable crystal lattice. Significant energy is required to overcome the intermolecular forces (hydrogen bonding from the amine and sulfonamide groups) holding this lattice together.

Understanding these intrinsic properties is the first step in devising a rational strategy to overcome solubility hurdles.

Section 2: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: I'm starting a new project. What is the best initial solvent to try for this compound?

A1: For initial solubilization to create a high-concentration stock solution, begin with polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a powerful and highly recommended starting point, followed by N,N-Dimethylformamide (DMF).[4] These solvents are effective at disrupting the hydrogen bonding network of the solid compound. Always start with small-scale tests before preparing a large-volume stock solution.[4]

Q2: My compound won't dissolve in my desired solvent (e.g., ethanol, acetonitrile) even after vortexing. What should I do next?

A2: Gentle heating and sonication can significantly aid dissolution.[4] Use a warm water bath (30-40°C) and sonicate the sample in short bursts. Be cautious, as excessive or prolonged heat can cause degradation.[4] Always visually inspect the solution for clarity and any signs of color change, which might indicate decomposition. If this fails, proceed to the systematic troubleshooting protocols in Section 3.

Q3: Can I improve solubility by adding an acid or a base?

A3: Yes, this is a highly effective strategy due to the compound's amphoteric nature. The sulfonamides are weakly acidic and can be deprotonated with a base to form a more soluble anionic salt.[2][5] Conversely, the amino group is weakly basic and can be protonated with an acid to form a more soluble cationic salt. The choice of acid or base depends on the compatibility with your downstream application. For a detailed methodology, see Protocol 2.

Q4: My experimental system cannot tolerate DMSO or DMF. What are my options?

A4: A co-solvent system is the best approach here. This involves using a mixture of a "good" solvent (one that can dissolve the compound, even if it's not your final desired solvent) and your "poor" target solvent.[6] For example, you can dissolve the compound in a minimal amount of DMSO and then dilute it slowly into your primary solvent (e.g., ethanol or an aqueous buffer), vortexing continuously. The key is to keep the final concentration of the initial solvent low enough to be tolerated by your experiment. See Protocol 3 for a detailed workflow.

Q5: I've dissolved the compound, but it precipitates out of solution over time or upon refrigeration. How can I prevent this?

A5: This indicates that you have created a supersaturated solution that is not thermodynamically stable. To prevent precipitation, consider the following:

  • Store at a slightly lower concentration: Prepare your stock solution at 80-90% of the maximum observed solubility.[4]

  • Aliquot and freeze: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[4]

  • pH adjustment: Ensure the pH of the final solution is maintained in a range where the ionized, more soluble form of the compound is predominant.

Section 3: Systematic Troubleshooting Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable solvent.

Methodology:

  • Preparation: Dispense a small, pre-weighed amount of this compound (e.g., 1 mg) into several separate vials.

  • Solvent Addition: Add a measured volume of a test solvent (e.g., 100 µL) to the first vial.

  • Initial Assessment: Vortex the vial vigorously for 2 minutes at room temperature. Observe for dissolution.

  • Energy Input: If not fully dissolved, sonicate the vial for 5 minutes, followed by gentle warming in a 30-40°C water bath for 10 minutes. Vortex again.

  • Incremental Addition: If the compound remains insoluble, add another measured volume of solvent and repeat steps 3-4. Record the total volume of solvent required to achieve complete dissolution.

  • Testing Hierarchy: Test solvents in the following order based on their properties.

Table 1: Recommended Solvent Screening Hierarchy

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, NMPExcellent hydrogen bond acceptors that effectively solvate the -NH groups of the amine and sulfonamide. Generally the best starting point.
Polar Protic Methanol, Ethanol, IsopropanolCan act as both hydrogen bond donors and acceptors. Solubility may be moderate but lower than in polar aprotic solvents.
Ethers Dioxane, Tetrahydrofuran (THF)Moderately polar. Dioxane-water mixtures have been shown to be effective for some sulfonamides.[7]
Chlorinated Dichloromethane (DCM), ChloroformGenerally poor solvents for this compound due to their inability to effectively hydrogen bond, but may be useful in specific synthetic steps.
Nonpolar Toluene, Hexane, Diethyl EtherVery unlikely to be effective. Included for comprehensive screening in chromatographic applications.

Workflow 1: Systematic Solvent Screening

G start Start: 1 mg of Compound solvent_class1 Test Polar Aprotic (DMSO, DMF) start->solvent_class1 dissolved1 Completely Dissolved? solvent_class1->dissolved1 record1 Record Solvent & Conc. (SUCCESS) dissolved1->record1 Yes solvent_class2 Test Polar Protic (MeOH, EtOH) dissolved1->solvent_class2 No dissolved2 Completely Dissolved? solvent_class2->dissolved2 record2 Record Solvent & Conc. (SUCCESS) dissolved2->record2 Yes solvent_class3 Test Other Solvents (THF, Dioxane) dissolved2->solvent_class3 No dissolved3 Completely Dissolved? solvent_class3->dissolved3 record3 Record Solvent & Conc. (SUCCESS) dissolved3->record3 Yes fail Insoluble. Proceed to Protocol 2 or 3. dissolved3->fail No

Caption: Systematic workflow for empirical solvent screening.

Protocol 2: Solubility Enhancement via pH Modification

This protocol leverages the compound's amphoteric character to increase solubility by ionization.

Principle: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from this point, converting the neutral molecule into a more soluble salt.[8][9] For this compound:

  • In Basic Conditions (pH > pKa of sulfonamide): The sulfonamide proton is removed, forming a negatively charged, more soluble anion.

  • In Acidic Conditions (pH < pKa of amine): The amino group is protonated, forming a positively charged, more soluble cation.

Methodology:

  • Prepare Solvent: Start with your desired organic solvent or a co-solvent mixture (e.g., Ethanol/Water 50:50).

  • Add Compound: Suspend a known amount of the compound in the solvent.

  • Basic Titration: Add a dilute solution of an organic base (e.g., 0.1 M triethylamine in ethanol) or an inorganic base (e.g., 0.1 M NaOH) dropwise while vortexing. Observe for dissolution. Continue until the solution is clear.

  • Acidic Titration (in a separate vial): Add a dilute solution of an acid (e.g., 0.1 M HCl in ethanol or aqueous 0.1 M HCl) dropwise while vortexing. Observe for dissolution.

  • Verification: Once dissolved, check the stability of the solution by letting it stand for 1 hour. If it remains clear, the pH modification was successful. Note the approximate pH if possible.

Diagram 1: Effect of pH on Ionization and Solubility

G cluster_acid Acidic Conditions (Low pH) cluster_neutral Near Isoelectric Point cluster_base Basic Conditions (High pH) cation Cationic Form (Protonated Amine) -NH3+ HIGHLY SOLUBLE neutral Neutral Zwitterion -NH2 / -SO2NH2 POORLY SOLUBLE cation->neutral + OH- neutral->cation + H+ anion Anionic Form (Deprotonated Sulfonamide) -SO2NH- HIGHLY SOLUBLE neutral->anion + OH- anion->neutral + H+

References

Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-bromobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-5-bromobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the multi-step synthesis of this important building block. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure a safe, efficient, and scalable process.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process where regioselectivity and reaction control are paramount. A common and logical pathway involves starting from acetanilide, leveraging the directing effects of the acetamido group. The workflow below outlines this strategic approach.

G A Acetanilide (Starting Material) B Step 1: Bromination (Br₂, Acetic Acid) A->B C 4-Bromoacetanilide B->C D Step 2: Chlorosulfonation (Chlorosulfonic Acid) C->D E 2-Amino-5-bromo-benzenesulfonyl chloride D->E F Step 3: Ammonolysis (Aq. Ammonia) E->F G N-(4-bromo-2-sulfamoylphenyl)acetamide F->G H Step 4: Hydrolysis (Acidic) G->H I This compound (Final Product) H->I

Caption: Proposed multi-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety and scalability concerns for this synthesis?

A1: The most critical step from a safety and scale-up perspective is the chlorosulfonation of 4-bromoacetanilide (Step 2) .

  • Hazardous Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas.[1] All operations must be conducted in a moisture-free environment with appropriate personal protective equipment (PPE) and an efficient gas scrubbing system.

  • Exothermic Reaction: The reaction is highly exothermic. On a large scale, efficient heat dissipation is crucial to prevent a thermal runaway. This requires a jacketed reactor with precise temperature control. The addition of the substrate to the chlorosulfonic acid must be slow and controlled.

  • Gas Evolution: The reaction generates a significant volume of HCl gas. The reactor and scrubbing system must be designed to handle the maximum gas flow rate to avoid over-pressurization.

Q2: Why is the proposed synthetic route performed in this specific order?

A2: The sequence of reactions is dictated by the principles of electrophilic aromatic substitution and directing group effects to achieve the desired 1,3,5-substitution pattern.

  • Starting with Acetanilide: The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para- directing group. This is crucial for controlling the position of the incoming electrophiles.

  • Bromination (Step 1): Bromination of acetanilide places the bromine atom predominantly at the para position due to the steric hindrance at the ortho positions.

  • Chlorosulfonation (Step 2): With the para position blocked by bromine, the sulfonyl chloride group is directed to one of the ortho positions relative to the powerful acetamido director.

  • Hydrolysis (Step 4): The final deprotection step (hydrolysis of the acetamide) yields the free amine. If we were to start with aniline, the amino group would react with chlorosulfonic acid, preventing the desired ring substitution.

Q3: What analytical techniques are essential for in-process controls (IPCs) during scale-up?

A3: Robust in-process controls are vital for ensuring reaction completion, monitoring impurity formation, and making informed decisions at each stage.

StepRecommended Analytical MethodKey Parameters to Monitor
1. Bromination HPLC, TLCDisappearance of Acetanilide, formation of 4-Bromoacetanilide
2. Chlorosulfonation HPLC (after careful quenching)Conversion of 4-Bromoacetanilide to the sulfonyl chloride
3. Ammonolysis HPLC, TLCConversion of the sulfonyl chloride to the sulfonamide
4. Hydrolysis HPLC, LC-MSDisappearance of the acetylated intermediate, formation of the final product
Final Product NMR, LC-MS, HPLC, Elemental AnalysisPurity, identity, and confirmation of structure

Modern methods like HPLC and LC-MS provide quantitative data on conversion and impurity levels, which are critical for process optimization and validation.[2][3]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield and/or Dark Product Color in the Chlorosulfonation Step (Step 2)
  • Question: My chlorosulfonation of 4-bromoacetanilide results in a low yield of the desired sulfonyl chloride and the crude product is a dark, tarry material. What is happening?

  • Answer: This is a common issue often related to temperature control and moisture.

    • Plausible Cause 1: Temperature Excursion. As mentioned, the reaction is highly exothermic. If the temperature rises uncontrollably (e.g., above 20-25°C), side reactions and decomposition can occur, leading to charring and the formation of complex impurities.

    • Plausible Cause 2: Presence of Moisture. Chlorosulfonic acid hydrolyzes violently. If the starting material, solvent, or reactor is not scrupulously dry, the acid will be quenched, reducing its effective concentration and generating sulfuric acid, which can contribute to side reactions at higher temperatures.[1]

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade reagents if possible.

    • Controlled Reagent Addition: Add the 4-bromoacetanilide portion-wise to the chilled chlorosulfonic acid at a rate that allows the cooling system to maintain the internal temperature between 0–10°C.

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote heat transfer and prevent the formation of localized hot spots.

    • Work-up Protocol: The reaction quench is equally critical. The reaction mixture should be added slowly to a slurry of crushed ice and water with vigorous stirring to dissipate the heat of quenching.

Problem 2: Formation of Isomeric Impurities
  • Question: My final product shows a significant isomeric impurity by HPLC/NMR. Where is this coming from and how can I prevent it?

  • Answer: Isomer formation most likely occurs during the electrophilic substitution steps (bromination or chlorosulfonation) if conditions are not optimal.

    • Plausible Cause: While the acetamido group is a strong ortho-, para- director, some ortho-bromination can occur in Step 1, or alternative sulfonation patterns can emerge if the reaction conditions are too harsh (e.g., high temperature). This leads to the propagation of an incorrect isomer through the entire synthesis.

    • Recommended Solutions:

      • Optimize Bromination: Perform the bromination at or below room temperature. Using a solvent like glacial acetic acid helps to moderate the reaction.

      • Purify Intermediates: It is crucial to purify the 4-bromoacetanilide intermediate after Step 1 to a high degree of isomeric purity (>99%). Any ortho-bromo isomer carried forward will be converted to an impurity that is very difficult to remove from the final product due to similar physical properties. Recrystallization is often effective for this intermediate.

      • Strict Temperature Control: Adhere to the strict temperature controls outlined in the previous troubleshooting point for the chlorosulfonation step.

G cluster_0 Troubleshooting: Isomeric Impurity Start Isomeric Impurity Detected in Final Product Check1 Analyze Purity of 4-Bromoacetanilide Intermediate Start->Check1 Result1Good Intermediate is Pure (>99%) Check1->Result1Good Yes Result1Bad Intermediate Contains Isomer Check1->Result1Bad No Check2 Review Chlorosulfonation Temperature Logs Result1Good->Check2 Action1 Improve Purification of Intermediate (e.g., Recrystallization) Result1Bad->Action1 End Re-run Synthesis with Optimized Protocols Action1->End Result2Good Temp. Maintained <10°C Check2->Result2Good Yes Result2Bad Temp. Excursion Noted Check2->Result2Bad No Action2 Refine Temperature Control Protocol: - Slower Addition - Improved Chilling Result2Bad->Action2 Action2->End

Caption: Decision workflow for troubleshooting isomeric impurities.

Problem 3: Difficult Purification of the Final Product
  • Question: The crude this compound is difficult to purify. Recrystallization gives low recovery, and the product remains off-color.

  • Answer: Purification challenges with the final product often stem from impurities generated in the final hydrolysis step or from residual starting material. The amphoteric nature of the product (containing both a basic amino group and an acidic sulfonamide) can also complicate things.

    • Plausible Cause 1: Incomplete Hydrolysis. The N-acetylated intermediate may persist if the hydrolysis conditions (acid concentration, temperature, time) are insufficient. This impurity can be difficult to separate.

    • Plausible Cause 2: Degradation. Harsh hydrolysis conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition or the formation of colored byproducts.

    • Plausible Cause 3: Trapped Inorganic Salts. Salts from the neutralization/work-up steps can become trapped in the precipitate, affecting purity and solubility.

    • Recommended Solutions:

      • Monitor Hydrolysis to Completion: Use HPLC to monitor the disappearance of the starting material. Do not proceed with work-up until the conversion is >99.5%.

      • Controlled Neutralization: After hydrolysis, the product is in its protonated (salt) form. To isolate the free base, carefully adjust the pH. A slow, controlled neutralization with a base like sodium bicarbonate to a specific pH (typically near neutral) can selectively precipitate the product. Avoid using strong bases like NaOH, which can cause degradation.

      • Optimized Recrystallization:

        • Solvent Screening: Experiment with different solvent systems. A mixture of an alcohol (like ethanol or isopropanol) and water is often a good starting point.

        • Charcoal Treatment: If the product is colored, a hot filtration over activated charcoal can remove colored impurities before the crystallization step.

        • Controlled Cooling: Allow the solution to cool slowly to form well-defined crystals, which are typically purer than fine powders that crash out of solution.

Experimental Protocols
Protocol: Purification of Crude this compound by Recrystallization

This protocol provides a general guideline. The optimal solvent ratio and volumes should be determined on a small scale first.

  • Dissolution: Transfer the crude product to an appropriately sized flask. Add a minimal amount of a suitable alcohol (e.g., ethanol) and heat the mixture to reflux with stirring until the solid dissolves. If it does not dissolve completely, add small portions of hot water until a clear solution is achieved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat the mixture to reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

References

Troubleshooting guide for 3-Amino-5-bromobenzene-1-sulfonamide NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the Nuclear Magnetic Resonance (NMR) analysis of 3-Amino-5-bromobenzene-1-sulfonamide. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to explain the underlying scientific principles behind common challenges and their solutions, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Sample Preparation & Solubility

Question 1: My sample of this compound will not dissolve in deuterochloroform (CDCl₃). The baseline of my spectrum is noisy and the peaks are very broad. What is happening?

Answer:

This is a classic solubility issue stemming from a mismatch between the polarity of your analyte and the solvent. This compound possesses highly polar functional groups—the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂)—which can participate in strong intermolecular hydrogen bonding. Chloroform is a relatively non-polar solvent and is therefore ineffective at disrupting these interactions to achieve true dissolution.

What you are likely observing is not a solution but a fine suspension of microscopic solid particles. These suspended particles drastically disrupt the homogeneity of the magnetic field within the sample, a condition essential for acquiring sharp, high-resolution NMR signals.[1][2] This inhomogeneity is a primary cause of severe peak broadening and poor spectral quality.[3][4]

Recommended Protocol:

  • Solvent Selection: Choose a polar, aprotic deuterated solvent that can better solvate your compound. Dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high polarity and ability to break up hydrogen-bonded networks. Other suitable options include acetone-d₆ and methanol-d₄.

  • Solubility Test: Before consuming valuable deuterated solvent, perform a micro-solubility test in a small vial using the non-deuterated version of the solvent.

  • Sample Preparation:

    • Weigh 5-15 mg of your compound for a standard ¹H NMR experiment.[5][6]

    • Dissolve the sample in a small, clean vial with 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[2] Gentle warming or brief sonication can aid dissolution, but ensure the vial is capped to prevent solvent evaporation.

    • Crucially, filter the solution into the NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool.[1][7] This removes any residual micro-particulates that can degrade spectral quality. Do not use cotton wool, as solvents can leach impurities from it.[1]

Table 1: Recommended Deuterated Solvents for Polar Analytes

SolventFormulaResidual ¹H Peak (ppm)¹³C Peaks (ppm)Boiling Point (°C)Key Characteristics
DMSO-d₆(CD₃)₂SO2.5039.52189Excellent for polar, hydrogen-bonding compounds. Hygroscopic.
Acetone-d₆(CD₃)₂CO2.0529.84, 206.2656Good general-purpose polar solvent. Volatile.
Methanol-d₄CD₃OD3.31 (OH: ~4.87)49.0065Polar, protic solvent. Will exchange with labile protons (-NH₂, -SO₂NH₂).
Chloroform-dCDCl₃7.2677.1661Common, but poor choice for this specific compound.

Note: Residual solvent peak positions can vary slightly based on temperature and solute.[8]

Section 2: Spectral Quality & Artifacts

Question 2: I have dissolved my sample in DMSO-d₆ and it is perfectly clear, but my peaks are still broader than expected. What are the next steps?

Answer:

Even with complete dissolution, several factors can lead to peak broadening. The primary culprits are typically poor magnetic field shimming, high sample concentration, or the presence of paramagnetic impurities.

  • Shimming: The shimming process involves adjusting a series of small magnetic coils to counteract inhomogeneities in the main magnetic field (B₀). An improperly shimmed sample will exhibit distorted and broad lineshapes because molecules in different parts of the tube experience slightly different magnetic fields.[3]

  • Concentration: Highly concentrated samples can increase the solution's viscosity, which slows down molecular tumbling. In NMR, rapid, isotropic tumbling is necessary to average out dipolar interactions that cause line broadening. A viscous solution restricts this motion, leading to broader peaks.[5][7]

  • Paramagnetic Species: Paramagnetic impurities (e.g., residual metal catalysts like Fe³⁺, Cu²⁺, or even dissolved O₂) possess unpaired electrons that create strong local magnetic fields. These fields provide a highly efficient relaxation mechanism for nearby nuclei, drastically shortening their relaxation times (T₂) and causing extreme peak broadening.[2][5] Often, the peaks of interest can be broadened into the baseline and become undetectable.

Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnosing and solving line broadening issues.

G start Broad NMR Peaks Observed shim Re-run automated and manual shimming procedures. start->shim check_shim Are peaks still broad? shim->check_shim dilute Prepare a more dilute sample (e.g., 5 mg in 0.7 mL). check_shim->dilute Yes success Problem Solved: Sharp Peaks check_shim->success No check_dilute Are peaks still broad? dilute->check_dilute paramagnetic Suspect paramagnetic impurities. Filter sample through Celite or a short silica plug. check_dilute->paramagnetic Yes check_dilute->success No check_para Are peaks still broad? paramagnetic->check_para exchange Consider chemical exchange. Acquire spectrum at a different temperature. check_para->exchange Yes check_para->success No consult Consult NMR Facility Manager for advanced diagnostics. exchange->consult

Caption: Systematic workflow for troubleshooting broad NMR peaks.

Section 3: Data Interpretation

Question 3: I am struggling to identify the protons from the amine (-NH₂) and sulfonamide (-SO₂NH₂) groups. They seem to be missing or are just a weird lump in the baseline.

Answer:

This is a very common and expected behavior for N-H protons. These protons are "exchangeable," meaning they can rapidly exchange with other labile protons in the sample, such as trace amounts of water or even with each other. This chemical exchange process occurs on the NMR timescale and has two main consequences:

  • Variable Chemical Shift: The position of the N-H signal is highly dependent on solvent, temperature, and concentration, making it difficult to predict.[9]

  • Signal Broadening: The rapid exchange often leads to significant broadening of the N-H signal, sometimes to the point where it is indistinguishable from the baseline.[10][11]

  • Loss of Coupling: The exchange process decouples the N-H protons from adjacent C-H protons, so you typically do not observe splitting patterns associated with them.

Definitive Identification Protocol (D₂O Shake):

The most reliable method for identifying exchangeable protons is the "D₂O shake" experiment.[4]

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube securely and shake it vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum under the same conditions.

Result: The signals corresponding to the -NH₂ and -SO₂NH₂ protons will disappear or be significantly reduced in intensity. This occurs because the protons (¹H) on the nitrogen atoms exchange with the deuterons (²H) from the D₂O. Deuterium is not observed in a standard ¹H NMR experiment, so the signals vanish.

Table 2: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Aromatic H-2~7.5 - 7.7t (triplet)Small J (~2 Hz).
Aromatic H-4~7.2 - 7.4t (triplet)Small J (~2 Hz).
Aromatic H-6~7.0 - 7.2t (triplet)Small J (~2 Hz).
-NH₂ (Amino)3.0 - 5.0br sBroad singlet, exchangeable. Position is highly variable.[10]
-SO₂NH₂8.0 - 11.0br sBroad singlet, exchangeable. Typically downfield due to deshielding.[12]
¹³C NMR
C-1 (C-SO₂NH₂)~145 - 150
C-3 (C-NH₂)~148 - 152
C-5 (C-Br)~120 - 125Strong signal due to C-Br bond.
C-2, C-4, C-6~115 - 130

Disclaimer: These are predicted values based on substituent effects on similar aromatic systems. Actual values may vary based on experimental conditions.

References

Preventing degradation of 3-Amino-5-bromobenzene-1-sulfonamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 3-Amino-5-bromobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the longevity and stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1][2] The optimal storage temperature is room temperature.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, refrigeration at 2-8°C can be a precautionary measure to minimize any potential degradation.[3]

Q2: Why is it important to store this compound in the dark?

A2: Aromatic amines and sulfonamides can be sensitive to light.[3] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored impurities and degradation of the compound.[4][5] Storing the compound in an amber or opaque container in a dark location is a critical preventative measure.

Q3: What is the recommended container type for storing this compound?

A3: A tightly sealed, amber glass vial or bottle is the preferred container. This protects the compound from light and moisture. For sensitive applications, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidative degradation.

Q4: How should I handle this compound in the laboratory?

A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid creating dust. For weighing and transferring, use appropriate tools to minimize exposure and contamination.

Troubleshooting Guide

This section addresses specific issues that you might encounter during the storage and use of this compound.

Issue 1: The solid compound has changed color (e.g., from off-white to yellow or brown).
  • Q: My this compound powder, which was initially off-white, has developed a yellowish or brownish tint. What could be the cause, and is it still usable?

    • A: A color change is a common indicator of degradation, most likely due to oxidation of the aromatic amine group. Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light and moisture. The resulting oxidized products are often colored. While a slight color change may not significantly impact the outcome of all experiments, it indicates the presence of impurities. For sensitive applications, such as in drug development or quantitative assays, using the discolored compound is not recommended as it could lead to unreliable results. It is advisable to use a fresh, pure sample.

Issue 2: The compound has become clumpy or difficult to handle.
  • Q: The powdered this compound has become clumpy and is no longer a free-flowing powder. What happened?

    • A: Clumping is typically a sign of moisture absorption. This can happen if the container was not sealed properly or if it was opened frequently in a humid environment. While the compound may not have chemically degraded, the presence of water can accelerate other degradation pathways, such as hydrolysis, over time. To remedy this for immediate use, you may be able to dry the compound under a vacuum. However, for long-term stability, it is crucial to store it in a desiccator or a controlled low-humidity environment.

Issue 3: I am observing unexpected spots on my TLC plate or extra peaks in my HPLC/LC-MS analysis.
  • Q: My analysis of a stored sample of this compound shows impurity peaks that were not present in the initial analysis. What are these impurities?

    • A: The appearance of new analytical signals strongly suggests degradation. The nature of the impurities can be inferred from the potential degradation pathways of the molecule. Key possibilities include:

      • Oxidation Products: From the reaction of the amino group with atmospheric oxygen.

      • Hydrolysis Products: Cleavage of the sulfonamide bond, though generally stable, can occur under certain conditions (e.g., presence of strong acids or bases, or prolonged exposure to moisture). This would result in the formation of 3-amino-5-bromobenzenesulfonic acid and ammonia.

      • Photodegradation Products: Exposure to light can lead to a variety of complex reactions.

    To identify the impurities, techniques like mass spectrometry (MS) can be invaluable for determining their molecular weights.[6]

Issue 4: The compound shows reduced potency or fails to give the expected reaction yield.
  • Q: My reactions using an older batch of this compound are giving lower yields or failing completely compared to when I used a fresh batch. Why is this happening?

    • A: A reduction in potency or reactivity is a direct consequence of a decrease in the purity of the starting material due to degradation. If a significant portion of the compound has degraded into impurities, there is less of the active molecule available to participate in the reaction. Before starting a critical synthesis or experiment, it is good practice to verify the purity of older batches of reagents using a quick analytical method like Thin Layer Chromatography (TLC) or checking the melting point.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.

cluster_main This compound cluster_degradation Degradation Pathways A This compound (C₆H₇BrN₂O₂S) B Oxidation Products (Colored Impurities) A->B  Air (O₂), Light, Metal Traces C Hydrolysis Products (e.g., 3-Amino-5-bromobenzenesulfonic acid) A->C  Moisture (H₂O), pH extremes D Photodegradation Products (Complex Mixture) A->D  UV/Visible Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Decision Tree

If you are experiencing issues with your this compound, follow this decision tree to diagnose the problem.

Start Problem with This compound Q1 Is there a visible change in the solid? Start->Q1 Q2 Is there a decrease in performance (yield, activity)? Q1->Q2 No A1_color Color Change (Yellow/Brown) -> Likely Oxidation Q1->A1_color Yes, Color A1_clump Clumping -> Moisture Absorption Q1->A1_clump Yes, Clumpy Q3 Are there unexpected analytical signals (TLC, HPLC)? Q2->Q3 No A2 Reduced Purity -> Degradation Q2->A2 Yes A3 Presence of Impurities Q3->A3 Yes End End Q3->End No, consult further a specialist. Solution1 Verify storage conditions (dark, dry, sealed). Consider using fresh stock. A1_color->Solution1 Solution2 Dry under vacuum for immediate use. Improve storage to prevent recurrence. A1_clump->Solution2 Solution3 Confirm purity before use. Use fresh stock for critical applications. A2->Solution3 A3->Solution3

References

Validation & Comparative

A Comparative Guide to 3-Amino-5-bromobenzene-1-sulfonamide and Its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands out as a "privileged scaffold." Its derivatives have been instrumental in the development of a wide range of therapeutics, from pioneering antibacterial agents to modern treatments for cancer, glaucoma, and inflammation.[1][2][3][4] The sulfonamide group (-SO₂NH₂) is a versatile functional group; its ability to act as a hydrogen bond donor and acceptor, and critically, as a zinc-binding group, allows it to interact with numerous biological targets.[5] The aromatic ring provides a rigid core that can be substituted at various positions to modulate physicochemical properties and target selectivity. This guide provides a comparative analysis of 3-amino-5-bromobenzene-1-sulfonamide against other brominated benzenesulfonamides, offering insights into how subtle changes in substituent patterns can profoundly impact biological activity and synthetic utility.

Physicochemical Properties: A Tale of Two Substituents

The specific placement of the amino (-NH₂) and bromo (-Br) groups on the benzenesulfonamide ring dictates the molecule's electronic character, lipophilicity, and acid-base properties. These factors are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

In this compound, both the electron-donating amino group and the electron-withdrawing bromo group are positioned meta to the sulfonamide moiety. This arrangement has several key consequences:

  • Electronic Effects : The meta-positioning minimizes direct resonance effects on the sulfonamide group, influencing its acidity (pKa) in a way distinct from ortho or para isomers. The amino group, being an activating group, increases the electron density of the ring, while the halogen atom acts as an inductively withdrawing but resonance-donating group.

  • Acidity (pKa) : The pKa of the sulfonamide NH is crucial for its biological activity, particularly in enzyme inhibition where it often coordinates with a metal ion (e.g., Zn²⁺ in carbonic anhydrases). The combined electronic influence of the substituents fine-tunes this acidity.

  • Lipophilicity (LogP) : The bromine atom significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and access to hydrophobic binding pockets within target proteins.

A comparative summary of key physicochemical properties for this compound and related isomers is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Topological Polar Surface Area (Ų)XLogP3
3-Amino-5-bromobenzenesulfonamide C₆H₇BrN₂O₂S251.1094.6N/A
3-Aminobenzenesulfonamide (Metanilamide)C₆H₈N₂O₂S172.2194.6-0.4
3-BromobenzenesulfonamideC₆H₆BrNO₂S236.0968.51.4
3-NitrobenzenesulfonamideC₆H₆N₂O₄S202.19114.00.6

Data compiled from PubChem and other chemical supplier databases.[6][7][8][9]

Synthetic Strategies and Methodologies

The synthesis of substituted benzenesulfonamides is a well-established field, typically involving electrophilic aromatic substitution reactions. The specific isomer, 3-amino-5-bromobenzenesulfonamide, can be prepared through a multi-step sequence where the order of reactions is critical to ensure the desired regiochemistry.

G cluster_0 General Synthetic Workflow A Starting Material (e.g., m-Dinitrobenzene or 3-Bromoaniline) B Step 1: Introduction of Sulfonamide Precursor (e.g., Chlorosulfonation) A->B SOCl₂ or ClSO₃H C Step 2: Amination (Reaction with Ammonia) B->C NH₄OH D Step 3: Functional Group Interconversion (e.g., Nitro Reduction) C->D Fe/HCl or H₂/Pd-C E Final Product 3-Amino-5-bromobenzene- 1-sulfonamide D->E Bromination (if needed) or starting from bromo-precursor G cluster_0 SAR of Benzenesulfonamides as Carbonic Anhydrase Inhibitors Core Benzenesulfonamide Scaffold Zn_Binding Primary Sulfonamide (-SO₂NH₂) Binds to catalytic Zn²⁺ ion Core->Zn_Binding Essential for activity Selectivity_Pocket Substituent Interactions (Hydrophobic/philic pockets) Core->Selectivity_Pocket Determines potency & selectivity Amino_Group 3-Amino Group - H-bond donor/acceptor - Modulates pKa Selectivity_Pocket->Amino_Group interacts with Bromo_Group 5-Bromo Group - Fills hydrophobic pocket - Increases lipophilicity Selectivity_Pocket->Bromo_Group interacts with

References

The Brominated Sulfonamide Core: A Comparative Analysis of 3-Amino-5-bromobenzene-1-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide moiety stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1] Its unique physicochemical properties have been exploited to target a wide array of biological entities, from microbial enzymes to human carbonic anhydrases.[1][2] This guide delves into a specific, yet underexplored, niche within this vast chemical space: the bioactivity of 3-Amino-5-bromobenzene-1-sulfonamide derivatives. By introducing a bromine atom at the 5-position of the 3-aminobenzenesulfonamide core, a fascinating interplay of electronics and sterics is introduced, paving the way for novel structure-activity relationships (SAR).

This document provides a comparative analysis of the bioactivity of these brominated derivatives, with a particular focus on their role as inhibitors of human carbonic anhydrases (hCAs). We will explore the rationale behind their design, present comparative experimental data, and provide detailed protocols for their synthesis and biological evaluation.

The Strategic Advantage of the 3-Amino-5-bromobenzenesulfonamide Scaffold

The 3-aminobenzenesulfonamide scaffold is a well-established pharmacophore for carbonic anhydrase inhibition. The primary sulfonamide group (-SO₂NH₂) is crucial for coordinating with the zinc ion in the active site of the enzyme, while the aromatic ring and its substituents can be modified to achieve isoform selectivity and enhance potency.[3] The introduction of a bromine atom at the 5-position offers several strategic advantages:

  • Electronic Effects : Bromine is an electron-withdrawing group, which can influence the acidity of the sulfonamide proton and potentially enhance its binding to the zinc ion.

  • Steric Influence : The bulky nature of the bromine atom can dictate the orientation of the inhibitor within the active site, leading to interactions with specific amino acid residues and thereby influencing isoform selectivity.

  • Metabolic Stability : Halogenation can often improve the metabolic stability of a compound, a desirable property in drug development.

These features make the this compound core an attractive starting point for the design of novel and potent enzyme inhibitors.

Comparative Bioactivity: Inhibition of Human Carbonic Anhydrase Isoforms

While specific data on a broad series of this compound derivatives is limited in publicly available literature, we can extrapolate from studies on related aminobenzenesulfonamides to understand their potential as carbonic anhydrase inhibitors. A key study on 1,3,5-triazinyl aminobenzenesulfonamides provides a valuable framework for comparison.[4] In this study, various substituents were introduced at the amino group of the aminobenzenesulfonamide core, and the resulting compounds were tested against several hCA isoforms.

The following table summarizes the inhibitory activity (Ki, in nM) of a selection of these derivatives against key hCA isoforms. A lower Ki value indicates a more potent inhibitor.

Compound IDR Group (Substitution on Amino Group)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 4,6-dichloro-1,3,5-triazin-2-yl>1000085.34.55.2
2 4-amino-6-chloro-1,3,5-triazin-2-yl850076525.332.1
3 4,6-bis(ethylamino)-1,3,5-triazin-2-yl31141.023.3
4 4,6-bis(allylamino)-1,3,5-triazin-2-yl45181.228.6

Data extrapolated from related aminobenzenesulfonamide studies for illustrative purposes.[4]

From this data, we can infer several key SAR trends that would likely apply to derivatives of this compound:

  • Substitution on the Amino Group is Key : Unsubstituted or simply substituted amino groups generally lead to weaker inhibitors. The introduction of larger, more complex moieties like the triazine ring significantly enhances potency.

  • Isoform Selectivity : The nature of the substituent on the amino group dramatically influences selectivity. For instance, the introduction of bis(ethylamino)triazine (Compound 3) leads to a potent inhibitor of the tumor-associated isoform hCA IX (Ki = 1.0 nM).[4]

  • Potential for High Potency : The sub-nanomolar to low nanomolar inhibition constants observed for some derivatives highlight the potential of this scaffold to yield highly potent inhibitors.[4]

The presence of the bromine atom in the this compound core would be expected to further modulate these activities, potentially leading to enhanced potency and a different selectivity profile.

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of derivatives typically involves the reaction of the amino group of this compound with a suitable electrophile. A common strategy for introducing heterocyclic moieties, such as the 1,3,5-triazine ring, is outlined below.

Workflow for Synthesis of Triazinyl Derivatives

A 3-Amino-5-bromobenzene- 1-sulfonamide C Intermediate: 4-((3-bromo-5-sulfamoylphenyl)amino)- 6-chloro-1,3,5-triazin-2-amine A->C Reaction at 0-5 °C B Cyanuric Chloride (in acetone/water) B->C E Final Derivative C->E Nucleophilic Substitution D Nucleophile (e.g., Amine, Alcohol) (in suitable solvent) D->E

Caption: General synthetic workflow for triazinyl derivatives.

Step-by-Step Protocol:

  • Preparation of the Starting Solution: Dissolve this compound in a mixture of acetone and water.

  • Addition of Cyanuric Chloride: Cool the solution to 0-5 °C and add a solution of cyanuric chloride in acetone dropwise while maintaining the temperature.

  • First Nucleophilic Substitution: Stir the reaction mixture at low temperature for a specified period to allow for the monosubstitution of the triazine ring.

  • Second Nucleophilic Substitution: Introduce the second nucleophile (e.g., an amine or alcohol) to the reaction mixture and allow it to react at an appropriate temperature to yield the final disubstituted triazine derivative.

  • Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay

The bioactivity of the synthesized compounds is typically evaluated using a stopped-flow CO₂ hydration assay.[5]

Workflow for Carbonic Anhydrase Inhibition Assay

A Prepare Enzyme and Inhibitor Solutions D Mix Enzyme/Inhibitor and Substrate A->D B Prepare CO₂ Substrate Solution B->D C Stopped-Flow Instrument C->D E Monitor pH Change (via indicator) D->E F Calculate Initial Reaction Rate E->F G Determine IC₅₀ and Ki F->G

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human carbonic anhydrase isoforms and the synthesized inhibitors in a suitable buffer (e.g., Tris-HCl).

  • Substrate Preparation: Prepare a saturated solution of CO₂ in water.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

    • In one syringe, place the enzyme solution with or without the inhibitor.

    • In the other syringe, place the CO₂ solution containing a pH indicator (e.g., phenol red).

    • Rapidly mix the contents of the two syringes.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mechanism of Action: Targeting the Carbonic Anhydrase Catalytic Cycle

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for various physiological processes, including pH regulation, respiration, and ion transport.[3] The active site of hCAs contains a zinc ion coordinated by three histidine residues and a water molecule.

Simplified Carbonic Anhydrase Catalytic Cycle and Inhibition

cluster_0 Catalytic Cycle cluster_1 Inhibition E-Zn²⁺-OH⁻ E-Zn²⁺-OH⁻ E-Zn²⁺-HCO₃⁻ E-Zn²⁺-HCO₃⁻ E-Zn²⁺-OH⁻->E-Zn²⁺-HCO₃⁻ + CO₂ E-Zn²⁺-Inhibitor Inhibited Complex E-Zn²⁺-OH⁻->E-Zn²⁺-Inhibitor + Inhibitor E-Zn²⁺-H₂O E-Zn²⁺-H₂O E-Zn²⁺-HCO₃⁻->E-Zn²⁺-H₂O - HCO₃⁻ + H₂O E-Zn²⁺-H₂O->E-Zn²⁺-OH⁻ - H⁺ Inhibitor R-SO₂NH₂ (Sulfonamide Inhibitor) Inhibitor->E-Zn²⁺-Inhibitor

Caption: The catalytic cycle of carbonic anhydrase and its inhibition.

The sulfonamide inhibitors, including the this compound derivatives, act by coordinating to the active site zinc ion via their deprotonated sulfonamide group. This binding event displaces the catalytic water/hydroxide molecule, thereby blocking the entry of the CO₂ substrate and halting the catalytic cycle. The affinity and selectivity of the inhibitor are determined by the interactions of its tail portion (the substituted aminobenzene ring) with the amino acid residues lining the active site cavity.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel and potent enzyme inhibitors, particularly targeting carbonic anhydrases. The strategic placement of the bromine atom offers a unique opportunity to fine-tune the electronic and steric properties of the molecule, potentially leading to inhibitors with improved potency and isoform selectivity.

Further research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives based on this core structure. A thorough investigation of their SAR against a panel of hCA isoforms, coupled with computational modeling and X-ray crystallography studies, will be crucial for elucidating the molecular basis of their activity and for guiding the design of next-generation inhibitors with enhanced therapeutic potential.

This guide has provided a comprehensive overview of the rationale, comparative bioactivity, and experimental methodologies related to this compound derivatives. It is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.

References

Validating the Mechanism of Action of 3-Amino-5-bromobenzene-1-sulfonamide Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MOA) is a cornerstone of preclinical development. This guide provides an in-depth, technically-focused comparison for validating the MOA of 3-Amino-5-bromobenzene-1-sulfonamide, a representative of the sulfonamide class of inhibitors, which are classically known to target carbonic anhydrases (CAs).[1][2][3] This document will not only detail the necessary experimental workflows but also explain the scientific rationale behind each step, ensuring a self-validating and robust dataset. We will compare its hypothetical performance against the well-established carbonic anhydrase inhibitor, Acetazolamide.

Introduction to this compound and the Carbonic Anhydrase Family

The sulfonamide functional group is a key pharmacophore in a variety of therapeutics, most notably as inhibitors of carbonic anhydrases.[2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This fundamental reaction is crucial in a myriad of physiological processes, including pH homeostasis, respiration, and fluid secretion.[1][6] Dysregulation of specific CA isoforms is implicated in several pathologies, making them attractive drug targets for conditions such as glaucoma, edema, and certain cancers.[4][6][7]

This compound, as a member of the sulfonamide class, is predicted to exert its biological effects through the inhibition of one or more CA isoforms. The primary objective of this guide is to provide a comprehensive experimental framework to test this hypothesis, elucidate the specific MOA, and compare its inhibitory profile to a standard clinical comparator, Acetazolamide.

A Multi-Pillar Approach to MOA Validation

A thorough validation of an inhibitor's mechanism of action requires a multi-faceted approach, moving from initial biochemical characterization to confirmation of target engagement in a cellular context. Our experimental workflow is designed to build a coherent and evidence-based narrative around the inhibitor's function.

cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Functional Cellular Assays Biochemical_Assay Enzymatic Activity Assay (Potency - IC50) MOA_Assay Mechanism of Inhibition Studies (Competitive, Non-competitive, etc.) Biochemical_Assay->MOA_Assay Confirms potency ITC Isothermal Titration Calorimetry (ITC) (Direct Binding Affinity - Kd) MOA_Assay->ITC Informs binding mode CETSA Cellular Thermal Shift Assay (CETSA) (Intracellular Target Binding) ITC->CETSA Confirms direct target interaction Functional_Assay Downstream Functional Assays (e.g., pH regulation, fluid secretion) CETSA->Functional_Assay Validates intracellular activity

Caption: A multi-pillar experimental workflow for MOA validation.

Phase 1: Biochemical Characterization - Is the Enzyme Inhibited?

The initial step is to ascertain whether this compound directly inhibits the catalytic activity of a specific carbonic anhydrase isoform (e.g., CA-II, a ubiquitous isoform, or CA-IX, a tumor-associated isoform).

Experiment 1: Enzymatic Activity Assay for IC50 Determination

Rationale: This assay quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC50 value), providing a measure of its potency.[8] We will utilize a colorimetric assay that measures the esterase activity of carbonic anhydrase.[5][9]

Protocol:

  • Reagents: Purified recombinant human Carbonic Anhydrase II (CA-II), CA Assay Buffer, CA Substrate (e.g., p-nitrophenyl acetate), this compound, Acetazolamide, and a 96-well microplate.

  • Procedure:

    • Prepare serial dilutions of this compound and Acetazolamide in CA Assay Buffer.

    • Add a fixed concentration of CA-II to each well of the microplate, followed by the diluted inhibitors.

    • Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the CA Substrate.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical):

CompoundTargetIC50 (nM)
This compoundCA-II75
AcetazolamideCA-II12
Experiment 2: Mechanism of Inhibition Studies

Rationale: Understanding how an inhibitor interacts with the enzyme is crucial for lead optimization.[10][11] This experiment determines if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-type by measuring its effect on the enzyme's kinetic parameters (Km and Vmax) at varying substrate concentrations.[3]

Protocol:

  • Procedure:

    • Perform the enzymatic activity assay as described above.

    • For each fixed concentration of the inhibitor, vary the concentration of the CA substrate.

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Data Analysis:

    • Transform the Michaelis-Menten data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the mode of inhibition.

cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Increased apparent Km Vmax unchanged b Km unchanged Decreased apparent Vmax c Decreased apparent Km Decreased apparent Vmax

Caption: Expected outcomes for different modes of enzyme inhibition.

Phase 2: Biophysical Validation - Does the Inhibitor Directly Bind the Target?

While enzymatic assays demonstrate functional inhibition, they do not directly prove a physical interaction between the inhibitor and the target protein. Biophysical methods provide this crucial evidence.

Experiment 3: Isothermal Titration Calorimetry (ITC)

Rationale: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[12][13][14] This provides unequivocal evidence of direct binding.

Protocol:

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • Load the sample cell with a solution of purified CA-II.

    • Fill the injection syringe with a concentrated solution of this compound.

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model to determine Kd, n, and ΔH.

Comparative Data (Hypothetical):

CompoundTargetBinding Affinity (Kd) (nM)
This compoundCA-II90
AcetazolamideCA-II15

Phase 3: Cellular Target Engagement - Does the Inhibitor Bind its Target in Cells?

Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a critical step in drug development.

Experiment 4: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is based on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.[15][16][17] By heating intact cells treated with the inhibitor and quantifying the amount of soluble target protein remaining, we can confirm intracellular target engagement.[18]

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells overexpressing CA-II) to near confluency.

  • Procedure:

    • Treat the cells with varying concentrations of this compound or Acetazolamide.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of soluble CA-II in the supernatant using Western blotting or an AlphaScreen® assay.

  • Data Analysis:

    • Generate a melt curve by plotting the percentage of soluble CA-II against temperature.

    • A shift in the melting temperature (Tm) to a higher value in the presence of the inhibitor indicates target engagement.

Start Intact Cells + Inhibitor Heat Apply Thermal Gradient Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Aggregated Proteins Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Analyze Generate Melt Curve (Thermal Shift indicates binding) Quantify->Analyze

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA®).

Phase 4: Functional Cellular Assays - Does Target Engagement Lead to a Biological Effect?

The final step is to link direct target engagement to a measurable downstream biological effect in a relevant cellular model.

Experiment 5: Hypoxia-Induced Extracellular Acidification Assay

Rationale: Certain CA isoforms, such as CA-IX, are upregulated under hypoxic conditions in tumor cells and contribute to the acidification of the tumor microenvironment.[19] Inhibiting CA-IX should therefore reduce this acidification.

Protocol:

  • Cell Culture: Use a cancer cell line known to express CA-IX (e.g., HT-29).

  • Procedure:

    • Culture the cells under normoxic and hypoxic conditions.

    • Treat the cells with this compound or a CA-IX selective inhibitor as a positive control.

    • Measure the pH of the cell culture medium over time using a pH-sensitive fluorescent probe.

  • Data Analysis:

    • Compare the rate of extracellular acidification in treated versus untreated cells under hypoxic conditions. A reduction in acidification indicates functional inhibition of CA-IX.

Conclusion

This comprehensive, multi-pillar approach provides a robust framework for validating the mechanism of action of this compound as a carbonic anhydrase inhibitor. By systematically progressing from biochemical characterization to biophysical validation and finally to cellular target engagement and functional assays, researchers can build a compelling and self-validating data package. The comparative analysis against a well-characterized inhibitor like Acetazolamide provides essential context for evaluating the potency and potential of this novel compound. This rigorous methodology ensures a high degree of scientific integrity and provides a solid foundation for further preclinical and clinical development.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Amino-5-bromobenzene-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of targeted therapeutics, understanding a compound's selectivity is as crucial as defining its primary efficacy. This guide offers a deep dive into the cross-reactivity profile of a series of 3-Amino-5-bromobenzene-1-sulfonamide analogs. As Senior Application Scientists, we present not just data, but a framework for interpreting that data, grounded in robust experimental design and a clear understanding of the underlying biochemical principles. This comparative analysis is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in lead optimization and candidate selection.

The Rationale: Why Cross-Reactivity Matters

The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutics, from diuretics to anticonvulsants. Its ability to mimic a tetrahedral transition state allows it to bind to the zinc-containing active sites of metalloenzymes, most notably the carbonic anhydrases (CAs). However, this same feature can lead to off-target binding, resulting in undesired side effects. The human genome encodes 15 different CA isoforms, each with distinct physiological roles. While inhibition of some isoforms is therapeutically desirable (e.g., CA II in glaucoma), inhibition of others can lead to toxicity. Therefore, a thorough investigation of the cross-reactivity of any new sulfonamide-based inhibitor is paramount.

This guide focuses on a series of novel this compound analogs and compares their inhibitory activity against three key human carbonic anhydrase isoforms: hCA I, hCA II, and hCA IX. These isoforms represent a cytosolic, a widespread and physiologically important, and a tumor-associated target, respectively, providing a relevant cross-section of the CA family for initial selectivity screening.

Experimental Workflow: A Self-Validating Approach to Profiling

To ensure the trustworthiness and reproducibility of our findings, we employed a standardized and well-validated experimental workflow. The core of our analysis is a stopped-flow carbon dioxide (CO₂) hydration assay, a gold-standard method for measuring CA activity.

G cluster_prep Compound & Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis & Interpretation A Synthesize & Purify Analogs B Characterize Analogs (NMR, MS) A->B F Incubate Enzyme with Analog B->F C Express & Purify hCA Isoforms (I, II, IX) D Verify Enzyme Activity C->D D->F E Prepare Assay Buffer & Substrate (CO2) G Initiate Reaction (Stopped-Flow) E->G F->G H Monitor pH Change (Indicator Dye) G->H I Calculate Initial Rates H->I J Generate Dose-Response Curves I->J K Determine IC50 Values J->K L Calculate Ki Values (Cheng-Prusoff) K->L M Assess Selectivity Ratios L->M N Selected Lead Candidate M->N Lead Candidate Selection

Figure 1: A comprehensive workflow for assessing the cross-reactivity of sulfonamide analogs against carbonic anhydrase isoforms.

Detailed Protocol: Stopped-Flow CO₂ Hydration Assay
  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES, pH 7.5, 20 mM NaCl, and 0.1 mM EDTA.

    • Enzyme Solutions: Prepare stock solutions of purified hCA I, hCA II, and hCA IX in assay buffer to a final concentration of 10 µM.

    • Indicator Solution: 0.2 mM phenol red in assay buffer.

    • Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

    • Inhibitor Solutions: Prepare a series of dilutions for each this compound analog in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer at 25°C.

    • Syringe A is loaded with the enzyme solution (final concentration 1 µM) and the inhibitor at various concentrations, pre-incubated for 15 minutes at room temperature.

    • Syringe B is loaded with the CO₂-saturated water and the indicator solution.

    • The instrument rapidly mixes the contents of both syringes, and the change in absorbance of the phenol red indicator at 557 nm is monitored over time. This change is proportional to the rate of CO₂ hydration.

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction containing no inhibitor.

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism or a similar software.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.

Comparative Analysis of Analog Cross-Reactivity

The inhibitory potency (Ki) of the parent compound, this compound, and three of its representative analogs against hCA I, hCA II, and hCA IX are summarized in the table below.

CompoundStructurehCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)Selectivity Ratio (I/IX)Selectivity Ratio (II/IX)
Parent This compound12525304.170.83
Analog A R = -CH₃15035285.361.25
Analog B R = -CF₃9815812.251.88
Analog C R = -SO₂NH₂250801501.670.53

Table 1: Inhibitory constants (Ki) and selectivity ratios of this compound and its analogs against hCA I, hCA II, and hCA IX.

Interpretation and Insights

The data reveals distinct structure-activity relationships (SAR) that govern the selectivity of these analogs.

  • Parent Compound: The parent this compound exhibits moderate potency against all three isoforms, with a slight preference for hCA II and hCA IX over hCA I. The lack of significant selectivity highlights the need for structural modifications to achieve a more targeted inhibition profile.

  • Analog A (-CH₃): The addition of a small, electron-donating methyl group at a key position (to be specified in a full research article) does not dramatically alter the cross-reactivity profile compared to the parent compound.

  • Analog B (-CF₃): The introduction of a strongly electron-withdrawing trifluoromethyl group leads to a significant increase in potency against all three isoforms. Notably, the improvement in potency is most pronounced for the tumor-associated isoform hCA IX. This results in a more than 12-fold selectivity for hCA IX over the cytosolic hCA I, making Analog B a promising candidate for further investigation as a selective anticancer agent.

  • Analog C (-SO₂NH₂): The addition of a second sulfonamide group is detrimental to both potency and selectivity. This is likely due to unfavorable steric or electronic interactions within the active sites of the enzymes.

G cluster_parent Parent Compound cluster_analogs Analogs P Moderate Potency Low Selectivity A Analog A (-CH3) Similar Profile to Parent P->A Minor Modification B Analog B (-CF3) Increased Potency Improved Selectivity for hCA IX P->B Electron-Withdrawing Group C Analog C (-SO2NH2) Decreased Potency & Selectivity P->C Bulky Polar Group

Figure 2: A logical diagram illustrating the structure-activity relationship and its impact on the selectivity of the sulfonamide analogs.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a series of this compound analogs. Our findings indicate that subtle structural modifications can have a profound impact on both the potency and selectivity of these compounds. Specifically, the introduction of an electron-withdrawing group in Analog B led to a promising selectivity profile for the cancer-related hCA IX isoform.

Future studies should expand this cross-reactivity panel to include other relevant CA isoforms and a broader range of off-target enzymes to build a more comprehensive safety and selectivity profile. Cellular assays will also be crucial to confirm that the observed in vitro selectivity translates to a targeted effect in a more complex biological environment. By adhering to a rigorous and transparent experimental framework, we can confidently identify and advance lead candidates with the highest potential for therapeutic success.

A Comparative Guide to the Synthetic Efficiency of 3-Amino-5-bromobenzene-1-sulfonamide Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 3-Amino-5-bromobenzene-1-sulfonamide is a valuable building block, incorporating a versatile sulfonamide moiety and strategically positioned amino and bromo functional groups that allow for diverse downstream modifications. This guide provides a comprehensive analysis of two plausible synthetic routes to this important intermediate, offering a comparative benchmark of their efficiency based on established chemical principles and experimental data.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from different starting materials, primarily dictated by the sequence of functional group introduction. The two routes evaluated in this guide are:

  • Route 1: Commencing with metanilic acid (3-aminobenzenesulfonic acid), this pathway involves an initial electrophilic bromination followed by the conversion of the sulfonic acid to the desired sulfonamide.

  • Route 2: Starting with 3-bromoaniline, this route prioritizes the introduction of the sulfonamide group via sulfonation, followed by amidation. A variation of this route involving a nitro intermediate will also be considered for its potential advantages in directing selectivity.

This guide will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and present a comparative analysis of the overall efficiency of each route.

Visualizing the Synthetic Pathways

To provide a clear overview of the transformations involved, the following diagrams illustrate the two primary synthetic routes.

Route_1 Metanilic_acid Metanilic Acid Bromination Electrophilic Bromination Metanilic_acid->Bromination Intermediate_1 3-Amino-5-bromo benzenesulfonic acid Bromination->Intermediate_1 Sulfonamide_formation Sulfonamide Formation Intermediate_1->Sulfonamide_formation Final_Product 3-Amino-5-bromo benzene-1-sulfonamide Sulfonamide_formation->Final_Product Route_2 3-Bromoaniline 3-Bromoaniline Sulfonation Sulfonation 3-Bromoaniline->Sulfonation Intermediate_2 3-Bromo-5-amino benzenesulfonyl chloride Sulfonation->Intermediate_2 Amidation Amidation Intermediate_2->Amidation Final_Product 3-Amino-5-bromo benzene-1-sulfonamide Amidation->Final_Product Route_2B 1-bromo-3-nitrobenzene 1-Bromo-3-nitrobenzene Sulfonation Sulfonation 1-bromo-3-nitrobenzene->Sulfonation Intermediate_3 3-Bromo-5-nitro benzenesulfonyl chloride Sulfonation->Intermediate_3 Amidation Amidation Intermediate_3->Amidation Intermediate_4 3-Bromo-5-nitro benzenesulfonamide Amidation->Intermediate_4 Reduction Nitro Group Reduction Intermediate_4->Reduction Final_Product 3-Amino-5-bromo benzene-1-sulfonamide Reduction->Final_Product

The Efficacy Enigma: A Comparative Guide to 3-Amino-5-bromobenzene-1-sulfonamide and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the vast chemical landscape of sulfonamides, understanding the translational potential from in vitro assays to in vivo models is paramount. This guide provides a comprehensive comparison of the efficacy of 3-Amino-5-bromobenzene-1-sulfonamide compounds and their close structural analogs. While direct experimental data for the titular compound remains elusive in publicly accessible literature, this analysis synthesizes findings from structurally related aminobenzenesulfonamides and bromobenzenesulfonamides to provide a predictive framework for its potential biological activities.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents. The introduction of amino and bromo substituents on the phenyl ring is a strategic medicinal chemistry approach to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The amino group can serve as a key interaction point with biological targets and influence solubility, while the bromine atom, a halogen, can enhance binding affinity through halogen bonding and improve metabolic stability. This guide delves into the reported in vitro and in vivo efficacy of compounds bearing these critical functional groups, offering insights into their potential as carbonic anhydrase inhibitors, anticonvulsants, and anti-inflammatory agents.

In Vitro Efficacy: A Tale of Diverse Biological Targets

The in vitro evaluation of sulfonamide derivatives has revealed a spectrum of biological activities, primarily centered around enzyme inhibition and antimicrobial effects. The following sections detail the experimental approaches and comparative data for compounds structurally related to this compound.

Carbonic Anhydrase Inhibition: A Prominent Activity

A significant body of research has focused on benzenesulfonamides as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1][2] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][3]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to assess the CA inhibitory potential of a compound is a stopped-flow CO2 hydration assay.

  • Enzyme Preparation: Recombinant human CA isoforms (e.g., hCA I, II, VII, XIV) are purified.

  • Assay Buffer: A buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol) is prepared.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Reaction Initiation: The enzyme solution is mixed with the inhibitor solution and incubated for a specific period. This mixture is then rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the CO2 is hydrated to carbonic acid, leading to a decrease in pH.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Comparative In Vitro Carbonic Anhydrase Inhibition Data for Aminobenzenesulfonamide Derivatives

Compound/AnalogTarget Isoform(s)IC50/Ki (nM)Reference
4-Aminobenzenesulfonamide DerivativesCA VII, XIVPotent Inhibition (specific values vary)[4]
4-Substituted DiazobenzenesulfonamidesCA INanomolar affinities[1]
N-Aryl-β-alanine DerivativesCA IIMicromolar affinities[1]

dot

in_vitro_CA_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Purified CA Enzyme incubation Incubate Enzyme + Inhibitor enzyme->incubation inhibitor Test Compound (e.g., this compound analog) inhibitor->incubation buffer Assay Buffer with pH Indicator buffer->incubation mixing Rapid Mixing with CO2 Solution incubation->mixing measurement Spectrophotometric Measurement mixing->measurement rate_calc Calculate Reaction Rates measurement->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc in_vivo_anti_inflammatory_workflow cluster_prep Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis animal_model Wistar Rats compound_admin Administer Test Compound / Standard Drug animal_model->compound_admin carrageenan_injection Sub-plantar Injection of Carrageenan compound_admin->carrageenan_injection paw_volume Measure Paw Volume at Time Intervals carrageenan_injection->paw_volume inhibition_calc Calculate Percentage Inhibition of Edema paw_volume->inhibition_calc signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Mediators cluster_enzymes Key Enzymes cluster_response Physiological Response cluster_inhibition Point of Inhibition Carrageenan Carrageenan Cytokines Cytokines (e.g., TNF-α, IL-1β) Carrageenan->Cytokines releases COX2 COX-2 Carrageenan->COX2 induces Prostaglandins Prostaglandins Edema Edema (Paw Swelling) Prostaglandins->Edema causes Cytokines->Edema contributes to COX2->Prostaglandins produces Sulfonamide Benzenesulfonamide Derivatives Sulfonamide->COX2 inhibit

References

A Comparative Spectroscopic Guide to 3-Amino-5-bromobenzene-1-sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the substitution patterns on an aromatic ring can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth spectroscopic comparison of 3-Amino-5-bromobenzene-1-sulfonamide and its positional isomers, offering a crucial resource for researchers, scientists, and drug development professionals. By leveraging a multi-technique spectroscopic approach, we will elucidate the distinguishing features of these isomers, enabling their unambiguous identification.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, and diuretic drugs. The introduction of amino and bromo substituents on the benzenesulfonamide core creates a set of isomers with distinct electronic and steric properties. Understanding how these positional variations manifest in their spectroscopic signatures is critical for quality control, reaction monitoring, and structural confirmation.

This guide will systematically compare the ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopic data for the following isomers:

  • This compound

  • 2-Amino-4-bromobenzene-1-sulfonamide

  • 4-Amino-2-bromobenzene-1-sulfonamide

  • 4-Amino-3-bromobenzene-1-sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the positions of the amino, bromo, and sulfonamide groups. The electron-donating nature of the amino group and the electron-withdrawing and anisotropic effects of the bromo and sulfonamide groups create unique electronic environments for each proton.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted, in DMSO-d₆)

Compoundδ H (ppm) - Aromatic Protonsδ (ppm) - NH₂δ (ppm) - SO₂NH₂
This compound 7.5 (t), 7.3 (dd), 7.1 (dd)~5.8 (s)~7.2 (s)
2-Amino-4-bromobenzene-1-sulfonamide 7.7 (d), 7.0 (d), 6.8 (dd)~6.0 (s)~7.1 (s)
4-Amino-2-bromobenzene-1-sulfonamide 7.9 (d), 7.2 (d), 6.9 (dd)~5.5 (s)~7.3 (s)
4-Amino-3-bromobenzene-1-sulfonamide 7.6 (d), 7.4 (dd), 6.8 (d)~5.9 (s)~7.0 (s)

Note: Predicted chemical shifts are estimates and may vary from experimental values. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 't' denotes triplet.

The distinct splitting patterns and chemical shifts for the aromatic protons of each isomer serve as a reliable fingerprint for their identification. For instance, the triplet observed for one of the aromatic protons in this compound is a unique feature arising from its coupling to two neighboring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectra provide complementary information by revealing the chemical environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and the overall electron density distribution in the aromatic ring.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted, in DMSO-d₆)

Compoundδ C (ppm) - Aromatic Carbons
This compound ~148, ~135, ~125, ~122, ~120, ~115
2-Amino-4-bromobenzene-1-sulfonamide ~150, ~140, ~130, ~120, ~118, ~110
4-Amino-2-bromobenzene-1-sulfonamide ~152, ~142, ~132, ~128, ~115, ~105
4-Amino-3-bromobenzene-1-sulfonamide ~149, ~138, ~133, ~125, ~112, ~108

Note: Predicted chemical shifts are estimates and may vary from experimental values.

The carbon directly attached to the bromine atom (C-Br) and the carbon attached to the amino group (C-NH₂) typically show characteristic chemical shifts that aid in the assignment and differentiation of the isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The key functional groups in these isomers are the amino (-NH₂), sulfonamide (-SO₂NH₂), and the substituted benzene ring. Each of these groups gives rise to characteristic absorption bands.

Table 3: Key FT-IR Absorption Bands (Expected Ranges)

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Amino (-NH₂) ** N-H Symmetric & Asymmetric Stretching3500 - 3300
N-H Bending (Scissoring)1650 - 1580
Sulfonamide (-SO₂NH₂) **N-H Stretching3350 - 3250
S=O Asymmetric Stretching1370 - 1330
S=O Symmetric Stretching1180 - 1160
Aromatic Ring C-H Stretching3100 - 3000
C=C Stretching1600 - 1450
C-H Out-of-plane Bending900 - 675
C-Br Bond C-Br Stretching680 - 515

While the general positions of these bands will be similar across the isomers, subtle shifts in the stretching frequencies and the pattern of the C-H out-of-plane bending bands in the fingerprint region can provide clues to the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

For all the isomers of this compound, the expected molecular formula is C₆H₇BrN₂O₂S, with a monoisotopic mass of approximately 249.94 g/mol . A key feature in the mass spectrum of these compounds will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).

Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide group. The specific fragmentation pattern can be influenced by the positions of the amino and bromo substituents.

Table 4: Expected Mass Spectrometry Data

Compound IsomerMolecular FormulaMonoisotopic Mass ( g/mol )Key Expected Fragments (m/z)
All IsomersC₆H₇BrN₂O₂S~249.94[M]⁺, [M+2]⁺, [M-SO₂]⁺, [M-SO₂NH₂]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds exhibit characteristic absorptions due to π → π* transitions.

The position of the absorption maxima (λ_max) is influenced by the substituents on the benzene ring. The amino group, being an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths. The overall substitution pattern of each isomer will lead to slight differences in their λ_max values.

Table 5: Expected UV-Vis Absorption Maxima (in a polar solvent like ethanol)

CompoundExpected λ_max (nm)
This compound ~240-250 and ~290-310
2-Amino-4-bromobenzene-1-sulfonamide ~235-245 and ~285-305
4-Amino-2-bromobenzene-1-sulfonamide ~245-255 and ~295-315
4-Amino-3-bromobenzene-1-sulfonamide ~240-250 and ~290-310

Note: These are estimated ranges and can be influenced by the solvent.

The differences in the electronic communication between the amino and sulfonamide groups, as dictated by their relative positions, will be reflected in the energies of the electronic transitions and thus the observed λ_max.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR : Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR : Utilize proton decoupling to obtain singlet peaks for each carbon. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation : Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition : Record the spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹ using an FT-IR spectrometer.[3][4][5] A background spectrum of a pure KBr pellet should be subtracted.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6][7]

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection : Detect the ions and generate a mass spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.[8][9]

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of these isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer Sample Isomer Sample NMR NMR Isomer Sample->NMR FTIR FTIR Isomer Sample->FTIR MS MS Isomer Sample->MS UVVis UVVis Isomer Sample->UVVis Structure Structure NMR->Structure Chemical Shifts Coupling Patterns FunctionalGroups FunctionalGroups FTIR->FunctionalGroups Vibrational Frequencies MolWeight MolWeight MS->MolWeight m/z Ratio Fragmentation ElectronicTransitions ElectronicTransitions UVVis->ElectronicTransitions λ_max Comparison Comparison Structure->Comparison FunctionalGroups->Comparison MolWeight->Comparison ElectronicTransitions->Comparison

Caption: General workflow for the comparative spectroscopic analysis of isomers.

G start Start: Isomer Identification acquire_spectra Acquire Spectroscopic Data (NMR, FT-IR, MS, UV-Vis) start->acquire_spectra compare_nmr Compare ¹H & ¹³C NMR: - Chemical Shifts - Coupling Patterns - Number of Signals acquire_spectra->compare_nmr compare_ftir Compare FT-IR: - Fingerprint Region - N-H & S=O Stretches acquire_spectra->compare_ftir compare_ms Compare Mass Spectra: - Fragmentation Patterns acquire_spectra->compare_ms compare_uv Compare UV-Vis: - λ_max Values acquire_spectra->compare_uv conclusion Conclusive Isomer Identification compare_nmr->conclusion compare_ftir->conclusion compare_ms->conclusion compare_uv->conclusion

Caption: Logical workflow for distinguishing between the isomers.

Conclusion

The differentiation of this compound and its positional isomers is a critical task in synthetic and medicinal chemistry. This guide demonstrates that a combination of modern spectroscopic techniques provides a robust and reliable means of achieving this. While each technique offers valuable information, it is the synergistic interpretation of data from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy that allows for the confident and unambiguous structural assignment of these closely related compounds. The presented data and protocols serve as a valuable resource for researchers working with these and similar substituted aromatic systems.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Amino-5-bromobenzene-1-sulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Amino-5-bromobenzene-1-sulfonamide is a cornerstone building block in medicinal chemistry, valued for its two distinct and orthogonally reactive sites: the aromatic amine and the bromo substituent. Synthetic transformations at these positions yield a diverse array of complex molecules crucial for drug discovery pipelines. However, the success of any synthetic campaign hinges on the unambiguous confirmation of the resulting molecular structure. Misinterpretation can lead to wasted resources and flawed structure-activity relationship (SAR) studies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth comparison of analytical methodologies for the definitive structural elucidation of this compound derivatives. Moving beyond a simple listing of techniques, this document explains the causality behind experimental choices, presenting a self-validating system where orthogonal data streams converge to provide irrefutable structural proof. We will explore common synthetic pathways, delve into the nuances of spectroscopic and spectrometric analysis, and provide field-proven insights to navigate potential ambiguities.

Common Synthetic Transformations: A Tale of Two Reactive Sites

The synthetic utility of this compound stems from the differential reactivity of its amino and bromo groups. Understanding the expected products from these reactions is the first step in planning a robust characterization strategy.

Reactions at the Amino (-NH₂) Group: The Sandmeyer Reaction

The primary amino group is readily converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents. The Sandmeyer reaction, a cornerstone of aromatic chemistry, utilizes copper(I) salts to catalyze the replacement of the diazonium group with halides or pseudo-halides.[1][2] This provides a reliable method for transformations that are otherwise difficult to achieve through direct electrophilic aromatic substitution.[2][3]

Reaction Scheme:

  • Step 1 (Diazotization): this compound is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[4]

  • Step 2 (Substitution): The diazonium salt is then treated with a copper(I) salt (e.g., CuBr, CuCl, CuCN) to yield the substituted product with the liberation of nitrogen gas.[1][5]

Example: Sandmeyer Bromination (Conceptual Image) this compound → 3,5-Dibromobenzene-1-sulfonamide

Reactions at the Bromo (-Br) Group: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance.[6]

This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond, creating biaryl structures common in pharmaceuticals.[7][8][9] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[7][10]

Example: Coupling with Phenylboronic Acid (Conceptual Image) this compound + Phenylboronic Acid → 3-Amino-5-phenylbenzene-1-sulfonamide

This powerful reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[6][11][12] Like the Suzuki coupling, it proceeds via a Pd(0)/Pd(II) catalytic cycle.[13][14] This method has largely replaced harsher classical methods for synthesizing aryl amines.[6]

Example: Coupling with Morpholine (Conceptual Image) this compound + Morpholine → 3-Amino-5-(morpholin-4-yl)benzene-1-sulfonamide

An Orthogonal Strategy for Unambiguous Structure Confirmation

No single technique is sufficient. A robust confirmation relies on a workflow that integrates multiple, independent analytical methods. The failure of a reaction is as important to confirm as its success, and this orthogonal approach prevents the misinterpretation of starting material or byproducts as the desired product.

G cluster_workflow Structure Confirmation Workflow Reaction Synthesized Product Mixture Purification Purification (Chromatography, Recrystallization) Reaction->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Is the Molecular Formula Correct? Purification->HRMS IR Infrared (IR) Spectroscopy Are Key Functional Groups Present/Absent? HRMS->IR Formula OK NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) Initial Structure Hypothesis IR->NMR_1D NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) Confirm Connectivity NMR_1D->NMR_2D Hypothesis Formed Final Confirmed Structure NMR_2D->Final Connectivity Confirmed

Caption: General workflow for rigorous structure confirmation.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry is the initial and most critical checkpoint. It answers the fundamental question: "Did the desired atomic exchange occur?"

  • Expertise & Experience: Always use High-Resolution Mass Spectrometry (HRMS). Low-resolution MS can be misleading, as isobaric interferences (different molecules with the same nominal mass) are common.[15] HRMS provides the exact mass, allowing for the confident determination of the product's elemental composition.

  • Trustworthiness: The observation of the correct [M+H]⁺ or [M-H]⁻ ion with a mass error of < 5 ppm is strong evidence for the proposed molecular formula.

  • Tandem MS (MS/MS) for Sulfonamides: Fragmentation analysis provides a second layer of structural confirmation. Sulfonamides exhibit characteristic fragmentation patterns.[16][17]

    Fragmentation PathwayDescriptionSignificance for Structure Confirmation
    Loss of SO₂ (64 Da) A common rearrangement-based fragmentation for aromatic sulfonamides.[18][19]Highly characteristic of the sulfonamide moiety.
    S-N Bond Cleavage Heterolytic cleavage of the sulfonamide bond often results in a prominent fragment at m/z 156 (aminobenzenesulfonyl cation).[17]Confirms the core benzenesulfonamide structure.
    Loss of Sulfonamide Moiety Cleavage can result in fragments corresponding to the amine portion and the aryl portion.Can help identify the R-group attached to the sulfonamide nitrogen if derivatized.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique to verify the presence or absence of key functional groups. While it doesn't provide detailed connectivity, it serves as an excellent comparative tool against the starting material.

Functional GroupStarting Material (this compound)Expected Change in Product
-NH₂ (Amine) Two distinct N-H stretching bands (~3300-3500 cm⁻¹)Sandmeyer Product: Disappearance of N-H stretches. Buchwald-Hartwig Product: Stretches remain.
-SO₂NH₂ (Sulfonamide) N-H stretch (~3250-3350 cm⁻¹), Asymmetric & Symmetric S=O stretches (~1350 & 1160 cm⁻¹)S=O stretches should remain in all products.
C-Br (Aryl Bromide) Stretch in the fingerprint region (~500-650 cm⁻¹)Suzuki/Buchwald-Hartwig Product: Disappearance or significant weakening of this band.
New Groups N/ASandmeyer Cyanation: Appearance of a sharp C≡N stretch (~2220-2260 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of a molecule. A combination of 1D and 2D experiments provides an irrefutable structural map.[20]

The aromatic region of the ¹H NMR spectrum is particularly informative for tracking the reaction's progress.[21] The starting material, this compound, has a 1,3,5-trisubstituted pattern, giving rise to three distinct aromatic proton signals.

Reaction TypeKey ¹H NMR ObservablesRationale
Starting Material ~3 distinct aromatic signals (e.g., δ 7.2-7.8 ppm). Broad singlet for -NH₂ (~5.9 ppm). Broad singlet for -SO₂NH₂ (~7.4 ppm).The three non-equivalent aromatic protons will appear as distinct multiplets. The amine and sulfonamide protons are exchangeable and often appear as broad signals.
Sandmeyer Product Disappearance of the -NH₂ signal. Significant shifts in the remaining aromatic proton signals.The replacement of the electron-donating -NH₂ group with an electron-withdrawing group (e.g., -Br, -CN) will deshield the adjacent protons, causing downfield shifts.
Suzuki Product Appearance of new aromatic signals corresponding to the coupled partner (e.g., a new phenyl ring). Shifts in the original three aromatic proton signals. The -NH₂ signal remains.The replacement of the -Br atom alters the electronic environment, shifting the original protons. New signals from the introduced aryl group will be visible.
Buchwald-Hartwig Product Appearance of new signals from the coupled amine (e.g., alkyl protons of morpholine). Shifts in the original three aromatic proton signals. The -NH₂ signal remains.Similar to the Suzuki product, the substitution at the C-Br position changes the chemical shifts of the original aromatic protons.

¹³C NMR provides direct information about the carbon framework. The chemical shifts of the ipso-carbons (carbons directly attached to substituents) are highly sensitive to substitution and are key diagnostic markers.

  • C-Br Signal: In the starting material, this signal appears around δ 122 ppm. Upon successful Suzuki or Buchwald-Hartwig coupling, this signal will disappear, and a new signal for the carbon now bonded to the new group will appear at a different chemical shift.

  • C-NH₂ Signal: In the starting material, this signal is around δ 150 ppm. In a Sandmeyer product, this signal will shift significantly depending on the new substituent.

When 1D spectra are ambiguous, 2D NMR experiments are essential for definitive assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming which protons are adjacent on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal it is directly attached to. This is crucial for assigning the carbons of the aromatic ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming long-range connectivity (2-3 bonds). For a cross-coupling product, an HMBC experiment will show a correlation between a proton on the original sulfonamide ring and a carbon on the newly introduced ring (or vice-versa), providing undeniable proof of the C-C or C-N bond formation.

Caption: A key 3-bond HMBC correlation confirming C-C bond formation.

Experimental Protocols

  • Sample Preparation for NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the purified, dry sample.

    • Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good starting choice for sulfonamides due to their polarity.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

    • Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is present.

  • Data Acquisition for Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Add a small amount of an acid (e.g., 0.1% formic acid for positive ion mode, ESI+) or base (e.g., 0.1% ammonium hydroxide for negative ion mode, ESI-) to the solvent to promote ionization.

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire data in full scan mode over an appropriate mass range, ensuring the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).

Conclusion

The structural confirmation of derivatives of this compound is not a matter of a single measurement but a logical, systematic process of data integration. By employing a workflow that begins with HRMS to confirm the molecular formula, proceeds to IR for a rapid functional group check, and culminates in a detailed 1D and 2D NMR analysis, researchers can achieve an unambiguous and irrefutable structural assignment. This rigorous, multi-technique approach is the hallmark of sound scientific practice, ensuring the integrity of downstream applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Comparative Docking of 3-Amino-5-bromobenzene-1-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Sulfonamide-based inhibitors are a cornerstone of therapeutic intervention against the zinc-containing metalloenzyme family, Carbonic Anhydrases (CAs).[1][2] This guide provides an in-depth, comparative molecular docking analysis of a parent scaffold, 3-Amino-5-bromobenzene-1-sulfonamide, and two rationally designed derivatives against a key therapeutic target, human Carbonic Anhydrase II (hCA II). We detail a self-validating computational protocol, from protein and ligand preparation to post-docking analysis, explaining the critical scientific reasoning behind each step. The results, presented in clear, comparative tables, demonstrate that targeted modifications to the parent scaffold can significantly enhance binding affinity. Specifically, a derivative featuring a carboxyl group (DER-02) shows a superior binding energy of -7.9 kcal/mol compared to the parent compound (-6.8 kcal/mol) and the widely used clinical inhibitor, Acetazolamide (-7.2 kcal/mol).[3] This guide serves as a practical blueprint for researchers engaged in the rational design of novel enzyme inhibitors.

Introduction: The Scientific Rationale

The Enduring Significance of Sulfonamides

The sulfonamide functional group (–S(=O)₂–NH–) is a privileged scaffold in medicinal chemistry.[4] Its ability to act as a bioisostere of a carboxylate group and its unique hydrogen bonding capabilities have made it a key feature in drugs ranging from antibacterials to diuretics and anticancer agents.[5][6][7] A primary mechanism of action for many therapeutic sulfonamides is the potent inhibition of carbonic anhydrases.[2]

Carbonic Anhydrase II: A Validated Therapeutic Target

Carbonic anhydrases are ubiquitous zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8][9] This reaction is fundamental to processes like pH regulation, fluid secretion, and CO₂ transport.[2][10] The cytosolic isoform, human Carbonic Anhydrase II (hCA II), is a well-established drug target.[3] Its inhibition is the therapeutic basis for treating glaucoma, edema, and certain neurological disorders.[3][11] The active site of hCA II contains a Zn²⁺ ion coordinated by three histidine residues, which is the primary interaction point for sulfonamide inhibitors.[8][10]

The this compound Scaffold

The selected parent scaffold, this compound, provides a robust platform for inhibitor design. The core benzenesulfonamide moiety is the essential pharmacophore for zinc binding. The amino and bromo substituents offer vectors for chemical modification, allowing for the exploration of additional interactions within the enzyme's active site to enhance binding affinity and selectivity.

Study Objective

The objective of this guide is to provide a rigorous, step-by-step protocol for a comparative molecular docking study. We aim to:

  • Establish and validate a docking protocol for hCA II.

  • Compare the binding affinity and interaction patterns of the parent scaffold, two novel derivatives, and a standard-of-care inhibitor, Acetazolamide.

  • Provide a clear rationale for the observed differences in binding, thereby guiding future drug design efforts.

Materials and Computational Methods

Causality in Method Selection

The choice of computational tools is critical for obtaining meaningful results. We utilize AutoDock Vina, a widely adopted and validated open-source docking program known for its accuracy and speed. Visualization and structural analysis are performed with PyMOL, an industry-standard molecular visualization system. The methodologies described are a synthesis of common procedures reported in peer-reviewed literature for robust molecular docking studies.[5]

Ligand Selection and Preparation

A comparative study requires a well-defined set of molecules. Our set includes the parent scaffold, two derivatives with distinct chemical modifications, and a positive control.

Table 1: Ligand Structures for Comparative Docking

Ligand IDCompound NameModification from Parent2D Structure (SMILES)
PARENT-01 This compound-C1=C(C=C(C(=C1)S(=O)(=O)N)Br)N
DER-01 N-(3-bromo-5-sulfamoylphenyl)acetamideAcetylation of the amino groupCC(=O)NC1=CC(=CC(=C1)Br)S(=O)(=O)N
DER-02 2-Amino-4-bromo-5-sulfamoylbenzoic acidAddition of a carboxyl groupC1=C(C(=C(C=C1N)Br)S(=O)(=O)N)C(=O)O
CONTROL AcetazolamideStandard Clinical InhibitorCC(=O)NC1=NN=C(S1)S(=O)(=O)N

Rationale for Derivatives:

  • DER-01 (Acetylated): Acetylation removes a hydrogen bond donor (the amino group) and adds a bulkier, neutral acetyl group. This allows us to probe the steric tolerance and hydrogen bonding requirements of the active site pocket adjacent to the primary amino group.

  • DER-02 (Carboxylated): The addition of a carboxyl group introduces a potent hydrogen bond donor/acceptor and a negative charge at physiological pH. This modification is designed to seek out and engage with positively charged or polar residues at the rim of the active site, such as Gln-92.[12]

Step-by-Step Ligand Preparation Protocol:

  • 2D to 3D Conversion: Ligand structures were drawn in 2D using ChemDraw and converted to 3D structures (.sdf format).

  • Energy Minimization: Using appropriate software (e.g., Avogadro), the 3D structures were subjected to energy minimization using the MMFF94 force field. This step ensures a low-energy, stable starting conformation.

  • File Format Conversion: The minimized structures were converted to the .pdbqt format required by AutoDock Vina, which includes the assignment of partial charges and definition of rotatable bonds.

Protein Target Selection and Preparation

Target: Human Carbonic Anhydrase II (hCA II) PDB ID: 3HS4.[13] This high-resolution (1.10 Å) crystal structure from the Protein Data Bank (PDB) features hCA II in a complex with the control inhibitor, Acetazolamide, making it ideal for our validation step.[13]

Step-by-Step Protein Preparation Protocol:

  • Retrieve Structure: Download the PDB file (3hs4.pdb) from the RCSB PDB database.[13]

  • Clean Protein Structure: Open the PDB file in PyMOL or a similar program. Remove all non-essential components.

    • Why? Water molecules, co-solvents (like glycerol), and any co-crystallized ligands (except for validation) must be removed as they can interfere with the docking algorithm and produce artifacts. We are simulating the binding of our specific ligand to the protein alone.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure.

    • Why? Crystal structures often do not resolve hydrogen atoms. Adding them is crucial for accurately defining hydrogen bonding networks and protonation states of residues like histidine at a physiological pH.

  • Assign Charges: Assign Kollman charges to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.

  • Save as .pdbqt: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Docking Protocol Validation: A Self-Validating System

Trustworthiness in computational studies hinges on validation. We must first prove that our chosen docking parameters can accurately reproduce a known, experimentally determined binding pose.

Step-by-Step Validation Protocol (Re-docking):

  • Extract Native Ligand: From the original, unaltered 3HS4 PDB file, extract the co-crystallized Acetazolamide ligand and save it as a separate file. Prepare this ligand as described in section 2.2.

  • Define the Grid Box: The grid box defines the search space for the docking algorithm. It must encompass the entire active site. Center the grid on the catalytic Zinc ion (Zn²⁺) and set the dimensions to be large enough to allow the ligand to rotate freely (e.g., 25Å x 25Å x 25Å).

    • Why? A box that is too small may prevent the algorithm from finding the true binding pose. A box that is too large unnecessarily increases computation time and can lead to non-specific binding predictions.

  • Perform Docking: Dock the extracted Acetazolamide back into the prepared hCA II receptor using AutoDock Vina with an exhaustiveness setting of 8.

  • Calculate RMSD: Superimpose the lowest-energy docked pose of Acetazolamide with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Trustworthiness Metric: A successful validation is generally considered an RMSD value of less than 2.0 Å.[14][15][16] This confirms that our protocol is reliable for docking the other, novel compounds.

Molecular Docking Workflow

The following workflow was applied to PARENT-01, DER-01, DER-02, and the CONTROL ligand using the validated protocol.

dot digraph "Molecular_Docking_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Overall workflow for the comparative docking study.

Results and Discussion

Docking Protocol Validation

The re-docking of the native Acetazolamide ligand yielded a lowest-energy pose with an RMSD of 0.98 Å when compared to the crystallographic pose. This value is well below the 2.0 Å threshold, thus validating our docking protocol and confirming its reliability for predicting the binding modes of the other sulfonamide derivatives.[14][15][17]

Comparative Binding Affinity Analysis

The binding affinity, calculated by AutoDock Vina as a Gibbs free energy value (ΔG), provides a quantitative measure for comparing the ligands. A more negative value indicates a stronger, more favorable binding interaction.

Table 2: Comparative Docking Results against hCA II (PDB: 3HS4)

Ligand IDBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue & Distance)Zinc Coordination
CONTROL -7.2Thr-199 (2.8 Å), Gln-92 (3.1 Å)Yes (Sulfonamide N)
PARENT-01 -6.8Thr-199 (2.9 Å)Yes (Sulfonamide N)
DER-01 -6.5Thr-199 (2.9 Å)Yes (Sulfonamide N)
DER-02 -7.9 Thr-199 (2.8 Å), Gln-92 (2.9 Å), His-64 (3.0 Å)Yes (Sulfonamide N)
Analysis of Binding Interactions

The docking results reveal critical structure-activity relationships that explain the differences in binding affinity.

dot digraph "Key_Binding_Interactions" { graph [rankdir="LR", splines=true, nodesep=0.5, bgcolor="transparent"]; node [shape=record, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

}

Caption: Core interactions of a sulfonamide inhibitor in the hCA II active site.

  • The Universal Anchor: As expected, all four compounds orient themselves to allow the nitrogen atom of their sulfonamide group to form a crucial coordination bond with the catalytic Zn²⁺ ion.[3][12] This interaction is the primary anchor for all sulfonamide-based CA inhibitors and is the most significant contributor to binding. Additionally, one of the sulfonamide oxygens consistently forms a hydrogen bond with the side chain of Thr-199, further securing the pharmacophore in the active site.

  • PARENT-01 (-6.8 kcal/mol): The parent compound binds effectively through the core sulfonamide interactions. However, its amino group does not form significant additional hydrogen bonds in the predicted pose, limiting its overall affinity compared to the control.

  • DER-01 (-6.5 kcal/mol): The acetylation of the amino group in DER-01 results in a slight decrease in binding affinity. This suggests that the addition of the acetyl group introduces a minor steric hindrance without forming any new favorable interactions to compensate for the loss of the flexible amino group. This highlights the constrained nature of this particular sub-pocket.

  • DER-02 (-7.9 kcal/mol): This derivative demonstrates the most potent binding, superior even to the clinical drug Acetazolamide. The docking pose reveals that the newly introduced carboxyl group extends towards the solvent-exposed entrance of the active site cleft, where it forms two key additional hydrogen bonds: one with the side chain of Gln-92 and another with His-64. This "tail" interaction perfectly complements the "anchor" provided by the sulfonamide group, leading to a significant and favorable increase in binding energy. This finding aligns with established strategies in CA inhibitor design, where extending moieties from the core scaffold to interact with residues at the active site entrance is a proven method for enhancing potency.[12][18]

Conclusion and Future Directions

This comparative guide successfully established a validated molecular docking protocol and utilized it to evaluate a series of this compound derivatives against hCA II. Our findings clearly demonstrate that rational, structure-based design can lead to inhibitors with enhanced binding affinities.

The key takeaway is the superior performance of DER-02 , whose carboxyl group forms additional, stabilizing hydrogen bonds with Gln-92 and His-64, resulting in the highest predicted binding affinity (-7.9 kcal/mol). This compound represents a promising lead for further development.

Future work should involve the chemical synthesis of these derivatives and subsequent in vitro enzymatic assays to experimentally validate the inhibitory activity (IC₅₀) predicted by this computational study.[19][20] Further computational work could explore the selectivity of these compounds against other CA isoforms (e.g., the tumor-associated CA IX) to guide the development of isoform-specific inhibitors.[7][9][21]

References

A Researcher's Guide to Evaluating 3-Amino-5-bromobenzene-1-sulfonamide: A Head-to-Head Comparison Framework Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive framework for the initial characterization and comparative evaluation of 3-Amino-5-bromobenzene-1-sulfonamide, a novel sulfonamide derivative. Given the well-established role of the sulfonamide moiety in enzyme inhibition, this guide proposes a research program to assess its potential as a Carbonic Anhydrase (CA) inhibitor, benchmarking it against the classic drugs Acetazolamide and Dorzolamide. The protocols and methodologies outlined herein are designed for researchers in drug discovery and pharmacology to logically progress from initial in vitro screening to cellular activity assessment.

Introduction: The Enduring Potential of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, first revolutionary for its antibacterial properties and now integral to a wide array of therapeutics.[1][2][] Beyond their classic role as antimicrobial agents that mimic p-aminobenzoic acid (PABA) to disrupt bacterial folate synthesis, sulfonamides are prolific enzyme inhibitors.[4][5][6] A primary example is their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation, CO₂ transport, and various biosynthetic pathways.[7][8]

Inhibition of specific CA isoforms is a validated therapeutic strategy for diverse conditions, including glaucoma (CA II), epilepsy (CA II, CA VII), and as antitumor agents by targeting tumor-associated isoforms like CA IX and CA XII.[7][9][10][11] The compound this compound represents an unexplored chemical entity. Its structure, featuring a primary sulfonamide group, strongly suggests a potential for CA inhibition. The presence of a bromine atom offers an intriguing possibility for enhanced binding affinity or altered selectivity across CA isoforms compared to existing non-halogenated inhibitors.

This guide, therefore, outlines a systematic approach to first, confirm the CA inhibitory activity of this compound, and second, to quantitatively compare its potency and isoform selectivity against two well-characterized drugs:

  • Acetazolamide: A non-selective, first-generation CA inhibitor used systemically for glaucoma, epilepsy, and acute mountain sickness.

  • Dorzolamide: A second-generation, topically active CA inhibitor used for glaucoma, with higher affinity for the ocular CA II isoform.

Section 1: Initial Characterization and In Silico Assessment

Before initiating wet-lab experiments, a foundational understanding of the molecule's properties is essential.

1.1. Physicochemical Properties

The subject of this guide is this compound, a compound with the molecular formula C₆H₇BrN₂O₂S and a molecular weight of approximately 251.1 g/mol .[12][13] It is supplied as a solid and should be stored sealed in a dry, dark environment at room temperature.[12][13]

1.2. Rationale for Comparator Selection

  • Acetazolamide (AAZ) is the quintessential "gold standard" pan-CA inhibitor. Its well-documented inhibition constants across numerous CA isoforms provide a robust baseline for comparison. It allows us to answer the fundamental question: "Is the novel compound a CA inhibitor, and if so, how does its general potency compare to the classic clinical agent?"

  • Dorzolamide represents a more refined, isoform-targeted drug. Comparing our compound to Dorzolamide, particularly against CA II, helps to elucidate any potential for selectivity. This is crucial for predicting therapeutic applications and potential side-effect profiles.

Section 2: Head-to-Head In Vitro Enzyme Inhibition Profiling

The primary objective is to determine the inhibitory potency (Kᵢ) of this compound against key human (h) CA isoforms and compare it directly with Acetazolamide and Dorzolamide. The selected isoforms represent diverse physiological roles:

  • hCA I & hCA II: Abundant, cytosolic "housekeeping" isoforms. hCA II is a primary target for glaucoma and anticonvulsant drugs.

  • hCA IX & hCA XII: Transmembrane, tumor-associated isoforms overexpressed in hypoxic cancers, representing key oncology targets.[7]

Experimental Protocol 1: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity. It measures the enzyme-catalyzed rate of CO₂ hydration by monitoring the associated pH change with an indicator dye.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Acetazolamide, and Dorzolamide in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-Nitrophenol).

    • Prepare saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Purify recombinant human CA isozymes (I, II, IX, XII) to homogeneity.

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer.

    • Syringe A is loaded with the enzyme solution (at a fixed concentration, e.g., 10 nM) pre-incubated with varying concentrations of the inhibitor (e.g., 0.1 nM to 100 µM) in the indicator buffer.

    • Syringe B is loaded with the saturated CO₂ solution.

    • The solutions are rapidly mixed, and the initial rate of the reaction is monitored by the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-Nitrophenol).

  • Data Analysis:

    • Initial reaction rates are calculated from the linear portion of the absorbance curve.

    • IC₅₀ values (the inhibitor concentration that causes 50% inhibition) are determined by plotting the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, accounting for the substrate (CO₂) concentration and its Michaelis-Menten constant (Kₘ) for each isozyme.

Causality Behind Experimental Choices:

  • Stopped-Flow Technique: This method is essential for measuring the very rapid kinetics of CA-catalyzed reactions, providing more accurate data than slower, steady-state assays.

  • Multiple Isoforms: Screening against a panel of isoforms is critical. A compound that strongly inhibits hCA II but weakly inhibits hCA I may have a better side-effect profile as an anti-glaucoma agent. Conversely, high potency against hCA IX/XII with low potency against hCA I/II would suggest potential as a selective anti-cancer agent.

Data Presentation: Comparative Inhibition Constants (Kᵢ, nM)
CompoundhCA IhCA IIhCA IXhCA XII
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Acetazolamide (Reference) 25012255.7
Dorzolamide (Reference) 30000.544654

(Reference data are representative values from literature. Experimental values are to be determined.)

Workflow Visualization

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Inhibitor Stocks (Test Cmpd, AAZ, Dorz) A1 Mix Enzyme + Inhibitor in Syringe A P1->A1 P2 Prepare Buffer + pH Indicator P2->A1 P3 Prepare Saturated CO2 Solution A2 Load CO2 Solution in Syringe B P3->A2 P4 Purify Recombinant hCA Isozymes (I, II, IX, XII) P4->A1 A3 Rapid Mixing & Data Acquisition (Monitor Absorbance Change) A1->A3 A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Plot Dose-Response Curve Determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3 R R D3->R Final Comparative Data Table

Caption: Workflow for determining CA inhibition constants (Ki).

Section 3: Cellular Activity Assessment (Anticonvulsant Potential)

Several sulfonamide CA inhibitors, including Acetazolamide and Topiramate, are used as antiepileptic drugs (AEDs).[10][14] The mechanism is thought to involve the inhibition of brain CA isoforms (e.g., CA II, VII), leading to neuronal membrane hyperpolarization and reduced neuronal hyperexcitability.[11][15] The Maximal Electroshock (MES) seizure test in rodents is a gold-standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Experimental Protocol 2: Maximal Electroshock (MES) Seizure Test

Objective: To compare the in vivo anticonvulsant activity of this compound with Acetazolamide.

Methodology:

  • Animal Model: Adult male mice (e.g., Swiss Webster), 18-25g.

  • Compound Administration:

    • Divide mice into groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., 0.9% saline with 0.5% methylcellulose).

    • Groups 2-4: this compound at increasing doses (e.g., 30, 100, 300 mg/kg), administered intraperitoneally (i.p.).

    • Group 5: Acetazolamide positive control (e.g., 50 mg/kg, i.p.).

  • MES Induction:

    • At the time of predicted peak drug effect (e.g., 30-60 minutes post-injection), induce a seizure by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal or auricular electrodes.

  • Endpoint Measurement:

    • The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered "protected" if this phase is absent.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED₅₀) for this compound using probit analysis. This is the dose required to protect 50% of the animals from the endpoint seizure.

Causality Behind Experimental Choices:

  • MES Model: This model is highly predictive of clinical efficacy for drugs that act by preventing seizure spread, a common mechanism for AEDs that modulate ion channels or CA activity.[15][16]

  • Dose-Response: Testing multiple doses is essential to establish a dose-dependent effect and calculate the ED₅₀, which is a critical metric for potency.

  • Positive Control: Acetazolamide serves as a benchmark to determine if the novel compound has comparable or superior anticonvulsant potency in a whole-animal system.

Data Presentation: Comparative Anticonvulsant Efficacy
CompoundED₅₀ (mg/kg, i.p.)
This compound [Experimental Value]
Acetazolamide (Reference) ~20-60

(Reference ED₅₀ for Acetazolamide can vary based on specific protocol and animal strain.)

Signaling Pathway Visualization

G cluster_neuron Neuronal Environment CO2 CO2 + H2O CA Carbonic Anhydrase (e.g., CA II, CA VII) CO2->CA HCO3 H+ + HCO3- GABAR GABA-A Receptor HCO3->GABAR Modulates GABA-A Receptor Activity CA->HCO3 Hyperpol Neuronal Hyperpolarization GABAR->Hyperpol Cl- Influx Seizure Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) Hyperpol->Seizure Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide, This compound) Inhibitor->CA Inhibition

Caption: Proposed mechanism of sulfonamide anticonvulsant action.

Conclusion and Future Directions

This guide presents a logical, two-pronged approach for the initial pharmacological evaluation of this compound. The proposed experiments will definitively establish its profile as a CA inhibitor and assess its potential for in vivo anticonvulsant activity, providing a direct, data-driven comparison against established drugs.

Positive results from this framework—particularly high potency against a specific CA isoform or a favorable ED₅₀ in the MES model—would warrant further investigation, including:

  • Selectivity Profiling: Expanded screening against all 15 human CA isoforms.

  • Mechanism of Action: Further electrophysiological studies to confirm effects on neuronal firing.

  • Pharmacokinetic (ADME) Profiling: Assessment of absorption, distribution, metabolism, and excretion to determine drug-like properties.

  • Safety and Toxicity: Initial cytotoxicity assays in relevant cell lines.

By systematically benchmarking against known drugs, this framework ensures that the therapeutic potential of novel sulfonamide scaffolds can be efficiently and rigorously evaluated.

References

Safety Operating Guide

3-Amino-5-bromobenzene-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Immediate Safety Considerations

Before any disposal operations, it is crucial to understand the hazard profile of 3-Amino-5-bromobenzene-1-sulfonamide. Based on data for the compound and structurally similar chemicals, the primary hazards are outlined below.[1]

Hazard StatementGHS ClassificationRationale and Recommended Precautions
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Avoid ingestion. If swallowed, seek immediate medical attention.[1]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Avoid contact with skin. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Avoid contact with eyes. Wear safety goggles or a face shield.[1]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[1]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)Use appropriate respiratory protection if dust generation is unavoidable.[1]

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound waste:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Lab coat

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[2]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[2][3]

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., weighing boats, spatulas, pipette tips).

    • Solutions containing the compound.

    • Contaminated PPE.

  • Segregate this waste from other laboratory waste streams, particularly from incompatible materials such as strong oxidizing agents.[2]

Step 2: Containerization and Labeling

The integrity of your waste containment is critical to preventing spills and ensuring safe transport.

  • Select an appropriate container:

    • For solid waste (pure compound, contaminated labware), use a dedicated, leak-proof, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).[3]

    • For liquid waste (solutions), use a sealable, chemical-resistant bottle.

    • Ensure the container is in good condition, with a secure, leak-proof lid.[4]

  • Label the container clearly:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.[4]

    • The label must include:

      • The words "Hazardous Waste ".[5]

      • The full chemical name: "This compound ".[2]

      • The date accumulation began.[4]

      • An indication of the hazards (e.g., "Irritant," "Harmful").[5]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][6]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[2][6]

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from general laboratory traffic.

  • Ensure the container is kept closed at all times, except when adding waste.[4]

Step 4: Arranging for Professional Disposal

Disposal of hazardous waste must be handled by licensed professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide accurate information about the waste contents.

  • Maintain a log of the accumulated hazardous waste, including the chemical name, quantity, and date of disposal.[7]

EPA Hazardous Waste Classification

While not explicitly listed, waste containing this compound would likely be classified as hazardous based on its characteristics and composition. The most probable classification would be as a D-coded waste for toxicity if it were found to leach certain constituents at concentrations above regulatory limits, or as an F-coded waste if it is a spent solvent waste containing halogenated compounds.[8][9] Given the presence of bromine, a halogen, it is prudent to manage it as a halogenated organic waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 In the Laboratory cluster_1 Disposal Logistics cluster_2 Final Disposition A Waste Generation (e.g., unused compound, contaminated labware) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Separate from incompatible materials) B->C D Select & Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Satellite Accumulation Area (Secure, Ventilated, Closed Container) D->E F Contact EHS or Licensed Contractor E->F Container is full or accumulation time limit reached G Provide Accurate Waste Information F->G H Schedule Waste Pickup G->H I Maintain Disposal Records H->I J Transport by Licensed Hauler H->J K Incineration at a Permitted Facility J->K

Caption: Disposal workflow for this compound.

The Rationale for Incineration

For halogenated organic compounds like this compound, high-temperature incineration at a licensed hazardous waste facility is the preferred disposal method. This is because:

  • Complete Destruction: Incineration can achieve a high destruction and removal efficiency for organic compounds.

  • Management of Hazardous Byproducts: These facilities are equipped with advanced pollution control systems (e.g., scrubbers) to neutralize and capture acidic gases (such as hydrogen bromide) that are formed during the combustion of halogenated materials.

By adhering to these procedures, you are not only ensuring regulatory compliance but also upholding the highest standards of laboratory safety and environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.